Product packaging for Biotin-PEG8-NHS ester(Cat. No.:CAS No. 2143968-03-8)

Biotin-PEG8-NHS ester

货号: B1450398
CAS 编号: 2143968-03-8
分子量: 764.9 g/mol
InChI 键: YCGZDGOCJORRHA-IUEKTVKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Biotin-PEG8-NHS ester is a useful research compound. Its molecular formula is C33H56N4O14S and its molecular weight is 764.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H56N4O14S B1450398 Biotin-PEG8-NHS ester CAS No. 2143968-03-8

属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)/t26-,27-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGZDGOCJORRHA-IUEKTVKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG8-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Biotin-PEG8-NHS ester is a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals for the biotinylation of biomolecules.[1] This reagent incorporates three key chemical moieties: a biotin (B1667282) group for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[2] This combination of features makes it a versatile tool for a multitude of applications in bioconjugation, diagnostics, and drug delivery.[1][3]

Core Structure and Functional Components

The structure of this compound is designed for efficient and specific labeling of proteins, peptides, and other molecules containing primary amine groups.[2] It consists of:

  • Biotin Moiety: Also known as Vitamin B7, biotin is a small molecule that exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin.[4] This high-affinity binding is fundamental to its use as a robust tag for detection, purification, and immobilization of labeled molecules.[2]

  • PEG8 Spacer Arm: The central part of the molecule is an eight-unit polyethylene glycol (PEG) chain. This hydrophilic spacer enhances the aqueous solubility of the reagent and the resulting conjugate.[5] Furthermore, the long, flexible chain minimizes steric hindrance between the biotin tag and the target molecule, ensuring that the biotin remains accessible for binding to streptavidin or avidin.[1]

  • N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines (-NH₂) found on molecules such as the lysine (B10760008) residues on the surface of proteins.[4] The reaction occurs efficiently under mild pH conditions (typically pH 7-9) to form a stable and covalent amide bond.[5][6]

Below is a diagram illustrating the modular structure of this compound.

G cluster_0 This compound Biotin Biotin PEG8 PEG8 Linker (8 PEG units) Biotin->PEG8 Covalent Bond NHS NHS Ester PEG8->NHS Covalent Bond

Caption: Modular components of the this compound reagent.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing key specifications for experimental design.

PropertyValueReference(s)
CAS Number 2143968-03-8[3][5][6][7]
Chemical Formula C₃₃H₅₆N₄O₁₄S[1][5][6][7]
Molecular Weight ~764.9 g/mol [1][3][5][6]
Purity Typically >90-96%[5][7][8]
Appearance White waxy solid[3]
Storage (Long-term) -20°C, protected from light and moisture[3][5]
Shipping Condition Ambient temperature[5][6]

Mechanism of Biotinylation

The primary application of this compound is the covalent conjugation to molecules containing primary amines. The workflow involves the nucleophilic attack of a primary amine from the target molecule on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.

The diagram below outlines the general workflow for a typical biotinylation experiment.

G cluster_workflow Biotinylation Workflow prep Prepare Amine-Free Buffer (e.g., PBS, pH 7.4-8.0) target Prepare Target Molecule (e.g., Protein in Buffer) prep->target reagent Dissolve this compound (e.g., in DMSO) react Combine Reagent and Target reagent->react target->react incubate Incubate (e.g., 30-60 min at RT) react->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Dialysis, SEC) quench->purify

Caption: A generalized experimental workflow for protein biotinylation.

Experimental Protocol: Biotinylation of an Antibody

This protocol provides a general procedure for labeling an antibody with this compound. The molar ratio of the biotinylation reagent to the antibody may need to be optimized for specific applications.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

  • Buffer Preparation: Ensure the antibody solution is in a buffer free of primary amines, such as Tris or glycine, as these will compete with the reaction.[4] PBS at pH 7.2-8.0 is commonly used.[4]

  • Biotinylation Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.[4] For example, dissolve the reagent at a concentration of 5-10 mg/mL.[4] NHS esters are moisture-sensitive, so prolonged storage in solution is not recommended.[4]

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess relative to the antibody. A 10- to 20-fold molar excess is a common starting point.

    • Add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[4]

  • Quenching the Reaction: To stop the reaction, add a quenching buffer containing primary amines. For instance, add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[4]

  • Purification of the Conjugate: Remove excess, unreacted biotinylation reagent and the quenched byproducts by dialysis against PBS, or by using a desalting or size-exclusion chromatography column.

Applications in Research and Development

The versatility of this compound makes it a valuable reagent in numerous scientific fields.[1][2]

  • Immunoassays: It is widely used to develop biotinylated probes for assays like ELISA, where the biotin-streptavidin interaction is leveraged for signal amplification and enhanced detection sensitivity.[1]

  • Affinity Chromatography: Biotinylated molecules can be immobilized on streptavidin-coated surfaces for the purification or detection of interacting partners.[1]

  • Cellular Imaging: In fluorescence microscopy and flow cytometry, it is used to label and track biomolecules in cellular studies.[1]

  • Drug Development: The PEG linker can be beneficial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[6]

References

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG8-NHS ester is a versatile and widely utilized bioconjugation reagent that facilitates the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of its mechanism of action, with a focus on the underlying chemistry, reaction kinetics, and practical applications. Detailed experimental protocols for common laboratory procedures and a troubleshooting guide are included to assist researchers in optimizing their biotinylation strategies.

Core Mechanism of Action: A Two-Part System for Bioconjugation

The functionality of this compound is derived from its three key components: a biotin moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester reactive group.

  • Biotin: This vitamin (B7) exhibits an extraordinarily high and specific affinity for avidin (B1170675) and streptavidin proteins, forming one of the strongest non-covalent interactions known in biology. This interaction is the cornerstone of numerous detection and purification systems.

  • PEG8 Spacer: The eight-unit polyethylene glycol spacer is a hydrophilic and flexible linker. Its primary roles are to enhance the water solubility of the reagent and the resulting biotinylated molecule, and to reduce steric hindrance.[1][2] This spatial separation between the biotin and the target molecule ensures that the biotin remains accessible for binding to streptavidin or avidin.[3]

  • NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (-NH2) found on biomolecules.[2]

The fundamental reaction mechanism is a nucleophilic acyl substitution . The unprotonated primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[4]

Mechanism_of_Action Mechanism of this compound Reaction Reagents This compound + Primary Amine (R-NH2) Intermediate {Tetrahedral Intermediate} Reagents->Intermediate Nucleophilic Attack Products Biotinylated Molecule (Amide Bond) + N-hydroxysuccinimide Intermediate->Products Collapse & NHS Release

Caption: Nucleophilic acyl substitution reaction between this compound and a primary amine.

Quantitative Data on Reactivity and Stability

The efficiency of biotinylation with this compound is influenced by several factors, most notably pH and temperature. These parameters affect both the reactivity of the target amines and the stability of the NHS ester itself.

pH Dependence of NHS Ester Reactivity and Hydrolysis

The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[5] At a pH below the pKa of the amine, the group is protonated (-NH3+) and non-nucleophilic, significantly slowing the reaction. As the pH increases, the concentration of the deprotonated, reactive amine (-NH2) increases, favoring the conjugation reaction.[6] However, NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the reagent inactive. The rate of hydrolysis increases significantly at higher pH values.[6]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
9.0Room TemperatureMinutes

Table compiled from multiple sources indicating the general stability of NHS esters.[6][7]

Reactivity with Amino Acid Residues

The primary targets for NHS esters on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[4][8] The N-terminus generally has a lower pKa (around 7.7) compared to the lysine side chain (around 10.5), making the N-terminus more nucleophilic at near-physiological pH.[8][9]

While highly selective for primary amines, NHS esters can exhibit side reactions with other nucleophilic amino acid side chains, particularly under suboptimal conditions.[4][10]

Amino Acid ResidueFunctional GroupResulting LinkageStability
Lysine, N-terminusPrimary AmineAmideStable
TyrosinePhenolEsterLabile
Serine, ThreonineHydroxylEsterLabile
CysteineSulfhydrylThioesterLabile

This table summarizes the relative reactivity and stability of linkages formed with various amino acid residues.[4][8]

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

General Protein Biotinylation in Solution

This protocol provides a guideline for the biotinylation of a purified protein in solution.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin by dialysis against a suitable buffer or by using a desalting column.

Protein_Biotinylation_Workflow Protein Biotinylation Workflow A Prepare Protein in Amine-Free Buffer C Add Molar Excess of Biotin Reagent to Protein A->C B Prepare Fresh this compound Stock B->C D Incubate (RT or 4°C) C->D E Quench Reaction with Tris or Glycine (B1666218) D->E F Purify Biotinylated Protein (Dialysis/Desalting) E->F

Caption: A streamlined workflow for the biotinylation of proteins in a solution.

Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the surface of living cells. A water-soluble version, Sulfo-NHS-Biotin, is often used for this application as it is membrane-impermeable.

Materials:

  • Adherent or suspension cells

  • Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

  • This compound (or Sulfo-NHS ester version)

  • Quenching Buffer: 100 mM glycine in PBS

  • Lysis Buffer

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing culture media.

  • Biotinylation: Resuspend or cover the cells with a freshly prepared solution of this compound in ice-cold PBS (typically 0.1-0.5 mg/mL).

  • Incubation: Incubate for 30 minutes on ice with gentle agitation.

  • Quenching: Remove the biotinylation solution and wash the cells once with Quenching Buffer. Then, incubate the cells in Quenching Buffer for 15 minutes on ice to ensure all unreacted biotin is quenched.

  • Washing and Lysis: Wash the cells three more times with ice-cold PBS. The cells are now ready for lysis and downstream applications.

Affinity Purification of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-conjugated beads.

Materials:

  • Biotinylated protein sample (e.g., cell lysate)

  • Streptavidin-agarose or magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer.

  • Binding: Add the biotinylated protein sample to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add the Elution Buffer to the beads and incubate to release the biotinylated proteins. For mass spectrometry applications, on-bead digestion with trypsin is a common alternative to elution.

Affinity_Purification_Workflow Affinity Purification Workflow A Equilibrate Streptavidin Beads B Incubate Biotinylated Sample with Beads A->B C Wash to Remove Non-specific Binders B->C D Elute Biotinylated Proteins C->D

Caption: Key steps for the affinity purification of biotinylated proteins.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive (hydrolyzed) NHS-ester reagent.Use a fresh vial of the reagent. Allow it to warm to room temperature before opening to prevent condensation.[5]
Presence of primary amines in the buffer (e.g., Tris).Perform buffer exchange into an amine-free buffer like PBS or HEPES.[11]
Insufficient molar excess of biotin reagent.Increase the molar ratio of biotin to protein. For dilute protein solutions, a higher excess is needed.[12]
Protein Precipitation High concentration of organic solvent.Keep the volume of the added biotin stock solution low (ideally <10% of the total reaction volume).[11]
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C).
Loss of Protein Activity Biotinylation of critical lysine residues.Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries.[11]
High Background in Assays Incomplete removal of unreacted biotin.Ensure thorough purification by dialysis or gel filtration after the quenching step.[13]

Conclusion

This compound is a powerful tool for the biotinylation of biomolecules, enabling a wide range of applications in research and drug development. A thorough understanding of its mechanism of action, the factors influencing reaction efficiency, and appropriate experimental design is crucial for successful outcomes. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively utilize this reagent to advance their scientific endeavors.

References

An In-depth Technical Guide to Biotin-PEG8-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG8-N-hydroxysuccinimidyl ester is a versatile, amine-reactive biotinylation reagent widely employed in bioconjugation, diagnostics, and drug delivery research. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and stability. Detailed experimental protocols for its application in protein labeling, cell surface modification, and affinity purification are presented, supported by structured data and workflow visualizations to facilitate its effective use in the laboratory.

Core Properties of Biotin-PEG8-NHS Ester

This compound is a heterobifunctional crosslinker composed of a biotin (B1667282) moiety, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination of features makes it a powerful tool for attaching the highly specific biotin tag to various biomolecules.

Chemical and Physical Characteristics

The fundamental properties of this compound are summarized in the table below. The PEG spacer not only enhances the water solubility of the molecule but also provides a flexible arm that can reduce steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin.[1][2][3]

PropertyValue
Chemical Formula C₃₃H₅₆N₄O₁₄S
Molecular Weight 764.9 g/mol
CAS Number 2143968-03-8
Appearance White to off-white solid or waxy solid
Purity Typically ≥95%
Solubility

The solubility of this compound is a critical factor in its application. While the NHS ester itself is not readily soluble in aqueous buffers, the presence of the PEG8 spacer significantly improves its hydrophilicity compared to non-PEGylated biotin-NHS esters.[1][2] For practical use, it is typically dissolved in an organic solvent before being added to the aqueous reaction mixture.

SolventSolubility
Dimethyl sulfoxide (B87167) (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Aqueous Buffers (e.g., PBS) Sparingly soluble; the PEG spacer enhances solubility in aqueous media.[1]

Note: For most applications, a stock solution is prepared in DMSO or DMF and then added to the aqueous reaction buffer at a final concentration where the organic solvent does not exceed 10% of the total volume.[4]

Reactivity and Stability

The reactivity of this compound is conferred by the NHS ester group, which reacts with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) to form stable amide bonds.[1][3] This reaction is most efficient at a pH range of 7 to 9.[4][5]

It is crucial to consider the stability of the NHS ester, as it is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. Therefore, the reagent should be stored under desiccated conditions and solutions should be prepared fresh before use.[4]

pHHalf-life of NHS Ester Hydrolysis (General)
7.0 Several hours
8.0 ~1 hour
9.0 Minutes

This data represents the general stability of NHS esters and may vary for the specific this compound compound.

The well-established high-affinity interaction between biotin and streptavidin or avidin is the cornerstone of biotin-based applications. The dissociation constant (Kd) for this interaction is in the femtomolar range, making it one of the strongest known non-covalent biological interactions.[6]

InteractionDissociation Constant (Kd)
Biotin-Streptavidin ~10⁻¹⁴ - 10⁻¹⁵ M

Key Applications and Methodologies

This compound is utilized in a wide array of applications, including:

  • Protein and Antibody Labeling: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.

  • Cell Surface Biotinylation: To label and subsequently isolate or identify cell surface proteins.

  • Affinity Purification: Immobilization of biotinylated molecules on streptavidin-coated supports for pull-down assays and purification of interacting partners.[7][8][9]

  • Drug Delivery Systems: As a targeting moiety in drug-conjugates.

  • PROTACs: Used as a linker in the synthesis of proteolysis-targeting chimeras.

Visualizing the Biotinylation Reaction and Workflow

The following diagrams illustrate the chemical reaction of this compound with a primary amine and a general workflow for a protein biotinylation experiment.

Caption: Reaction of this compound with a primary amine.

G General Workflow for Protein Biotinylation A Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.0) B Prepare Fresh Biotin-PEG8-NHS Ester Solution in DMSO or DMF C Add this compound to Protein Solution B->C D Incubate at Room Temperature (30-60 min) or 4°C (2 hours) C->D E Quench Reaction with Amine-Containing Buffer (e.g., Tris) D->E F Purify Biotinylated Protein (Dialysis or Desalting Column) E->F G Store Biotinylated Protein and Verify Labeling F->G

Caption: A typical experimental workflow for protein biotinylation.

Experimental Protocols

This protocol is a general guideline for the biotinylation of a protein, such as an antibody, in solution.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., dialysis cassette, desalting column)

Procedure:

  • Prepare Protein: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare Biotin Reagent: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM (approximately 7.65 mg/mL).[4]

  • Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%.[4]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.

  • Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein. The degree of biotinylation can be quantified using a HABA assay.[4]

This protocol is designed for labeling proteins on the surface of living cells in suspension.

Materials:

  • Cell suspension (e.g., 1 x 10⁷ cells/mL in ice-cold PBS, pH 8.0)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media.

  • Prepare Biotin Reagent: Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling: Add the biotin reagent to the cell suspension to a final concentration of 1 mM.

  • Incubation: Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling.

  • Quenching: Pellet the cells by centrifugation and wash once with quenching buffer to stop the reaction.

  • Final Washes: Wash the cells three times with ice-cold PBS to remove any unreacted reagent and quenching buffer.

  • Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as a pull-down assay.

This protocol describes the use of a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.

Caption: Workflow for a pull-down assay using biotinylated protein.

Materials:

  • Biotinylated protein ("bait")

  • Streptavidin-coated magnetic or agarose (B213101) beads

  • Cell lysate containing potential interacting proteins ("prey")

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with binding/wash buffer according to the manufacturer's protocol.[7]

  • Immobilization: Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.[8]

  • Washing: Pellet the beads and wash several times with binding/wash buffer to remove any unbound bait protein.

  • Capture: Add the cell lysate to the beads and incubate for 1-4 hours at 4°C with gentle rotation to allow the bait to capture the prey proteins.[10]

  • Washing: Pellet the beads and wash extensively with binding/wash buffer to remove non-specifically bound proteins.[9][10]

  • Elution: Elute the captured proteins from the beads using elution buffer. For analysis by SDS-PAGE, boiling in sample buffer is common.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.

Conclusion

This compound is a highly effective and versatile reagent for the biotinylation of proteins, antibodies, and other biomolecules. Its hydrophilic PEG spacer enhances solubility and reduces steric hindrance, while the NHS ester provides efficient and stable conjugation to primary amines. The protocols and data presented in this guide offer a solid foundation for researchers to successfully incorporate this valuable tool into their experimental workflows for a wide range of applications in life sciences and drug development.

References

The PEG8 Spacer in Biotinylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of bioconjugation, the selection of a linker molecule is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, understanding the nuances of these molecular bridges is paramount. This in-depth technical guide focuses on the Polyethylene (B3416737) Glycol 8 (PEG8) spacer, a cornerstone in modern biotinylation techniques, detailing its properties, applications, and the significant advantages it offers over traditional linkers.

Core Concepts: The Role of the Spacer in Biotinylation

Biotinylation is the process of attaching biotin (B1667282), a small vitamin, to a molecule of interest, such as a protein, antibody, or nucleic acid. The extraordinarily strong and specific interaction between biotin and streptavidin (or avidin) is then leveraged for a multitude of applications, including purification, detection, and immobilization. The spacer arm, a chemical linker situated between the biotin molecule and the target molecule, plays a pivotal, rather than a passive, role. It influences the accessibility of the biotin to streptavidin, the solubility of the conjugate, and its overall stability and immunogenicity.

The PEG8 spacer, composed of eight repeating ethylene (B1197577) glycol units, has emerged as a superior choice due to its unique physicochemical properties. Its hydrophilicity, flexibility, and defined length offer significant advantages over more traditional alkyl chain spacers.

Quantitative Data Summary

The discrete nature of the PEG8 spacer allows for the production of homogenous bioconjugates with consistent and reproducible properties. The following tables summarize key quantitative data for a representative PEG8 spacer and compare its impact on binding affinity to other spacer types.

PropertyValue
Chemical Formula (Backbone) C₁₆H₃₄O₉
Molecular Weight (Backbone) ~370.4 g/mol
Molecular Weight (Biotin-PEG8-NHS Ester) ~764.9 g/mol [1][2][3][4]
Spacer Arm Length ~29.8 Å[1]
Number of PEG Units 8
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain.
Spacer TypeDissociation Constant (Kd) in nM
No Spacer 15.1 ± 2.1
PEG4 10.2 ± 1.5
PEG8 8.9 ± 1.2
PEG24 7.8 ± 1.1
Alkyl C12 25.4 ± 3.5
Alkyl C24 31.2 ± 4.3
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity (lower Kd) with PEG spacers.

Advantages of the PEG8 Spacer

The incorporation of a PEG8 spacer into biotinylation reagents confers several key advantages:

  • Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain significantly increases the aqueous solubility of the resulting bioconjugate. This is particularly beneficial when working with hydrophobic proteins or peptides, reducing the risk of aggregation and precipitation.

  • Reduced Steric Hindrance: The extended and flexible nature of the PEG8 spacer arm allows the biotin moiety to more easily access the deep biotin-binding pockets of streptavidin, overcoming potential steric hindrance from the conjugated molecule.

  • Increased Stability and Reduced Immunogenicity: The PEG chain can create a protective hydrophilic shield around the bioconjugate, which can mask immunogenic epitopes and enhance its stability in biological fluids.

  • Improved Pharmacokinetics: In the context of drug development, particularly with antibody-drug conjugates (ADCs), the inclusion of a PEG8 spacer has been shown to slow clearance and increase the overall exposure of the ADC in vivo.

Experimental Protocols

Below are detailed methodologies for key experiments involving biotinylation and the characterization of biotinylated molecules.

Protocol 1: Protein Biotinylation using NHS-PEG8-Biotin

This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG8-biotin, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG8-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the biotinylation reaction and should be avoided. If necessary, perform a buffer exchange.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-PEG8-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL. NHS esters are moisture-sensitive, so the reagent should be allowed to equilibrate to room temperature before opening the vial.

  • Biotinylation Reaction:

    • Calculate the required amount of biotin reagent. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point. Dilute protein solutions may require a higher molar excess.

    • Add the calculated volume of the NHS-PEG8-Biotin stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin reagent using a desalting column or through dialysis against an appropriate buffer.

Protocol 2: Assessment of Protein Solubility via PEG-Induced Precipitation

This method provides a relative measure of protein solubility by determining the concentration of a high molecular weight PEG (e.g., PEG 8000) required to induce precipitation.

Materials:

  • Biotinylated protein solution (e.g., 1 mg/mL in a suitable buffer)

  • High molecular weight PEG stock solution (e.g., 50% w/v PEG 8000 in the same buffer)

  • 96-well UV-transparent microplate

  • Microplate reader

  • Centrifuge with a microplate rotor

Procedure:

  • Prepare PEG Dilutions: Prepare a serial dilution of the high molecular weight PEG stock solution in the assay buffer.

  • Incubation: In the 96-well microplate, mix the biotinylated protein solution with the different concentrations of the PEG solution. Include a control well with only the protein solution and buffer. Incubate the plate for a set period (e.g., 1 hour) at a constant temperature.

  • Centrifugation: Centrifuge the microplate to pellet any precipitated protein.

  • Measure Supernatant Absorbance: Carefully transfer the supernatant to a new UV-transparent microplate and measure the absorbance at 280 nm.

  • Data Analysis: Calculate the concentration of soluble protein in the supernatant for each PEG concentration. Plot the soluble protein concentration against the PEG concentration. The PEG concentration at which 50% of the protein has precipitated can be used as a measure of relative solubility.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to PEG8-mediated biotinylation.

G cluster_advantages Core Advantages of PEG8 Spacer cluster_outcomes Resulting Bioconjugate Properties A Increased Hydrophilicity X Improved Solubility A->X B Reduced Steric Hindrance Y Efficient Streptavidin Binding B->Y C Enhanced Stability Z Reduced Immunogenicity C->Z D Improved Pharmacokinetics W Longer In Vivo Half-Life D->W

Caption: Logical flow of PEG8 spacer advantages to bioconjugate outcomes.

G start Start: Protein of Interest (in amine-free buffer) reagent Prepare NHS-PEG8-Biotin (in DMSO or DMF) reaction Combine Protein and Biotin Reagent (10-20x molar excess) start->reaction reagent->reaction incubation Incubate (30-60 min at RT or 2h at 4°C) reaction->incubation purification Purify via Desalting Column or Dialysis incubation->purification end End: Purified Biotinylated Protein purification->end

Caption: Experimental workflow for protein biotinylation with NHS-PEG8-Biotin.

G cluster_ligand Biotinylated Ligand Biotin Biotin PEG8 PEG8 Spacer Biotin->PEG8 Ligand Ligand PEG8->Ligand Receptor Receptor Binding Site Ligand->Receptor Binding note PEG8 spacer provides flexibility and overcomes steric hindrance for effective ligand-receptor interaction.

Caption: Role of PEG8 in facilitating ligand-receptor binding.

Conclusion

The PEG8 spacer offers a compelling combination of hydrophilicity, flexibility, and a defined length that translates into tangible benefits for biotinylation applications. For researchers in drug development and the broader life sciences, a thorough understanding of the principles outlined in this guide is essential for the rational design and successful implementation of bioconjugation strategies. The use of well-characterized spacers like PEG8 is a critical step towards producing homogenous, stable, and highly effective biotinylated molecules for a wide array of scientific applications.

References

Biotin-PEG8-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Biotin-PEG8-NHS ester, a versatile tool in bioconjugation. This document details its chemical properties, experimental applications, and includes specific protocols and visual workflows to facilitate its effective use in the laboratory.

This compound is a popular crosslinking reagent used to attach biotin (B1667282) to proteins and other molecules containing primary amines. This process, known as biotinylation, is a cornerstone of many life science research applications. The reagent features a biotin moiety, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on target molecules to form stable amide bonds, while the long, hydrophilic PEG spacer enhances solubility and minimizes steric hindrance, improving the accessibility of the biotin for detection.[1][2]

Core Concepts and Chemical Properties

The functionality of this compound is dictated by its three key components:

  • Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is leveraged for the detection, purification, and immobilization of biotinylated molecules.[2]

  • PEG8 Spacer: The eight-unit polyethylene glycol linker provides a long and flexible spacer arm. This spacer increases the water solubility of the reagent and the resulting conjugate.[3] It also extends the biotin moiety away from the labeled molecule, reducing steric hindrance and allowing for more efficient binding to avidin or streptavidin.[3]

  • NHS Ester: The N-hydroxysuccinimide ester is a reactive group that specifically targets primary amines (-NH2), which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[4] The reaction between the NHS ester and a primary amine results in the formation of a stable amide bond.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C33H56N4O14S[5]
Molecular Weight 764.89 g/mol [5]
Spacer Arm Length ~29.1 Å[3]
Purity >90%[5]
Optimal pH Range for Reaction 7.0 - 8.5[3]
Storage Temperature -20°C[6]
Reaction Mechanism and Stability

The NHS ester of this compound reacts with primary amines in a nucleophilic acyl substitution reaction. The reaction is most efficient at a pH between 7 and 9.[7] However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[4][8] The rate of hydrolysis significantly impacts the efficiency of the biotinylation reaction.

pHTemperature (°C)Half-life of NHS Ester HydrolysisReference(s)
7.004 - 5 hours[4][8]
8.6410 minutes[4][8]
8.0Room Temperature~210 minutes[9]
8.5Room Temperature~180 minutes[9]
9.0Room Temperature~125 minutes[9]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protein Biotinylation

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into an appropriate buffer like PBS.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.[7]

  • Biotinylation Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.[7] For example, for 1 mL of a 2 mg/mL IgG solution (molecular weight ~150,000 g/mol ), this would be approximately 27 µL of a 10 mM solution.[10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted this compound by using a desalting column or by dialysis against PBS.[7]

  • Quantification of Biotinylation (HABA Assay): Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay estimates the number of biotin molecules incorporated per protein molecule.[12][13]

Cell Surface Protein Biotinylation

This protocol outlines the labeling of proteins on the surface of living cells.

Materials:

  • Adherent or suspension cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound (or a water-soluble version like Sulfo-NHS-PEG8-Biotin for membrane impermeability)

  • Quenching solution (e.g., 50 mM glycine (B1666218) in ice-cold PBS)

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media.[1]

  • Biotinylation: Resuspend or cover the cells with a freshly prepared solution of this compound (or its sulfo-NHS counterpart) in ice-cold PBS (e.g., 0.35 mg/mL).[1] Incubate for 30 minutes at 4°C with gentle agitation.[14]

  • Quenching: Discard the biotin solution and quench the reaction by adding the quenching solution. Incubate for 10 minutes at 4°C.[14]

  • Washing: Wash the cells three times with ice-cold PBS.[1]

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.

Sandwich ELISA with Biotinylated Detection Antibody

This protocol describes a typical sandwich ELISA workflow using a biotinylated detection antibody.

Materials:

  • ELISA plate

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Biotinylated detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample and standards

Procedure:

  • Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[15]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[15]

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Affinity Purification of Biotinylated Proteins

This protocol details the purification of biotinylated proteins using streptavidin-agarose resin.

Materials:

  • Cell lysate or protein solution containing the biotinylated protein

  • Streptavidin-agarose resin

  • Binding/Wash buffer (e.g., PBS)

  • Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or by boiling in SDS-PAGE sample buffer)[16]

Procedure:

  • Resin Equilibration: Wash the streptavidin-agarose resin with binding buffer.

  • Binding: Incubate the protein sample with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.[16]

  • Washing: Pellet the resin by centrifugation and wash it three to five times with binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated proteins from the resin using the elution buffer. For harsh elution, boiling the resin in SDS-PAGE sample buffer is effective. For milder elution, an excess of free biotin can be used, although this is less efficient for the strong streptavidin-biotin interaction.[17]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Biotinylation_Reaction BiotinPEG8NHS This compound BiotinylatedProtein Biotinylated Protein BiotinPEG8NHS->BiotinylatedProtein reacts with (pH 7-9) Protein Protein with Primary Amine (e.g., Lysine) Protein->BiotinylatedProtein NHS N-hydroxysuccinimide (byproduct) BiotinylatedProtein->NHS

Biotinylation reaction of a protein with this compound.

Sandwich_ELISA cluster_0 ELISA Well Surface CaptureAb 1. Capture Antibody Antigen 2. Antigen CaptureAb->Antigen binds DetectionAb 3. Biotinylated Detection Antibody Antigen->DetectionAb binds StreptavidinHRP 4. Streptavidin-HRP DetectionAb->StreptavidinHRP binds to Biotin Substrate 5. Substrate StreptavidinHRP->Substrate converts Signal 6. Colorimetric Signal Substrate->Signal produces

Workflow of a sandwich ELISA using a biotinylated detection antibody.

ADC_Development cluster_workflow Antibody-Drug Conjugate (ADC) Synthesis mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation Linker Biotin-PEG-NHS (Linker) Linker->Conjugation Drug Cytotoxic Drug Drug->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Analysis Characterization (e.g., DAR) ADC->Analysis

General workflow for antibody-drug conjugate development.

Cell_Surface_Biotinylation_Workflow cluster_workflow Cell Surface Protein Biotinylation Workflow Cells 1. Wash Cells (ice-cold PBS) Biotinylation 2. Biotinylation (Sulfo-NHS-Biotin, 4°C) Cells->Biotinylation Quenching 3. Quench Reaction (Glycine) Biotinylation->Quenching Lysis 4. Cell Lysis Quenching->Lysis Purification 5. Affinity Purification (Streptavidin beads) Lysis->Purification Analysis 6. Downstream Analysis (e.g., Western Blot) Purification->Analysis

Experimental workflow for cell surface protein biotinylation.

References

An In-Depth Technical Guide to Biotin-PEG8-NHS Ester: Chemical Compatibility and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, compatibility, and common applications of Biotin-PEG8-NHS ester. The information presented herein is intended to support researchers in the effective use of this versatile biotinylation reagent in their experimental workflows, particularly in the fields of proteomics, drug discovery, and diagnostics.

Core Chemical Properties and Compatibility

This compound is a popular biotinylation reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the benefits of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines on target molecules.

Chemical Structure and Properties
  • Molecular Formula: C₃₃H₅₆N₄O₁₄S[1][2]

  • Molecular Weight: 764.89 g/mol [1][2]

  • Appearance: White to off-white solid[2]

  • Spacer Arm: The PEG8 spacer arm is hydrophilic, which significantly increases the aqueous solubility of the reagent and the resulting biotinylated molecule.[2][3] This property is particularly advantageous for labeling proteins that may be prone to aggregation.

Solubility

While the PEG spacer enhances water solubility, this compound is typically first dissolved in a water-miscible organic solvent before being added to an aqueous reaction mixture.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble[1][2]A common solvent for preparing stock solutions.
Dimethylformamide (DMF) Soluble[4]Another suitable organic solvent for stock solutions.
Aqueous Buffers (e.g., PBS) Sparingly solubleFor maximum solubility, first dissolve in DMSO or DMF and then dilute with the aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL for a similar compound, Biotin-NHS.[5] It is not recommended to store aqueous solutions for more than one day.[5]
Storage and Stability

Proper storage is crucial to maintain the reactivity of the NHS ester.

ConditionDurationNotes
-20°C Long-term (months to years)[2]Recommended for long-term storage of the solid reagent. The vial should be kept dry and protected from light.
0 - 4°C Short-term (days to weeks)[2]Suitable for short-term storage of the solid reagent.
Aqueous Solution Not Recommended for StorageThe NHS ester is prone to hydrolysis in aqueous solutions. Solutions should be prepared fresh for each use.[4]
Stock Solution in Anhydrous DMSO/DMF Up to 1 month at -20°CIf prepared with high-purity, anhydrous solvent, stock solutions can be stored for a limited time.

Reactivity and Experimental Considerations

The primary reactive group of this compound is the NHS ester, which targets primary amines. Understanding the kinetics and optimal conditions for this reaction, as well as the competing hydrolysis reaction, is critical for successful biotinylation.

Reaction with Primary Amines

The NHS ester reacts with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) to form a stable amide bond.[2][3][6]

Reaction Scheme:

Reaction_Scheme Biotin_PEG8_NHS This compound Biotinylated_Molecule Biotin-PEG8-NH-R (Stable Amide Bond) Biotin_PEG8_NHS->Biotinylated_Molecule + Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Biotinylated_Molecule + NHS N-hydroxysuccinimide Biotinylated_Molecule->NHS +

Caption: Reaction of this compound with a primary amine.

Optimal Reaction Conditions
ParameterRecommended Range/ConditionNotes
pH 7.0 - 9.0[2][3][4][6]The reaction rate increases with pH. However, the rate of hydrolysis of the NHS ester also increases at higher pH. A pH range of 7.2-8.5 is often a good compromise.
Buffers Phosphate, Bicarbonate, HEPES, BorateThese buffers are amine-free and do not compete with the biotinylation reaction.[7]
Incompatible Buffers Tris, GlycineThese buffers contain primary amines and will quench the reaction.[4] They can be used to stop the reaction.
Temperature 4°C to Room TemperatureRoom temperature reactions are typically faster (30-60 minutes), while reactions at 4°C can proceed for longer (2 hours to overnight) to minimize protein degradation.[4]
Molar Excess 10- to 20-fold molar excess of reagent to proteinThe optimal ratio depends on the protein concentration and the desired degree of labeling. For dilute protein solutions, a higher molar excess may be required.
Hydrolysis of the NHS Ester

A critical competing reaction is the hydrolysis of the NHS ester in the presence of water, which renders the reagent inactive. The rate of hydrolysis is highly dependent on pH.

pHHalf-life of NHS Ester
7.0 (at 0°C) 4 - 5 hours
8.6 (at 4°C) 10 minutes

Note: This data is for general NHS esters and should be used as a guideline. The specific hydrolysis rate of this compound may vary.

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general workflow for the biotinylation of a protein in solution. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve ~7.6 mg in 1 mL of DMSO.[4]

  • Biotinylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 20-fold molar excess.

    • Add the calculated volume of the biotin reagent to the protein solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume to avoid protein precipitation.[4]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4]

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.

Workflow for PROTAC Synthesis

This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] The biotin moiety can serve as a versatile handle for purification or detection, while the NHS ester can be used to conjugate the linker to a ligand for the target protein or an E3 ligase.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Synthesis Steps cluster_2 Final Product Target Ligand Target Ligand Step1 Couple Target Ligand (with amine) to this compound Target Ligand->Step1 Biotin-PEG8-NHS This compound Biotin-PEG8-NHS->Step1 E3 Ligase Ligand E3 Ligase Ligand Step2 Couple Intermediate to E3 Ligase Ligand E3 Ligase Ligand->Step2 Intermediate Biotin-PEG8-Target Ligand Step1->Intermediate Intermediate->Step2 PROTAC Biotin-PEG8-PROTAC Step2->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Mandatory Visualizations

Biotinylation Reaction Workflow

Biotinylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_termination Termination & Purification cluster_analysis Analysis A Prepare Protein Solution in Amine-Free Buffer C Add Biotin Reagent to Protein Solution A->C B Prepare Fresh Biotin-PEG8-NHS Ester Stock in Anhydrous DMSO B->C D Incubate (RT or 4°C) C->D E Quench with Amine- Containing Buffer (e.g., Tris) D->E F Purify via Desalting Column or Dialysis E->F G Characterize Biotinylated Protein (e.g., HABA assay, Mass Spec) F->G

Caption: Experimental workflow for protein biotinylation.

Logical Relationship of Factors Affecting Biotinylation

Biotinylation_Factors cluster_positive Positive Influences cluster_negative Negative Influences Biotinylation_Efficiency Biotinylation Efficiency pH_7_9 pH 7-9 pH_7_9->Biotinylation_Efficiency Primary_Amines Available Primary Amines Primary_Amines->Biotinylation_Efficiency Molar_Excess Molar Excess of Reagent Molar_Excess->Biotinylation_Efficiency Protein_Concentration Higher Protein Concentration Protein_Concentration->Biotinylation_Efficiency Hydrolysis NHS Ester Hydrolysis Hydrolysis->Biotinylation_Efficiency Amine_Buffers Amine-Containing Buffers Amine_Buffers->Biotinylation_Efficiency Low_Temperature Low Temperature (slower reaction) Low_Temperature->Biotinylation_Efficiency can be mitigated with longer incubation

Caption: Factors influencing the efficiency of biotinylation.

Conclusion

This compound is a powerful and versatile tool for the biotinylation of proteins and other amine-containing molecules. Its hydrophilic PEG spacer enhances solubility and reduces steric hindrance, making it a superior choice for many applications. By understanding its chemical compatibility, optimizing reaction conditions, and following established protocols, researchers can effectively utilize this reagent to advance their work in drug development, diagnostics, and fundamental biological research. Careful consideration of factors such as pH, buffer composition, and reagent stability is paramount to achieving successful and reproducible results.

References

Technical Guide: Storage and Handling of Biotin-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential information for the proper storage, handling, and utilization of Biotin-PEG8-NHS ester, a critical reagent in modern bioconjugation and drug development. Adherence to these guidelines is crucial for ensuring the reagent's stability and reactivity, leading to reproducible and reliable experimental outcomes.

Product Specifications and Physicochemical Properties

This compound is a biotinylation reagent that incorporates an eight-unit polyethylene (B3416737) glycol (PEG) spacer arm, enhancing the water solubility of the molecule and the resulting conjugate. The N-hydroxysuccinimide (NHS) ester functional group allows for covalent attachment to primary amines on proteins and other biomolecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 764.89 g/mol [1][2]
CAS Number 2143968-03-8[1][2]
Chemical Formula C33H56N4O14S[1][2]
Purity Typically >90%[1]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[3]

Storage and Handling Recommendations

The NHS ester moiety of this compound is susceptible to hydrolysis, which can significantly reduce its reactivity. Therefore, stringent storage and handling procedures are imperative.

Table 2: Storage and Handling Guidelines

ConditionRecommendationRationale
Long-term Storage Store at -20°C in a desiccated environment.[2]Minimizes degradation and hydrolysis of the NHS ester.
Shipping Typically shipped at ambient temperature for short durations.[2]The solid form is relatively stable for short periods.
Moisture Control Allow the vial to equilibrate to room temperature before opening. Store with a desiccant.[3]Prevents condensation of atmospheric moisture onto the cold product, which can cause hydrolysis.
Light Sensitivity Protect from direct light.Although not extremely light-sensitive, protection from light is a good practice for all chemical reagents.
Solution Preparation Prepare solutions immediately before use. Do not store stock solutions.[3]The NHS ester hydrolyzes rapidly in aqueous solutions and even in anhydrous organic solvents if moisture is present.

Experimental Protocols

The following protocols provide a framework for the use of this compound in common laboratory applications. Optimization may be required for specific proteins or experimental systems.

General Protein Biotinylation

This protocol outlines the fundamental steps for labeling a target protein with this compound.

Materials:

  • This compound

  • Target protein

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system: Desalting column or dialysis cassette.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete for reaction with the NHS ester.[3][5]

  • Reagent Preparation: Equilibrate the this compound vial to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF.[6][7][8]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[3] Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[3]

  • Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]

  • Purification: Remove unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer.[6][9]

Purification of Biotinylated Proteins

This protocol describes the affinity purification of biotinylated proteins using streptavidin-functionalized resin.

Materials:

  • Biotinylated protein sample

  • Streptavidin agarose (B213101) or magnetic beads

  • Binding/Wash Buffer (e.g., PBS containing 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or a buffer containing a high concentration of free biotin)

  • Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5

Procedure:

  • Resin Preparation: Wash the streptavidin resin with Binding/Wash Buffer to remove storage solutions.

  • Binding: Incubate the biotinylated protein sample with the washed resin for 1-2 hours at 4°C with gentle agitation.

  • Washing: Pellet the resin and discard the supernatant. Wash the resin multiple times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add the Elution Buffer to the resin to dissociate the biotinylated protein. If using an acidic eluent, neutralize the collected fractions immediately with the Neutralization Buffer.

Quantification of Biotin (B1667282) Incorporation (Competition ELISA)

This protocol provides a method to determine the degree of biotinylation.[10]

Materials:

  • Biotinylated protein sample

  • Biotinylated standard (e.g., biotinylated BSA)

  • Anti-biotin antibody

  • Streptavidin-coated microplate

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

Procedure:

  • Prepare Standards and Samples: Create a standard curve using known concentrations of the biotinylated standard. Prepare dilutions of the biotinylated protein sample.

  • Competition Step: Incubate the standards and samples with a limited amount of anti-biotin antibody.

  • Capture: Transfer the mixture to a streptavidin-coated plate to capture the biotin-antibody complexes.

  • Detection: Wash the plate and add an HRP-conjugated secondary antibody. After another wash, add TMB substrate. Stop the reaction and measure the absorbance.

  • Analysis: The signal is inversely proportional to the amount of biotin in the sample. Calculate the degree of biotinylation by comparing the sample signal to the standard curve.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and the principle of a competitive assay for quantification.

experimental_workflow_biotinylation start Start: Prepare Protein (1-10 mg/mL in amine-free buffer) reaction Biotinylation Reaction (Add 10-20x molar excess of reagent) Incubate RT 30-60 min or 4°C 2h start->reaction prepare_reagent Prepare this compound (dissolve in DMSO/DMF) prepare_reagent->reaction quench Quench Reaction (Add Tris or glycine) reaction->quench purify Purification (Desalting column or dialysis) quench->purify end_product Biotinylated Protein purify->end_product

Caption: Workflow for protein biotinylation using this compound.

experimental_workflow_purification start Start: Biotinylated Protein Sample bind Binding (Incubate sample with resin) start->bind prepare_resin Prepare Streptavidin Resin (Wash with Binding Buffer) prepare_resin->bind wash Wash (Remove non-specific binders) bind->wash elute Elution (e.g., low pH or free biotin) wash->elute end_product Purified Biotinylated Protein elute->end_product

Caption: Workflow for the purification of biotinylated proteins.

logical_relationship_quantification biotin_conc Biotin Concentration in Sample antibody_binding Free Anti-Biotin Antibody biotin_conc->antibody_binding inversely proportional to plate_binding Antibody Bound to Streptavidin Plate antibody_binding->plate_binding proportional to signal Final Signal (Absorbance) plate_binding->signal proportional to

Caption: Logical relationship in a competition ELISA for biotin quantification.

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG8-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1][2] Biotin-PEG8-NHS ester is a popular reagent for this purpose, featuring a biotin moiety, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group.[1][3] The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) under mild conditions to form stable amide bonds.[2][3][4] The PEG spacer enhances the solubility of the labeled protein and reduces steric hindrance, thereby improving the accessibility of the biotin for binding to streptavidin.[1]

This document provides a detailed protocol for the labeling of proteins with this compound, methods for quantifying the degree of biotinylation, and troubleshooting guidelines.

Chemical Reaction and Signaling Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (-NH2) LabeledProtein Biotinylated Protein (Stable Amide Bond) Protein->LabeledProtein pH 7.2-8.5 Room Temperature BiotinPEG This compound BiotinPEG->LabeledProtein NHS N-hydroxysuccinimide (Byproduct) BiotinPEG->NHS LabeledProtein->NHS

Caption: Chemical reaction of this compound with a protein's primary amine.

Experimental Protocols

I. Protein Preparation
  • Buffer Selection: The protein solution should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, at a pH of 7.2-8.5.[5] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[6]

  • Protein Concentration: The protein concentration should ideally be between 1-10 mg/mL.[5][6] More dilute protein solutions may require a higher molar excess of the biotinylation reagent to achieve a similar degree of labeling.[6]

  • Buffer Exchange (if necessary): If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column against the chosen labeling buffer.

II. This compound Solution Preparation
  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[6]

  • Solvent: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[6] A typical concentration for the stock solution is 10 mM.

III. Protein Biotinylation Reaction
  • Molar Ratio Calculation: The degree of biotinylation can be controlled by adjusting the molar ratio of this compound to the protein. A 20-fold molar excess is a common starting point for labeling antibodies at a concentration of 1-10 mg/mL, which typically results in 4-6 biotin molecules per antibody.[5][6] The optimal ratio may need to be determined empirically for each protein.

    • Example Calculation for a 20-fold Molar Excess:

      • Amount of Protein: 2 mg of IgG (Molecular Weight ~150,000 g/mol )

      • Moles of Protein: (2 x 10^-3 g) / (150,000 g/mol ) = 1.33 x 10^-8 mol

      • Moles of this compound needed: (1.33 x 10^-8 mol) * 20 = 2.66 x 10^-7 mol

      • Volume of 10 mM this compound solution to add: (2.66 x 10^-7 mol) / (10 x 10^-3 mol/L) = 2.66 x 10^-5 L = 26.6 µL

  • Reaction Incubation: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[6] Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6][7]

IV. Purification of Biotinylated Protein
  • Removal of Excess Reagent: After incubation, it is crucial to remove unreacted and hydrolyzed this compound. This can be achieved using:

    • Size-Exclusion Chromatography (Desalting Column): This is a rapid and effective method for separating the labeled protein from smaller molecules.

    • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove the excess biotinylation reagent and byproducts.

V. Storage of Biotinylated Protein

Store the purified biotinylated protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Data Presentation

The degree of labeling is influenced by the molar excess of the biotinylation reagent and the protein concentration. The following table provides expected outcomes based on typical starting conditions for an antibody like IgG.

Protein Concentration (mg/mL)Molar Excess of this compoundExpected Degree of Labeling (Biotin/Protein)
1 - 1020-fold4 - 6
> 1010 to 20-fold3 - 5
< 120 to 40-fold2 - 4

Note: These are starting recommendations and may require optimization for your specific protein and application.[5][8]

Quantification of Biotinylation

Determining the degree of biotinylation (the average number of biotin molecules per protein molecule) is essential for ensuring reproducibility and optimizing downstream applications.

HABA Assay Protocol

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for estimating the degree of biotinylation.[9][10] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[9][10][11]

  • Reagents:

    • HABA/Avidin Solution

    • Biotinylated Protein Sample (purified)

    • Buffer (e.g., PBS)

  • Procedure (Cuvette Method):

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm (A500_HABA/Avidin).[11]

    • Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.[11]

    • Measure the absorbance at 500 nm until the reading stabilizes (A500_HABA/Avidin/Biotin).[11]

    • Calculate the change in absorbance (ΔA500 = A500_HABA/Avidin - A500_HABA/Avidin/Biotin).

  • Calculation of Biotin Concentration:

    • Use the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the HABA/avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[10]

    • Moles of biotin = (ΔA500 * V) / (ε * l)

      • V = total volume in the cuvette (in L)

      • l = path length of the cuvette (typically 1 cm)

  • Calculation of Degree of Labeling:

    • Degree of Labeling = (Moles of biotin) / (Moles of protein)

Fluorescence-Based Assay Protocol

Fluorescence-based assays offer higher sensitivity than the HABA assay.[12][13] One common method involves the use of a fluorescently labeled streptavidin (e.g., streptavidin-FITC) where the fluorescence is enhanced upon biotin binding.[14][15]

  • Reagents:

    • Streptavidin-FITC solution

    • Biotinylated Protein Sample (purified and hydrolyzed to release biotin)

    • Biotin standards of known concentrations

    • Buffer (e.g., PBS)

  • Procedure:

    • Hydrolyze the biotinylated protein to release the conjugated biotin. This can be done by acid hydrolysis or enzymatic digestion with proteinase K.[14][15]

    • Prepare a standard curve using known concentrations of free biotin.

    • Add the hydrolyzed protein sample and biotin standards to separate wells of a microplate.

    • Add the streptavidin-FITC solution to each well.

    • Incubate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for FITC.

    • Determine the concentration of biotin in the sample by comparing its fluorescence to the standard curve.

  • Calculation of Degree of Labeling:

    • Degree of Labeling = (Concentration of biotin * Volume of sample) / (Moles of protein in the sample)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC cluster_final Final Product P1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) R1 Calculate and Add Molar Excess of Biotin Reagent P1->R1 P2 Prepare fresh Biotin-PEG8-NHS Ester solution in DMSO/DMF P2->R1 R2 Incubate at RT (30-60 min) or on Ice (2 hours) R1->R2 U1 Remove Excess Biotin (Desalting/Dialysis) R2->U1 U2 Quantify Degree of Biotinylation (HABA/Fluorescence Assay) U1->U2 F1 Store Biotinylated Protein (4°C or -20°C/-80°C) U2->F1

Caption: Workflow for this compound protein labeling.

References

Application Notes and Protocols: Antibody Biotinylation using Biotin-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as an antibody. The resulting biotinylated antibody retains its specific antigen-binding capabilities while gaining the ability to bind with high affinity and specificity to proteins like streptavidin and avidin (B1170675) (K_d_ ≈ 10⁻¹⁵ M).[1][2] This strong interaction forms the basis for numerous detection and purification applications in biomedical research, including ELISA, Western Blot, immunohistochemistry (IHC), flow cytometry, and affinity purification.[1]

Biotin-PEG8-NHS ester is an ideal reagent for antibody biotinylation. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptide chains) on the antibody to form stable amide bonds.[3][4][5] The inclusion of a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer arm increases the aqueous solubility of the conjugate, reduces the potential for aggregation, and minimizes steric hindrance, allowing the biotin to be more accessible for binding to streptavidin.[5][6]

Principle of the Reaction

The biotinylation reaction occurs in a single step under mild, alkaline conditions (pH 7-9).[3][4] The NHS ester is a highly reactive group that is susceptible to hydrolysis, so it is crucial to prepare the reagent solution immediately before use and to perform the reaction in an amine-free buffer.[2][4]

G Antibody Antibody-NH₂ (Primary Amine) Conjugate Biotin-PEG8-Antibody (Stable Amide Bond) Antibody->Conjugate  pH 7.0 - 9.0 Amine-free buffer Biotin This compound Biotin->Conjugate NHS_byproduct NHS (Byproduct) Biotin->NHS_byproduct

Caption: Reaction of this compound with a primary amine on an antibody.

Materials and Reagents

  • Antibody (1-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes

  • Quantification: HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit

  • Spectrophotometer or microplate reader

Experimental Workflow

The overall process involves preparing the antibody and biotinylation reagent, performing the conjugation reaction, purifying the resulting biotinylated antibody, and finally, quantifying the degree of biotinylation.

G A 1. Antibody Preparation (Buffer Exchange to PBS) C 3. Biotinylation Reaction (Incubate Antibody + Reagent) A->C B 2. Reagent Preparation (Dissolve Biotin-PEG8-NHS in DMSO) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purification (Remove Excess Biotin via Desalting Column) D->E F 6. Quantification (HABA Assay to Determine DoB) E->F G 7. Storage (Store at 4°C or -20°C) F->G G cluster_before Before Sample Addition cluster_after After Sample Addition A Avidin + HABA → Avidin-HABA Complex (High Absorbance @ 500 nm) B + Biotinylated Antibody C Avidin-Biotin Complex + Free HABA (Low Absorbance @ 500 nm) B->C Biotin displaces HABA

References

Application Notes and Protocols for Biotin-PEG8-NHS Ester Reaction with Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the successful biotinylation of peptides using Biotin-PEG8-NHS ester. The information is intended to guide researchers in achieving optimal labeling efficiency for various downstream applications, including immunoassays, affinity purification, and cell signaling studies.

Introduction to this compound Labeling

This compound is a popular reagent for covalently attaching a biotin (B1667282) molecule to peptides and other biomolecules. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer, in this case with eight ethylene (B1197577) glycol units, enhances the solubility of the labeled peptide and reduces steric hindrance, which can be crucial for the subsequent binding of the biotin moiety to avidin (B1170675) or streptavidin.[1][2][3][4]

The reaction is highly dependent on several factors, including pH, temperature, molar ratio of reactants, and reaction time. Careful optimization of these parameters is essential to achieve the desired degree of labeling while minimizing side reactions and preserving the peptide's biological activity.[5][6]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[7]

G Peptide Peptide-NH₂ Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Biotin Biotin-PEG8-NHS Biotin->Intermediate Product Biotinylated Peptide Intermediate->Product Amide Bond Formation NHS NHS Intermediate->NHS Leaving Group Departure

Fig. 1: Reaction of this compound with a peptide's primary amine.

Recommended Reaction Conditions

Optimizing the reaction conditions is critical for achieving high labeling efficiency and specificity. The following table summarizes the key parameters and their recommended ranges for the biotinylation of peptides with this compound.

ParameterRecommended RangeNotes
pH 7.0 - 8.5A compromise between amine reactivity and NHS ester hydrolysis. Higher pH increases the rate of both the desired reaction and the competing hydrolysis of the NHS ester.[5][6][8]
Buffer Phosphate-buffered saline (PBS), HEPES, Bicarbonate/CarbonateAvoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for reaction with the NHS ester.[9]
Molar Ratio (Biotin:Peptide) 5:1 to 20:1The optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling. Higher ratios can lead to multiple biotin labels per peptide.[9][10]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can be used for longer incubation times to minimize hydrolysis of the NHS ester. Room temperature reactions are typically faster.[9]
Reaction Time 30 minutes to 2 hours (at RT) or 2 hours to overnight (at 4°C)Longer reaction times may be necessary for less reactive peptides or when using lower molar ratios.[9]
Peptide Concentration 1 - 10 mg/mLHigher peptide concentrations can improve reaction efficiency.
Solvent for this compound Anhydrous DMSO or DMFThe reagent should be dissolved immediately before use to minimize hydrolysis. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%).[2][9][11]

Experimental Protocols

General Protocol for Peptide Biotinylation

This protocol provides a starting point for the biotinylation of a peptide with a single primary amine. Optimization may be required for peptides with multiple lysine residues or for specific applications.

Materials:

  • Peptide

  • This compound

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column, HPLC)

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Incubation: Add the desired molar excess of the this compound stock solution to the peptide solution. For example, for a 10:1 molar ratio, add 1 µL of 10 mM this compound for every 10 nmol of peptide.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess biotin reagent and byproducts by desalting chromatography (for peptides >2 kDa) or reverse-phase HPLC.

Purification of the Biotinylated Peptide

Proper purification is essential to remove unreacted biotinylation reagent, which can interfere with downstream applications.

  • Desalting Columns: For peptides larger than approximately 2 kDa, desalting columns (e.g., spin columns) are a quick and efficient method for removing small molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for purifying smaller peptides and for achieving high purity of the final product. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used. The biotinylated peptide will typically elute slightly later than the unlabeled peptide due to the increased hydrophobicity of the biotin tag.

Quality Control of Biotinylated Peptides

It is crucial to confirm the successful biotinylation and to determine the degree of labeling.

Quantitative Data on Labeling Efficiency:

The efficiency of biotinylation can be influenced by various factors. The following table provides example data on how reaction conditions can affect the yield of biotinylated peptides.

Molar Ratio (Biotin:Peptide)pHReaction Time (hours)Temperature (°C)Approximate Yield (%)
5:17.522570-80
10:17.5225>90[1]
20:17.5225>95
10:16.542550-60
10:18.5125>90
10:17.5124>90

Note: These are approximate values and can vary depending on the specific peptide sequence and other experimental conditions.

Methods for Determining Biotin Incorporation:

  • Mass Spectrometry (MS): This is the most accurate method to confirm biotinylation and determine the number of biotin molecules attached to the peptide. The mass of the biotinylated peptide will increase by the mass of the this compound minus the mass of the NHS leaving group.[12][13][14][15]

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay provides a quantitative estimation of biotin incorporation. The HABA-avidin complex has a characteristic absorbance at 500 nm. When the biotinylated peptide is added, the biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin.[16][17][18][19][20]

  • Fluorescent-Based Assays: Several commercial kits are available that use fluorescently labeled avidin or streptavidin to quantify the amount of biotin in a sample.[21]

Applications and Experimental Workflows

Biotinylated peptides are versatile tools in various research areas. Below are examples of experimental workflows where this compound labeled peptides are commonly used.

Pull-Down Assay to Identify Protein-Peptide Interactions

This workflow is used to isolate and identify proteins that bind to a specific biotinylated peptide.

G cluster_0 Preparation cluster_1 Binding cluster_2 Washing cluster_3 Elution & Analysis Biotin_Peptide Biotinylated Peptide Incubate_Lysate Incubate with Cell Lysate Biotin_Peptide->Incubate_Lysate Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Incubate_Lysate Wash_Beads Wash to Remove Unbound Proteins Incubate_Lysate->Wash_Beads Elution Elute Bound Proteins Wash_Beads->Elution Analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec Elution->Analysis

Fig. 2: Workflow for a biotinylated peptide pull-down assay.
Kinase Activity Assay

Biotinylated peptides can serve as substrates for kinases. The phosphorylation of the peptide can then be detected using various methods.

G cluster_0 Reaction cluster_1 Detection Kinase Kinase Reaction_Mix Incubate Kinase->Reaction_Mix Biotin_Substrate Biotinylated Peptide Substrate Biotin_Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Phospho_Antibody Add Phospho-specific Antibody Reaction_Mix->Phospho_Antibody Detection_Reagent Add Detection Reagent (e.g., Labeled Streptavidin) Phospho_Antibody->Detection_Reagent Measure_Signal Measure Signal Detection_Reagent->Measure_Signal

Fig. 3: Workflow for a kinase assay using a biotinylated peptide substrate.

Signaling Pathway Example: PI3K/Akt Pathway

Biotinylated peptides that mimic substrates of kinases in signaling pathways, such as the PI3K/Akt pathway, can be used to study enzyme activity and screen for inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream Phosphorylates

References

Unveiling Protein Interactions: A Guide to Pull-Down Assays Using Biotin-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Biotin-PEG8-NHS ester in pull-down assays, a powerful technique to investigate protein-protein interactions. This reagent offers a versatile and efficient method for biotinylating proteins of interest, enabling their subsequent capture and the identification of interacting partners.

Introduction to this compound in Pull-Down Assays

This compound is a valuable tool in molecular biology and proteomics for the covalent labeling of proteins and other biomolecules.[1] Its structure comprises three key components:

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin, forming one of the strongest known non-covalent biological interactions. This interaction is the cornerstone of the pull-down assay.

  • PEG8 (Polyethylene Glycol) Spacer: An eight-unit polyethylene (B3416737) glycol chain that provides a flexible spacer arm. This spacer increases the water solubility of the reagent and the labeled protein, and more importantly, it minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin that is immobilized on a solid support.[1]

  • NHS (N-hydroxysuccinimide) Ester: A reactive group that specifically and efficiently forms stable amide bonds with primary amines (the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues) at a physiological to slightly alkaline pH (7-9).[1][2]

The combination of these features makes this compound an ideal reagent for labeling a "bait" protein to subsequently "pull down" its interacting "prey" proteins from a complex mixture like a cell lysate.

Applications in Research and Drug Development

Pull-down assays utilizing this compound are instrumental in:

  • Identifying Novel Protein-Protein Interactions: Discovering previously unknown binding partners of a protein of interest.[3]

  • Validating Predicted Interactions: Confirming interactions suggested by other methods like yeast two-hybrid screens.

  • Studying Protein Complexes: Elucidating the components of multi-protein complexes.

  • Investigating Signaling Pathways: Mapping the interactions within cellular signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5][6][7]

  • Drug Target Identification and Validation: Identifying proteins that interact with a drug candidate or a therapeutic target.

Experimental Workflow and Protocols

The overall workflow for a pull-down assay using this compound involves the biotinylation of the bait protein, incubation with a cell lysate containing potential prey proteins, capture of the biotinylated bait and its interacting partners using streptavidin-coated beads, washing to remove non-specific binders, and finally, elution and analysis of the captured proteins.

experimental_workflow cluster_prep Preparation cluster_capture Capture cluster_analysis Analysis Biotinylation Biotinylation of Bait Protein (using this compound) Incubation Incubation of Biotinylated Bait with Cell Lysate Biotinylation->Incubation Lysate_Prep Preparation of Cell Lysate (containing prey proteins) Lysate_Prep->Incubation Streptavidin_Binding Capture with Streptavidin-Coated Beads Incubation->Streptavidin_Binding Washing Washing Steps (to remove non-specific binders) Streptavidin_Binding->Washing Elution Elution of Protein Complexes Washing->Elution Analysis Analysis by SDS-PAGE, Western Blot, or Mass Spectrometry Elution->Analysis

Experimental Workflow for a Pull-Down Assay

Protocol: Biotinylation of the Bait Protein

This protocol outlines the steps for labeling a purified protein with this compound.

Materials:

  • Purified "bait" protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Desalting column to remove excess, unreacted biotin.

Procedure:

  • Prepare the Bait Protein: Ensure the protein solution is free of amine-containing buffers (like Tris) and at a suitable concentration (typically 1-10 mg/mL).

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent stock solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point.

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Biotin: Remove unreacted this compound using a desalting column according to the manufacturer's instructions.

  • Verification of Biotinylation (Optional): The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Protocol: Pull-Down Assay

This protocol describes the capture of the biotinylated bait protein and its interacting partners.

Materials:

  • Biotinylated bait protein.

  • Cell lysate containing "prey" proteins.

  • Streptavidin-coated agarose (B213101) or magnetic beads.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin).

Procedure:

  • Prepare Streptavidin Beads: Wash the required amount of streptavidin beads with wash buffer to remove any preservatives.

  • Immobilize the Bait Protein: Incubate the washed streptavidin beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation.

  • Wash the Immobilized Bait: Pellet the beads and wash them three times with wash buffer to remove any unbound bait protein.

  • Incubate with Cell Lysate: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Wash Away Non-Specific Binders:

    • Pellet the beads and collect the supernatant (this is the "unbound" fraction).

    • Wash the beads 3-5 times with wash buffer. More stringent washes with higher salt concentrations or different detergents may be necessary to reduce background.

  • Elute the Protein Complexes:

    • Add elution buffer to the beads. For analysis by SDS-PAGE and Western blotting, directly add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

    • For mass spectrometry, elution can be performed with a solution of free biotin, a low pH buffer, or by on-bead digestion with trypsin.

  • Analyze the Eluted Proteins: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, Western blotting with an antibody against a suspected prey protein, or by mass spectrometry for comprehensive identification of interacting partners.

Data Presentation and Analysis

Quantitative data from pull-down assays, especially when coupled with mass spectrometry, is crucial for identifying high-confidence interactors. The following table presents a hypothetical example of quantitative mass spectrometry data from a pull-down experiment investigating the EGFR signaling pathway.

Protein IDGene NameDescriptionFold Change (EGF-stimulated vs. Control)p-value
P00533EGFREpidermal growth factor receptor15.2< 0.001
P62993GRB2Growth factor receptor-bound protein 28.5< 0.005
P42336SHC1SHC-transforming protein 16.1< 0.01
P27361SOS1Son of sevenless homolog 14.3< 0.05
Q13485CBLE3 ubiquitin-protein ligase CBL3.8< 0.05
P06213INSRInsulin receptor1.2> 0.05
P01116KRASGTPase KRas1.1> 0.05

This table is a representative example and does not reflect actual experimental data.

Visualization of Signaling Pathways and Logical Relationships

Diagrams are essential for visualizing the complex relationships uncovered through pull-down assays.

EGFR Signaling Pathway and Pull-Down Strategy

The following diagram illustrates a simplified EGFR signaling pathway and how a biotinylated EGFR could be used to pull down its direct and indirect interacting partners.

EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR Biotinylated EGFR (Bait Protein) GRB2 GRB2 EGFR->GRB2 Recruits & Activates (Direct Interactor) EGF EGF (Ligand) EGF->EGFR Binds SOS1 SOS1 GRB2->SOS1 Recruits (Indirect Interactor) RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Signaling ERK->Downstream

EGFR Signaling Pathway Pull-Down

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Bait Protein Inefficient biotinylation.Optimize the molar ratio of this compound to protein. Ensure the protein buffer is amine-free and at the correct pH.
Protein degradation.Add protease inhibitors to the lysis buffer.
High Background Non-specific binding to beads.Pre-clear the lysate with unconjugated beads. Increase the number and stringency of wash steps (e.g., increase salt or detergent concentration).
Non-specific binding to the bait protein.Include a control pull-down with a non-relevant biotinylated protein.
No Prey Protein Detected Weak or transient interaction.Perform the binding and washing steps at a lower temperature. Cross-link proteins in the cell lysate before the pull-down.
Prey protein not expressed.Confirm the expression of the prey protein in the cell lysate by Western blot.
Biotinylation has disrupted the interaction site.Try a different biotinylation reagent with a longer or shorter spacer arm, or one that targets a different functional group.

References

Application Notes and Protocols for Bi-PEG8-NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-NHS ester is a versatile reagent for the biotinylation of cell surface proteins, enabling their subsequent detection and analysis by flow cytometry. This molecule features a N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines on cell surface proteins to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer, composed of eight ethylene (B1197577) glycol units, enhances the water solubility of the reagent and minimizes steric hindrance, thereby preserving the biological activity of the labeled proteins. The biotin (B1667282) moiety serves as a high-affinity tag that can be specifically targeted by fluorochrome-conjugated streptavidin or avidin (B1170675) for fluorescent detection. This application note provides a detailed protocol for the use of this compound in flow cytometry applications, including cell preparation, biotinylation, and subsequent staining.

Data Presentation

The following table summarizes key quantitative parameters for the successful application of this compound in flow cytometry. These values represent typical starting points and should be optimized for specific cell types and experimental conditions.

ParameterRecommended RangeNotes
This compound Concentration 0.1 - 1.0 mg/mL (stock solution in DMSO/DMF)Prepare fresh before each use.
100 - 500 µg/mL (final labeling concentration)Titration is recommended to determine the optimal concentration.
Cell Density for Labeling 1 x 10⁶ - 1 x 10⁷ cells/mLHigher cell densities can improve labeling efficiency.
Incubation Time for Biotinylation 15 - 30 minutesLonger incubation times may increase labeling but can also affect cell viability.
Incubation Temperature for Biotinylation Room Temperature (20-25°C) or 4°CPerforming the reaction on ice may reduce cell stress and internalization of the label.
Quenching Solution Concentration 50 - 100 mM Tris or Glycine in PBSQuenches unreacted NHS ester.
Fluorochrome-Conjugated Streptavidin Concentration 0.5 - 5 µg/mLTitrate to determine the optimal signal-to-noise ratio.
Incubation Time for Streptavidin Staining 20 - 30 minutes
Incubation Temperature for Streptavidin Staining 4°C (on ice)
Expected Cell Viability > 90%Assessed by trypan blue exclusion or a viability dye for flow cytometry.

Experimental Protocols

Materials Required
  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

  • Bovine Serum Albumin (BSA)

  • Flow Cytometry Staining Buffer (PBS with 1-2% BSA and 0.05% sodium azide)

  • Quenching Buffer (PBS with 100 mM Glycine or Tris-HCl, pH 7.4)

  • Fluorochrome-conjugated Streptavidin

  • Cells of interest

  • Microcentrifuge tubes

  • Flow cytometer

A. Preparation of Reagents
  • This compound Stock Solution:

    • Briefly centrifuge the vial of this compound to collect the powder at the bottom.

    • Prepare a 10 mg/mL stock solution by dissolving the ester in anhydrous DMSO or DMF. Mix by vortexing until fully dissolved.

    • Note: This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.

  • Labeling Buffer:

    • Use sterile PBS, pH 7.2-7.4. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.

  • Quenching Buffer:

    • Prepare a solution of 100 mM Glycine or Tris-HCl in PBS.

  • Wash Buffer:

    • Use Flow Cytometry Staining Buffer.

B. Cell Surface Biotinylation Protocol
  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS to remove any traces of amine-containing culture medium.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

    • Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Biotinylation Reaction:

    • Add the freshly prepared this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., starting with 250 µg/mL).

    • Immediately mix the cells gently by pipetting or vortexing at a low speed.

    • Incubate for 30 minutes at room temperature or on ice. Incubation on ice is recommended to minimize cell stress and potential internalization of the biotin label.

  • Quenching the Reaction:

    • To stop the labeling reaction, add an equal volume of ice-cold Quenching Buffer to the cell suspension.

    • Incubate for 5-10 minutes on ice.

  • Washing:

    • Wash the cells three times with ice-cold Flow Cytometry Staining Buffer to remove unreacted biotinylation reagent and quenching buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

C. Staining with Fluorochrome-Conjugated Streptavidin
  • Streptavidin Incubation:

    • After the final wash, resuspend the biotinylated cell pellet in 100 µL of ice-cold Flow Cytometry Staining Buffer.

    • Add the appropriate amount of fluorochrome-conjugated streptavidin (titration is recommended for optimal results).

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Final Washes:

    • Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound streptavidin.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

    • The cells are now ready for analysis on a flow cytometer. It is advisable to include a viability dye to exclude dead cells from the analysis, as they can exhibit non-specific binding.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Biotinylation_Workflow cluster_prep Cell Preparation cluster_biotinylation Biotinylation cluster_staining Streptavidin Staining cluster_analysis Analysis Harvest Harvest Cells Wash1 Wash with PBS (x2) Harvest->Wash1 Resuspend Resuspend in Labeling Buffer Wash1->Resuspend AddBiotin Add this compound Resuspend->AddBiotin IncubateBiotin Incubate 30 min (RT or 4°C) AddBiotin->IncubateBiotin Quench Quench with Tris/Glycine Buffer IncubateBiotin->Quench Wash2 Wash with Staining Buffer (x3) Quench->Wash2 AddStreptavidin Add Fluorochrome- conjugated Streptavidin Wash2->AddStreptavidin IncubateStrep Incubate 20-30 min (4°C, dark) AddStreptavidin->IncubateStrep Wash3 Wash with Staining Buffer (x2) IncubateStrep->Wash3 Analyze Flow Cytometry Analysis Wash3->Analyze

Caption: Experimental workflow for cell surface biotinylation and flow cytometry analysis.

NHS_Ester_Reaction BiotinPEG This compound AmideBond Stable Amide Bond (Biotinylated Protein) BiotinPEG->AmideBond BiotinPEG->AmideBond + PrimaryAmine Primary Amine (on cell surface protein) PrimaryAmine->AmideBond NHS N-hydroxysuccinimide AmideBond->NHS +

Caption: Reaction of this compound with a primary amine on a cell surface protein.

Application Notes and Protocols for Preparing Biotin-PEG8-NHS Ester Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of Biotin-PEG8-NHS ester stock solutions. This compound is a widely used biotinylation reagent for labeling proteins, antibodies, and other molecules containing primary amines.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines at a pH range of 7-9 to form stable amide bonds.[1][4][5] The polyethylene (B3416737) glycol (PEG) spacer arm, in this case with 8 PEG units, enhances the solubility of the reagent and the resulting conjugate in aqueous solutions and reduces steric hindrance.[1][2][5]

Core Applications

This compound is a versatile tool in various life science research and drug development applications, including:

  • Bioconjugation and Labeling: Covalently attaching biotin (B1667282) to proteins, peptides, and other biomolecules.[2]

  • Immunoassays: Development of biotinylated probes for techniques like ELISA, leveraging the high-affinity interaction between biotin and streptavidin for signal amplification.[2]

  • Affinity Chromatography: Immobilization of biotin-tagged molecules onto streptavidin-coated surfaces for purification.[2]

  • Cellular Imaging: Labeling and tracking of biomolecules in fluorescence microscopy and flow cytometry.[2]

  • PROTAC Development: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and storage of this compound stock solutions.

ParameterRecommended ValueNotes
Molecular Weight 764.88 g/mol [7][8]
Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)NHS esters are highly sensitive to moisture and will hydrolyze in aqueous solutions.[9][10][11] Always use high-quality, anhydrous solvents.
Stock Solution Concentration 1-10 mg/mL or 10 mMThe optimal concentration may vary depending on the specific application and the concentration of the molecule to be labeled.[9][10]
Reagent Storage (Solid) -20°C with desiccant, protected from lightProper storage is crucial to maintain the reactivity of the NHS ester.[4][5][7][11]
Stock Solution Storage Prepare fresh for each use. Avoid long-term storage.The NHS ester moiety readily hydrolyzes, leading to a loss of reactivity.[10][11][12] If short-term storage is necessary, store at < -15°C for less than two weeks.[13]
Reaction pH 7.0 - 9.0The reaction between the NHS ester and primary amines is most efficient in this pH range.[1][4][5][12]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile, disposable pipette tips

  • Vortex mixer

Equipment
  • Analytical balance

  • Fume hood

Procedure
  • Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature.[10][11][12] This prevents moisture from condensing on the reagent, which can cause hydrolysis.

  • Weigh the Reagent: In a fume hood, carefully weigh the desired amount of this compound. For a 10 mM stock solution, you will need approximately 7.65 mg per 1 mL of solvent.

  • Dissolve in Anhydrous Solvent: Transfer the weighed this compound to a clean, dry microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Mix Thoroughly: Vortex the tube until the reagent is completely dissolved. Ensure there are no visible solid particles.

  • Immediate Use: The stock solution should be used immediately for the labeling reaction.[9][10][11][12] Do not prepare stock solutions for long-term storage.

Important Considerations
  • Moisture Sensitivity: NHS esters are highly susceptible to hydrolysis.[9][10][11] Always use anhydrous solvents and handle the reagent and stock solution in a dry environment.

  • Buffer Compatibility: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9][10][11] Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5 is a commonly used reaction buffer.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution and its subsequent use in a typical bioconjugation reaction.

G Workflow for this compound Stock Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_reaction Bioconjugation Reaction Equilibrate Equilibrate Biotin-PEG8-NHS ester to Room Temperature Weigh Weigh Reagent Equilibrate->Weigh Prevents condensation Dissolve Dissolve in Anhydrous DMSO or DMF Weigh->Dissolve Mix Vortex to Mix Dissolve->Mix AddEster Add NHS Ester Stock Solution to Protein Mix->AddEster Use immediately PrepareProtein Prepare Protein Solution (Amine-free buffer, pH 7-9) PrepareProtein->AddEster Incubate Incubate Reaction (RT or 4°C) AddEster->Incubate Purify Purify Conjugate Incubate->Purify

Caption: Workflow for preparing and using this compound.

Signaling Pathway: Biotin-Streptavidin Interaction

This diagram illustrates the fundamental principle of biotin-streptavidin interaction, which is central to many applications of biotinylated molecules.

G Biotin-Streptavidin Interaction cluster_complex High-Affinity Complex Formation BiotinylatedMolecule Biotinylated Molecule (e.g., Protein-PEG8-Biotin) Complex Stable Biotin-Streptavidin Complex BiotinylatedMolecule->Complex High Affinity Non-covalent Bond Streptavidin Streptavidin (or Avidin) Streptavidin->Complex

Caption: The strong, specific interaction between biotin and streptavidin.

References

Application of Biotin-PEG8-NHS Ester in ELISA Plate Coating: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme-linked immunosorbent assay (ELISA) is a cornerstone technique in biological research and diagnostics. The sensitivity and specificity of an ELISA are critically dependent on the effective immobilization of capture antibodies or antigens onto the microplate surface. Traditional passive adsorption methods can lead to random orientation and denaturation of biomolecules, thereby reducing assay performance. The use of Biotin-PEG8-NHS ester to create a biotinylated surface for subsequent streptavidin-mediated capture of biotinylated antibodies offers a robust and highly efficient alternative.

This application note provides a comprehensive overview and detailed protocols for utilizing this compound in ELISA plate coating. The N-hydroxysuccinimide (NHS) ester moiety of this reagent reacts efficiently with primary amines on amine-functionalized plates to form stable covalent amide bonds[1][2]. The polyethylene (B3416737) glycol (PEG) spacer, with eight repeating ethylene (B1197577) glycol units, imparts several key advantages:

  • Increased Hydrophilicity: The PEG spacer enhances the water solubility of the biotinylated surface, which helps to reduce non-specific binding of proteins and other macromolecules[3][4].

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer arm minimizes steric hindrance, allowing for optimal binding of streptavidin to the immobilized biotin[5].

  • Improved Stability: Antibodies labeled with PEGylated biotin (B1667282) reagents have been shown to exhibit less aggregation when stored in solution[3][6].

The subsequent high-affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) provides a stable and oriented platform for the capture of biotinylated detection molecules, leading to enhanced assay sensitivity and an improved signal-to-noise ratio[7][8].

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Weight~764.9 g/mol [9]
Spacer Arm Length~40.9 ÅCalculated
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[1]
ReactivityPrimary amines (-NH2) at pH 7.0-9.0[2][5][10]
SolubilitySoluble in DMSO, DMF; aqueous solutions should be prepared immediately before use.[11]
Storage-20°C, desiccated and protected from moisture.[3]
Table 2: Comparison of ELISA Plate Immobilization Methods
ParameterPassive AdsorptionBiotin-Streptavidin CaptureReference
Immobilization Principle Hydrophobic and ionic interactionsCovalent biotinylation followed by high-affinity biotin-streptavidin binding[12]
Antibody Orientation RandomOriented[7]
Potential for Denaturation HigherLower[7]
Assay Sensitivity GoodHigh to Very High (2-5 times more sensitive than direct/indirect ELISA)[13]
Signal-to-Noise Ratio Variable, can be lowerGenerally higher[7]
Reproducibility Moderate to GoodHigh[12]
Typical Binding Capacity (Biotinylated Antibody) N/A1.2 - 6.4 pmol/well[14]
Typical Binding Capacity (Biotin) N/A4.4 - >150 pmol/well[14]

Signaling Pathways and Experimental Workflows

G Chemical Reaction of this compound with an Amine-Modified Surface Biotin_PEG8_NHS This compound Biotinylated_Surface Biotinylated Surface (Stable Amide Bond) Biotin_PEG8_NHS->Biotinylated_Surface pH 7.0-9.0 NHS_Byproduct N-Hydroxysuccinimide (Byproduct) Biotin_PEG8_NHS->NHS_Byproduct Amine_Surface Amine-Modified ELISA Plate Surface (-NH2) Amine_Surface->Biotinylated_Surface G ELISA Workflow using this compound Coated Plate cluster_0 Plate Preparation cluster_1 Immunoassay Amine_Plate 1. Start with Amine-Modified Plate Biotin_Coating 2. Coat with this compound Amine_Plate->Biotin_Coating Wash_Block_1 3. Wash and Block Biotin_Coating->Wash_Block_1 Streptavidin_Binding 4. Add Streptavidin Wash_Block_1->Streptavidin_Binding Wash_2 5. Wash Streptavidin_Binding->Wash_2 Capture_Ab 6. Add Biotinylated Capture Antibody Wash_2->Capture_Ab Wash_3 7. Wash Capture_Ab->Wash_3 Sample 8. Add Antigen-Containing Sample Wash_3->Sample Wash_4 9. Wash Sample->Wash_4 Detection_Ab 10. Add Enzyme-Labeled Detection Ab Wash_4->Detection_Ab Wash_5 11. Wash Detection_Ab->Wash_5 Substrate 12. Add Substrate & Measure Signal Wash_5->Substrate

References

Application Notes and Protocols for Nanoparticle Functionalization with Biotin-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Biotin-PEG8-NHS ester for the functionalization of nanoparticles. This process is critical for developing targeted drug delivery systems, diagnostic probes, and other advanced nanomedicines. The protocols outlined below cover the conjugation process, quantification of biotinylation, and characterization of the resulting nanoparticles.

Introduction

This compound is a versatile crosslinking reagent used to attach biotin (B1667282) to nanoparticles that have primary amine groups on their surface. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH2) to form stable amide bonds, while the polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the nanoparticles, reducing non-specific binding. The terminal biotin moiety allows for targeted delivery to cells that overexpress biotin receptors, a common characteristic of many cancer cells. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.

Key Applications

  • Targeted Drug Delivery: Functionalized nanoparticles can be loaded with therapeutic agents and targeted to specific cells or tissues that overexpress biotin receptors, such as various cancer cells.

  • Diagnostic Imaging: Biotinylated nanoparticles can be conjugated with imaging agents (e.g., fluorescent dyes, quantum dots, or MRI contrast agents) for targeted imaging of disease sites.

  • Biosensing: The strong and specific interaction between biotin and avidin/streptavidin can be utilized to develop highly sensitive biosensors.

  • Affinity Purification: Biotinylated nanoparticles can be used to isolate and purify specific proteins or other biomolecules that bind to the nanoparticle's cargo or surface.

Physicochemical Characterization of Biotinylated Nanoparticles

The functionalization of nanoparticles with this compound can alter their physicochemical properties. It is crucial to characterize these changes to ensure the quality and efficacy of the final product. The following tables summarize typical changes observed in nanoparticle characteristics before and after biotinylation, compiled from various studies.

Table 1: Comparison of Physicochemical Properties of Nanoparticles Before and After this compound Functionalization

Nanoparticle TypeParameterBefore FunctionalizationAfter FunctionalizationReference
PLGA Nanoparticles Size (nm)170 ± 4180 ± 12[1]
Polydispersity Index (PDI)-< 0.2[1]
Zeta Potential (mV)-9.7 ± 0.3-5 ± 0.43[1]
Drug Loading (%)6.76 ± 0.347.96 ± 0.15[1]
Magnetic Nanoparticles Size (nm)215.7 ± 8.92205.3 ± 0.64[2]
Polydispersity Index (PDI)0.3700.288[2]
Zeta Potential (mV)-19.4 ± 0.40-18.7 ± 1.24[2]
Gold Nanoparticles Zeta Potential (mV)-36.2 ± 1.2-2.3 ± 0.4[3]

Table 2: Biotinylation Efficiency Data

Nanoparticle SystemBiotinylation Quantification MethodBiotin Molecules per Nanoparticle (approx.)Reference
IgG Antibody (as a model)HABA Assay3-5[4]
ProteinHABA AssayVaries based on protein size and available amines[5]

Experimental Protocols

Protocol for Functionalization of Amine-Coated Nanoparticles with this compound

This protocol describes the general steps for conjugating this compound to nanoparticles with surface amine groups. Optimization may be required for different nanoparticle types and sizes.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5-8.0, or 100 mM glycine (B1666218) in PBS

  • Dialysis membrane or centrifugal filtration units for purification

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in amine-free PBS (pH 7.2-8.0) to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[5]

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle suspension. A common starting point is a 20-fold molar excess of the biotin reagent to the available amine groups on the nanoparticles.[5] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid nanoparticle aggregation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring or shaking.[5]

  • Quench the Reaction: Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0) to the reaction mixture and incubate for an additional 15-30 minutes at room temperature.[6] This step will quench any unreacted NHS ester.

  • Purification: Remove unreacted this compound and byproducts by dialysis against PBS or by using centrifugal filtration units with an appropriate molecular weight cutoff.

Protocol for Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin conjugated to a protein or nanoparticle. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[7]

Materials:

  • Biotinylated nanoparticles (purified)

  • HABA/Avidin premixed reagent or individual HABA and Avidin

  • Phosphate-Buffered Saline (PBS), pH 7.0

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure (Microplate Format):

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Assay:

    • Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.[8]

    • Add 20 µL of the purified biotinylated nanoparticle suspension to the wells. For a blank or reference, add 20 µL of non-biotinylated nanoparticles.

    • Mix the contents of the wells thoroughly by gentle shaking for 30-60 seconds.[8]

  • Measure Absorbance: Measure the absorbance of each well at 500 nm (A500).

Calculation of Biotin Concentration:

The concentration of biotin can be calculated using the Beer-Lambert law, where the change in absorbance is proportional to the concentration of the HABA-avidin complex that is displaced.

  • Moles of Biotin per mole of Protein/Nanoparticle: Moles of Biotin / Mole of Protein = (ΔA500 / ε) * (V_reaction / V_sample) * (1 / C_protein)

    • ΔA500 = A500 (HABA/Avidin + non-biotinylated sample) - A500 (HABA/Avidin + biotinylated sample)

    • ε = Molar extinction coefficient of the HABA/Avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹)[9]

    • V_reaction = Total volume in the well

    • V_sample = Volume of the biotinylated sample added

    • C_protein = Molar concentration of the protein or nanoparticle

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the functionalization of nanoparticles with this compound.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization Amine_NP Amine-Functionalized Nanoparticles Reaction Mixing and Incubation (RT, 30-60 min) Amine_NP->Reaction Biotin_Reagent This compound in DMSO/DMF Biotin_Reagent->Reaction Quenching Quenching with Tris Buffer Reaction->Quenching Purification Dialysis or Centrifugal Filtration Quenching->Purification Characterization Characterization (Size, Zeta, HABA Assay) Purification->Characterization Final_Product Biotinylated Nanoparticles Characterization->Final_Product G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Biotin_NP Biotinylated Nanoparticle Biotin_Receptor Biotin Receptor Biotin_NP->Biotin_Receptor Binding Clathrin_Pit Clathrin-Coated Pit Biotin_Receptor->Clathrin_Pit Clathrin-Mediated Endocytosis Caveolae Caveolae Biotin_Receptor->Caveolae Caveolae-Dependent Endocytosis Early_Endosome Early Endosome Clathrin_Pit->Early_Endosome Caveolae->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Biotinylation Efficiency with Biotin-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG8-NHS ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with my protein?

A1: The optimal pH for the reaction between a Biotin-NHS ester and primary amines on a protein is between 7.2 and 8.5.[1] In this pH range, the targeted primary amines (primarily on lysine (B10760008) residues and the N-terminus) are sufficiently deprotonated to act as effective nucleophiles.[1] While a higher pH can accelerate the reaction, it also significantly increases the rate of hydrolysis of the NHS ester, which can reduce the overall biotinylation efficiency.[1]

Q2: Which buffers are recommended for the biotinylation reaction, and which should be avoided?

A2: It is critical to use a buffer that is free of primary amines. Suitable buffers include Phosphate-Buffered Saline (PBS), bicarbonate/carbonate buffers, and HEPES.[1] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target protein for the this compound, leading to a significant decrease in labeling efficiency.[2][3][4][5]

Q3: How should I properly store and handle the this compound reagent?

A3: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[4][6] To prevent hydrolysis, it is crucial to allow the vial to equilibrate to room temperature before opening, which prevents moisture condensation.[3][4] Stock solutions should be prepared in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately prior to use.[7] Aqueous solutions of the reagent are not stable and any unused reconstituted reagent should be discarded.[4][7]

Q4: What is the recommended molar ratio of this compound to my protein?

A4: The ideal molar ratio depends on the concentration of your protein. As a general guideline, a 10 to 20-fold molar excess of the biotin (B1667282) reagent over the protein is recommended.[1][6][7] For more dilute protein solutions (e.g., 1-2 mg/mL), a higher molar excess (greater than 20-fold) may be required to achieve a sufficient degree of labeling.[6][7][8] Conversely, for more concentrated protein solutions (e.g., 10 mg/mL), a lower molar excess (around 12-fold) may be adequate.[8][9] Optimization of this ratio is often necessary for specific proteins and downstream applications.[8]

Q5: How can I measure the extent of biotinylation after the labeling reaction?

A5: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is the most widely used method to quantify the number of biotin molecules incorporated per protein molecule.[1][10] This colorimetric method is based on the displacement of the HABA dye from avidin (B1170675) by the biotin on your protein, resulting in a decrease in absorbance at 500 nm that can be measured.[10][11] A qualitative assessment can be performed using a streptavidin gel-shift assay, where the biotinylated protein, when incubated with streptavidin, will migrate at a higher molecular weight on an SDS-PAGE gel.[1]

Troubleshooting Guide

Issue: Low or No Detectable Biotinylation

If you are experiencing low or no signal from your biotinylated molecule, review the following potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Inactive (Hydrolyzed) Biotin Reagent The this compound is susceptible to hydrolysis if not stored and handled correctly. Use a fresh vial of the reagent. Always ensure the vial warms to room temperature before opening.[1][3][4] Prepare stock solutions in anhydrous DMSO or DMF immediately before your experiment.[7]
Interfering Primary Amines in Buffer Buffers containing primary amines like Tris or glycine will react with the NHS ester, reducing the efficiency of protein labeling.[2] Perform a buffer exchange into an amine-free buffer such as PBS or bicarbonate buffer prior to the reaction.[1]
Suboptimal Reaction pH The reaction pH should be maintained between 7.2 and 8.5.[1] A pH below this range will result in protonated, unreactive amines, while a higher pH will cause rapid hydrolysis of the biotin reagent. Confirm the pH of your reaction buffer.
Insufficient Molar Excess of Biotin Reagent The molar ratio of biotin to protein may be insufficient, particularly for dilute protein samples.[12] Increase the molar excess of the this compound in the reaction. Refer to the quantitative data summary below for starting recommendations.[7][8]
Low Protein Concentration Biotinylation reactions are generally more efficient at higher protein concentrations.[12] If feasible, concentrate your protein to a range of 1-10 mg/mL.[1][7]
Inadequate Incubation Time or Temperature The reaction may not have had sufficient time to proceed to completion. You can extend the incubation time or, if your protein's stability allows, perform the reaction at room temperature instead of 4°C.[6][7]

Quantitative Data Summary

Table 1: Recommended Molar Excess of this compound

Protein ConcentrationRecommended Molar Excess (Biotin:Protein)
1-2 mg/mL≥ 20-fold[6][7][8]
10 mg/mL≥ 12-fold[8][9][13]

Table 2: General Reaction Conditions for Protein Biotinylation

ParameterRecommended Condition
Protein Concentration 1 - 10 mg/mL[1][7]
Reaction Buffer Amine-free buffer (e.g., PBS, Bicarbonate)[1]
Reaction pH 7.2 - 8.5[1]
Biotin Reagent Stock Solution 10-50 mg/mL in anhydrous DMSO or DMF (prepare fresh)[1][14]
Incubation Time 30 - 60 minutes at Room Temperature or 2 hours at 4°C[1][6][7]
Quenching Reagent 10 - 100 mM Glycine or Tris[1][2]

Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound

This protocol outlines a standard procedure for the biotinylation of proteins. Note that optimization may be necessary for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure your protein is dissolved in an amine-free buffer at a concentration between 1-10 mg/mL.[1][7] If your current buffer contains primary amines, perform a buffer exchange.

  • Biotin Reagent Stock Solution Preparation: Allow the vial of this compound to come to room temperature before opening.[4] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[7]

  • Biotinylation Reaction: Add the calculated volume of the this compound stock solution to your protein solution to achieve the desired molar excess (e.g., 20-fold).[4] To prevent protein precipitation, the final volume of the organic solvent should not exceed 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[4][7]

  • Quenching: Terminate the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 10-100 mM.[2] Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[2]

  • Purification: Remove excess, non-reacted biotin and the quenching agent using a desalting column or by dialysis against a suitable buffer like PBS.[2][14]

Protocol 2: Quantification of Biotinylation via the HABA Assay

This protocol provides a method to determine the degree of biotinylation using the HABA assay.

Materials:

  • Biotinylated and purified protein sample

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader with a 500 nm filter

  • Cuvettes or a 96-well clear microplate

Procedure (Cuvette Format):

  • HABA/Avidin Solution Preparation: Prepare the HABA/Avidin reagent as per the manufacturer's guidelines. This typically involves dissolving HABA and avidin in PBS.[11]

  • Blank Measurement: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm to get the A500 (HABA/Avidin) reading.[10][11]

  • Sample Measurement: Add 100 µL of your biotinylated protein sample to the same cuvette and mix thoroughly.[10][11]

  • Absorbance Reading: Once the absorbance reading stabilizes, record the value at 500 nm. This is the A500 (HABA/Avidin/Biotin Sample).[10]

  • Calculation: The concentration of biotin can be calculated from the change in absorbance using the molar extinction coefficient of the HABA/Avidin complex (approximately 34,000 M-1cm-1 at pH 7).[10] By knowing the concentration of your protein, you can then calculate the molar ratio of biotin to protein.[10]

Visualizations

Troubleshooting_Biotinylation start Start: Low Biotinylation Efficiency q1 Is your Biotin-PEG8-NHS ester reagent fresh and handled correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is your reaction buffer free of primary amines (e.g., Tris, Glycine)? a1_yes->q2 sol1 Solution: Use a new vial of reagent. Allow to warm to RT before opening. Prepare fresh stock solution. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction pH between 7.2 and 8.5? a2_yes->q3 sol2 Solution: Perform buffer exchange into an amine-free buffer (e.g., PBS). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the molar excess of biotin reagent sufficient for your protein concentration? a3_yes->q4 sol3 Solution: Adjust the pH of your reaction buffer. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node If issues persist, consider protein-specific factors (e.g., accessibility of lysines). a4_yes->end_node sol4 Solution: Increase the molar excess of the This compound. a4_no->sol4

Caption: Troubleshooting decision tree for low biotinylation efficiency.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep 1. Protein Preparation (Amine-free buffer, 1-10 mg/mL) reaction 3. Biotinylation Reaction (Add biotin reagent to protein) protein_prep->reaction reagent_prep 2. Prepare this compound Stock Solution (in DMSO/DMF) reagent_prep->reaction incubation 4. Incubation (RT for 30-60 min or 4°C for 2h) reaction->incubation quenching 5. Quench Reaction (Add Tris or Glycine) incubation->quenching purification 6. Purification (Desalting column or dialysis) quenching->purification quantification 7. Quantification of Biotinylation (HABA Assay) purification->quantification

Caption: Experimental workflow for protein biotinylation and analysis.

References

Technical Support Center: Biotin-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG8-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the this compound reaction?

After the desired biotinylation of your target molecule (e.g., protein, antibody), any unreacted this compound must be neutralized or "quenched". This is crucial to prevent the reactive N-hydroxysuccinimide (NHS) ester from subsequently labeling other molecules in your downstream applications, which could lead to non-specific signals, high background, and inaccurate results.

Q2: How do I quench unreacted this compound?

The most common method to quench unreacted this compound is to add a small molecule containing a primary amine.[1] This quenching agent will react with the excess NHS ester, forming a stable, inert amide bond.

Q3: What are common quenching reagents for this compound?

Several primary amine-containing reagents are effective for quenching. The choice of quencher can depend on your specific experimental needs and downstream applications. Common quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane): Widely used and effective.[1][2][3]

  • Glycine: Another common and efficient quenching agent.[1][2][4]

  • Hydroxylamine: Can be used to hydrolyze unreacted NHS esters.[1][5]

  • Ethanolamine: An alternative primary amine for quenching.[1]

Q4: What concentration of quenching reagent should I use?

A final concentration of 50-100 mM of the quenching reagent is typically recommended.[1][6]

Q5: How long should the quenching reaction be incubated?

A short incubation period of 5-30 minutes at room temperature is generally sufficient to ensure complete quenching of the unreacted NHS ester.[1][6]

Q6: Can I use my protein buffer to quench the reaction?

Only if your buffer contains primary amines and is compatible with your downstream application. Buffers like Tris-Buffered Saline (TBS) can act as quenching agents.[3] However, it is critical to avoid amine-containing buffers (e.g., Tris, glycine) during the initial biotinylation reaction, as they will compete with your target molecule for the this compound.[2][3][7][8]

Q7: Are there alternatives to quenching?

Yes, you can remove unreacted this compound using purification methods that separate molecules based on size. This is a suitable option if the addition of a quenching agent and its biotinylated form could interfere with your experiment. Common methods include:

  • Size-Exclusion Chromatography (SEC): Using desalting spin columns or gel filtration columns.[1]

  • Dialysis: Effective for removing small molecules from larger biomolecules.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background or non-specific signal in downstream assays. Incomplete quenching of unreacted this compound.Increase the concentration of the quenching reagent to 100 mM and extend the incubation time to 30 minutes. Ensure thorough mixing.
Insufficient removal of excess biotin (B1667282) reagent and byproducts.Optimize your purification method (SEC or dialysis) to ensure complete removal of small molecules.[1]
Low biotinylation efficiency. Hydrolysis of the this compound.NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[2][9] Prepare the this compound solution immediately before use.[8] Avoid repeated opening and closing of the reagent vial.[9]
Presence of primary amines in the reaction buffer.Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[2][3][7][8] Use buffers like Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.5.[3]
Suboptimal pH of the reaction buffer.The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3] Verify the pH of your buffer.
Precipitation observed during quenching. High concentration of the quenching reagent.While uncommon, if precipitation occurs, try reducing the final concentration of the quenching reagent to the lower end of the recommended range (e.g., 20-50 mM).[5]
Protein aggregation.Ensure your protein is soluble and stable in the quenching buffer. Consider a buffer exchange step if necessary.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound

This protocol provides a general procedure for quenching a biotinylation reaction.

Materials:

  • Biotinylation reaction mixture containing your target molecule and unreacted this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

Procedure:

  • Following the biotinylation incubation period, add the Quenching Buffer to your reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume.

  • Mix the solution gently by pipetting or vortexing.

  • Incubate the reaction for 15-30 minutes at room temperature.[6]

  • The quenched reaction mixture is now ready for purification to remove the excess biotin reagent and quenching agent adducts.

Protocol 2: Removal of Unreacted this compound by Size-Exclusion Chromatography (Desalting Column)

This protocol is an alternative to quenching for removing unreacted biotinylation reagent.

Materials:

  • Quenched or unquenched biotinylation reaction mixture.

  • Desalting spin column (choose a column with an appropriate molecular weight cutoff for your target molecule).

  • Equilibration/Elution Buffer (e.g., PBS).

Procedure:

  • Equilibrate the desalting column with your desired buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then adding the equilibration buffer and centrifuging again.

  • Carefully apply the biotinylation reaction mixture to the center of the packed resin bed.

  • Place the column in a new collection tube.

  • Centrifuge the column according to the manufacturer's protocol to elute the biotinylated target molecule. The smaller, unreacted this compound and its byproducts will be retained in the column resin.

  • Your purified, biotinylated molecule is now in the collection tube and ready for downstream applications.

Visualizations

Quenching_Workflow cluster_reaction Biotinylation Reaction cluster_outcome Reaction Mixture cluster_quenching Quenching Step cluster_final Final Mixture for Purification Target Target Molecule (Primary Amines) Reaction Incubation (pH 7.2-8.5) Target->Reaction BiotinNHS Biotin-PEG8-NHS (Reactive) BiotinNHS->Reaction BiotinylatedTarget Biotinylated Target Reaction->BiotinylatedTarget Successful Labeling UnreactedBiotin Unreacted Biotin-PEG8-NHS Reaction->UnreactedBiotin Excess Reagent QuenchingAgent Quenching Reagent (e.g., Tris, Glycine) PurifiedTarget Biotinylated Target QuenchedReaction Incubation (15-30 min) UnreactedBiotin->QuenchedReaction QuenchingAgent->QuenchedReaction InertBiotin Inert Biotin Adduct QuenchedReaction->InertBiotin

Caption: Workflow for quenching unreacted this compound.

Troubleshooting_Logic Start High Background or Non-Specific Signal? CheckQuenching Was Quenching Performed? Start->CheckQuenching Yes IncreaseQuenching Increase Quencher Concentration and/or Incubation Time Start->IncreaseQuenching No CheckPurification Was Purification Adequate? CheckQuenching->CheckPurification Yes CheckQuenching->IncreaseQuenching No OptimizePurification Optimize Purification Protocol (e.g., column size, dialysis time) CheckPurification->OptimizePurification No Success Problem Resolved CheckPurification->Success Yes IncreaseQuenching->Success Failure Problem Persists: Consider Other Factors IncreaseQuenching->Failure OptimizePurification->Success OptimizePurification->Failure

Caption: Troubleshooting logic for high background signal.

References

removing excess Biotin-PEG8-NHS ester from a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their biotinylation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Biotin-PEG8-NHS esters.

Troubleshooting Guide

Low Biotin (B1667282) Incorporation

Q: My protein shows low or no biotinylation after the reaction. What could be the cause?

A: Several factors can lead to inefficient biotinylation. Here are the most common causes and their solutions:

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with the primary amines on your protein for reaction with the NHS ester of the biotin reagent, significantly reducing labeling efficiency.[1][2]

    • Solution: Always perform the biotinylation reaction in an amine-free buffer like Phosphate Buffered Saline (PBS) at a pH between 7.2 and 8.0.[1][2][3] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the reaction.[2][4]

  • Hydrolyzed Biotinylation Reagent: Biotin-PEG8-NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1]

    • Solution: Always equilibrate the reagent vial to room temperature before opening to prevent condensation.[1] Prepare the biotin solution immediately before use and do not store it for later use.[1]

  • Incorrect Molar Excess: The ratio of biotin reagent to your protein is critical for achieving the desired degree of labeling.

    • Solution: A 20-fold molar excess of biotin reagent is a good starting point for labeling 1-10 mg/mL of an antibody, which typically results in 4-6 biotin molecules per antibody.[1] You may need to optimize this ratio for your specific protein.

  • Low Protein Concentration: Labeling reactions with dilute protein solutions may require a greater molar excess of the biotin reagent to achieve the same level of incorporation.[1]

    • Solution: If possible, concentrate your protein before the reaction.

Protein Precipitation or Aggregation

Q: My protein precipitated or aggregated after adding the this compound. What should I do?

A: Protein precipitation or aggregation during or after biotinylation can occur due to several reasons:

  • Over-biotinylation: Introducing too many biotin molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.[4][5]

    • Solution: Reduce the molar excess of the biotin reagent in the reaction. Aim for a lower degree of labeling (e.g., 1-3 biotins per protein).[4][5]

  • High Protein Concentration: Very high protein concentrations can sometimes lead to aggregation during the labeling process.

    • Solution: Try performing the reaction at a lower protein concentration.

  • Unsuitable Buffer Conditions: The reaction buffer might not be optimal for your specific protein's stability.

    • Solution: Ensure the pH and salt concentration of your reaction buffer are suitable for your protein.

High Background in Downstream Applications

Q: I'm observing high background noise in my downstream assays (e.g., ELISA, Western Blot). What is the likely cause?

A: High background is often caused by the presence of excess, unreacted biotin in your sample.[6][7] This free biotin can bind to streptavidin or avidin (B1170675) conjugates, leading to non-specific signals.[6][8]

  • Solution: It is crucial to efficiently remove all unbound this compound after the reaction.[4][8] Several methods are available, including dialysis, size exclusion chromatography (spin desalting columns), and affinity purification. The choice of method will depend on your sample volume and the size of your molecule.[6]

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound, and why is it important?

A1: The molecular weight of this compound is approximately 764.89 g/mol .[9][10][11] Knowing this is critical when selecting a removal method based on size, such as dialysis or size exclusion chromatography. For these methods to be effective, there must be a significant size difference between your biotinylated molecule and the free biotin reagent.

Q2: Which method is best for removing excess this compound?

A2: The optimal method depends on your specific experimental needs, including sample volume, the size of your target molecule, desired purity, and time constraints.[6]

  • Dialysis: Simple and gentle, suitable for larger sample volumes (>100 µL), but it is time-consuming (24-48 hours for optimal removal).[4][6][12]

  • Size Exclusion Chromatography (e.g., spin columns): Rapid (under 15 minutes) and effective for smaller sample volumes (typically 20-700 µL), offering good protein recovery.[6][8]

  • Affinity Purification (e.g., streptavidin beads): Highly specific for biotinylated molecules but may require harsh conditions to elute the captured molecule due to the strong biotin-streptavidin interaction.[6]

Q3: How can I determine if I have successfully removed the excess biotin?

A3: You can indirectly assess the efficiency of removal by quantifying the amount of biotin incorporated into your protein. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for this.[1][6] In this assay, biotin displaces HABA from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[1]

Q4: Can I reuse size exclusion or affinity chromatography columns?

A4: Many spin columns are designed for single use to prevent cross-contamination.[6] While some affinity chromatography resins can be regenerated, this often involves harsh washing steps. Always refer to the manufacturer's instructions for the specific product you are using.[6]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight~764.89 g/mol [9][10][11]
Chemical FormulaC33H56N4O14S[9][10]
ReactivityReacts with primary amines (e.g., lysine (B10760008) residues) at pH 7-9[1][9][13]

Table 2: Comparison of Removal Methods

MethodTypical Sample VolumeProcessing TimeAdvantagesDisadvantages
Dialysis > 100 µL24 - 48 hoursGentle, simple, good for large volumesTime-consuming
Size Exclusion Chromatography (Spin Column) 20 - 700 µL< 15 minutesFast, high protein recoveryLimited sample volume
Affinity Purification Variable30 - 60 minutesHigh specificityElution can be harsh

Experimental Protocols

Protocol 1: Removal of Excess this compound by Dialysis

This method is suitable for sample volumes greater than 100 µL.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 7 kDa or 10 kDa for most proteins.[6]

  • Dialysis buffer (e.g., PBS), chilled to 4°C.

  • Stir plate and stir bar.

  • Beaker large enough to hold at least 100 times the sample volume.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the biotinylation reaction mixture into the dialysis tubing/cassette and seal securely.

  • Place the sealed tubing/cassette into the beaker with chilled dialysis buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours.

  • For optimal removal, perform at least three buffer changes over 24 to 48 hours.[6][12]

  • After the final dialysis period, carefully remove the sample from the tubing/cassette.

Protocol 2: Removal of Excess this compound by Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).

Materials:

  • Spin column with an appropriate MWCO (e.g., 7 kDa).

  • Collection tubes.

  • Microcentrifuge.

Procedure:

  • Prepare the spin column by removing the storage buffer. This is typically done by placing the column in a collection tube and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[6]

  • Discard the flow-through and place the column in a new collection tube.

  • Slowly apply the biotinylation reaction mixture to the center of the resin bed.

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[6]

  • The purified, biotinylated molecule will be in the collection tube, while the excess this compound is retained in the column resin.[6]

Visualizations

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery start Biotinylation Reaction Mixture load_sample Load Sample into Cassette start->load_sample prep_dialysis Prepare Dialysis Cassette prep_dialysis->load_sample dialyze Dialyze against Buffer (4°C, with stirring) load_sample->dialyze buffer_change Change Buffer (3 times over 24-48h) dialyze->buffer_change buffer_change->dialyze Repeat recover_sample Recover Purified Sample buffer_change->recover_sample Final end Biotinylated Product recover_sample->end

Caption: Workflow for removing excess biotin reagent using dialysis.

experimental_workflow_sec cluster_prep Preparation cluster_separation Separation cluster_collection Collection start Biotinylation Reaction Mixture load_sample Load Sample onto Column start->load_sample prep_column Prepare Spin Column (Remove storage buffer) prep_column->load_sample centrifuge Centrifuge load_sample->centrifuge collect_product Collect Purified Product (in collection tube) centrifuge->collect_product waste Excess Biotin Retained in Column centrifuge->waste

Caption: Workflow for removing excess biotin reagent using a spin column.

logical_relationship_troubleshooting problem Observed Problem low_incorp Low Biotin Incorporation problem->low_incorp precipitation Precipitation/Aggregation problem->precipitation high_bg High Background problem->high_bg cause1 Amine Buffers low_incorp->cause1 cause2 Hydrolyzed Reagent low_incorp->cause2 cause3 Incorrect Molar Ratio low_incorp->cause3 cause4 Over-biotinylation precipitation->cause4 cause5 Excess Free Biotin high_bg->cause5 solution1 Use Amine-Free Buffer (PBS) cause1->solution1 solution2 Use Fresh Reagent cause2->solution2 solution3 Optimize Molar Ratio cause3->solution3 solution4 Reduce Molar Ratio cause4->solution4 solution5 Efficient Removal (Dialysis/SEC) cause5->solution5

Caption: Troubleshooting logic for common biotinylation issues.

References

Technical Support Center: Preventing Protein Aggregation During Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during biotinylation experiments.

Troubleshooting Guide

Protein aggregation during biotinylation can significantly impact experimental outcomes by reducing the bioactivity of the target protein and interfering with downstream applications. The following table summarizes common issues, their potential causes, and recommended solutions to prevent protein precipitation and ensure successful conjugation.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness during/after the reaction Over-biotinylation: Excessive modification of surface lysines can alter the protein's charge and increase hydrophobicity, leading to aggregation.[1][2]- Optimize Biotin (B1667282):Protein Molar Ratio: Start with a lower molar excess of the biotinylation reagent. For amine-reactive labeling, a 12- to 20-fold molar excess is a common starting point for proteins at 2-10 mg/mL and ≤ 2 mg/mL, respectively.[3] - Perform a titration experiment: Test a range of molar ratios to determine the optimal level of labeling without inducing aggregation.
Hydrophobic nature of the biotin reagent: Standard biotin reagents can be hydrophobic, and their attachment to the protein surface can promote self-association.[1][4]- Use a water-soluble biotinylation reagent: Employ reagents with a polyethylene (B3416737) glycol (PEG) spacer arm (e.g., NHS-PEG4-Biotin) to increase the hydrophilicity of the final conjugate and reduce aggregation.[5][6]
Suboptimal buffer pH: The reaction pH can influence the protein's surface charge and stability. If the pH is close to the protein's isoelectric point (pI), solubility is minimized, increasing the risk of aggregation.[7][8]- Adjust the buffer pH: For amine-reactive biotinylation (e.g., NHS esters), maintain a pH between 7.2 and 8.5.[9] Ensure the pH is at least 1-2 units away from the protein's pI.[8][]
High protein concentration: Increased intermolecular interactions at high protein concentrations can favor aggregation.[1][8]- Reduce protein concentration: If possible, perform the biotinylation reaction at a lower protein concentration.[8]
Low biotinylation efficiency with concurrent aggregation Poor solubility of the biotinylation reagent: The reagent may not be fully dissolved in the reaction buffer, leading to localized high concentrations and protein precipitation at the sites of addition.- Ensure complete dissolution of the reagent: For water-insoluble NHS esters, first dissolve in an anhydrous organic solvent like DMSO or DMF before adding to the aqueous reaction mixture.[11] - Use a water-soluble biotinylation reagent: Sulfo-NHS esters or PEGylated reagents are more soluble in aqueous buffers.[5][11]
Presence of competing amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with amine-reactive biotinylation reagents.[9][12]- Use an amine-free buffer: Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.[9] If the protein is in an amine-containing buffer, perform buffer exchange before biotinylation.[6]
Gradual aggregation during storage of the biotinylated protein Increased hydrophobicity of the biotinylated protein: The attached biotin moieties can make the protein more prone to aggregation over time.[2]- Add stabilizing excipients: Include additives such as glycerol, arginine, or non-ionic detergents in the storage buffer to enhance protein stability.[][13] - Use a PEGylated biotin reagent: The hydrophilic PEG spacer can improve the long-term storage stability of the biotinylated protein.[5]
Freeze-thaw cycles: Repeated freezing and thawing can induce protein denaturation and aggregation.[8][14]- Aliquot and store properly: Store the biotinylated protein in single-use aliquots at -80°C to minimize freeze-thaw cycles.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during a biotinylation reaction?

Protein aggregation during biotinylation is a multifaceted issue that can arise from several factors:

  • Increased Hydrophobicity: The biotin molecule itself can be hydrophobic. Covalently attaching multiple biotin molecules to a protein's surface can increase its overall hydrophobicity, leading to self-association and aggregation.[1][2]

  • Alteration of Surface Charge: Amine-reactive biotinylation, which targets lysine (B10760008) residues, neutralizes the positive charges on the protein surface. This change in the net charge can reduce electrostatic repulsion between protein molecules, making them more prone to aggregation, especially if the buffer pH is near the protein's isoelectric point (pI).[2][7]

  • Conformational Changes: The chemical modification process can sometimes induce slight conformational changes in the protein, potentially exposing previously buried hydrophobic regions that can initiate aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as high protein concentration, inappropriate buffer pH, low ionic strength, and the absence of stabilizing agents can all contribute to protein instability and aggregation.[1][8]

Q2: How does the choice of biotinylation reagent affect protein aggregation?

The properties of the biotinylation reagent play a crucial role in protein stability:

  • Solubility: Biotinylation reagents vary in their solubility. Water-insoluble reagents, like many standard NHS esters, need to be dissolved in an organic solvent first, which can sometimes be detrimental to protein stability.[11] Water-soluble reagents, such as those containing a sulfonate group (Sulfo-NHS esters) or a polyethylene glycol (PEG) spacer, are generally preferred as they can be directly added to aqueous reaction mixtures and can increase the solubility of the final biotinylated protein.[5][11]

  • Spacer Arm: The spacer arm that links biotin to the reactive group can influence both steric hindrance and solubility. Longer, flexible, and hydrophilic spacer arms, such as PEG, can improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin and enhance the solubility of the conjugate, thereby reducing aggregation.[5][15]

Q3: What is the ideal protein concentration for a biotinylation reaction?

There is no single ideal protein concentration, as it is protein-dependent. However, higher protein concentrations generally increase the likelihood of aggregation due to increased intermolecular interactions.[1][8] If you are observing aggregation, consider performing the reaction at a lower protein concentration. For example, starting with a protein concentration in the range of 1-10 mg/mL is common.[3]

Q4: How does the molar ratio of biotin reagent to protein influence aggregation?

The molar ratio of the biotinylation reagent to the protein is a critical parameter to control. A high molar excess of the reagent can lead to over-biotinylation, which is a common cause of aggregation.[1] It is recommended to perform a titration with varying molar ratios to find the optimal balance between labeling efficiency and protein stability. As a general guideline for amine-reactive labeling, a 12- to 20-fold molar excess of biotin is a reasonable starting point.[3]

Q5: What are the optimal buffer conditions for preventing aggregation during amine-reactive biotinylation?

For biotinylation targeting primary amines (e.g., using NHS esters), the following buffer conditions are recommended:

  • pH: The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[9] It is also crucial to select a pH that is at least 1-2 units away from your protein's isoelectric point (pI) to maintain its solubility.[8][]

  • Buffer Composition: Use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[9][12] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.[9]

  • Additives: The inclusion of stabilizing additives can be beneficial. The table below provides examples of common stabilizers and their typical concentration ranges.

Stabilizer Typical Concentration Range Mechanism of Action
Glycerol 5-20% (v/v)Increases viscosity and stabilizes protein structure.[8][]
Arginine 50-500 mMSuppresses aggregation by interacting with hydrophobic and charged residues.[]
Sorbitol 5-20% (w/v)Acts as an osmolyte, promoting a more compact and stable protein state.[2]
Trehalose/Sucrose 5-10% (w/v)Stabilize proteins via their hydroxyl groups, preventing aggregation.[]
Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) 0.01-0.1% (v/v)Prevent surface-induced aggregation and can help solubilize proteins.[8][13]

Experimental Protocols

Protocol 1: Standard Protocol for Amine-Reactive Biotinylation of an Antibody using an NHS-Ester

This protocol provides a general guideline for biotinylating an antibody using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

  • Antibody (or protein of interest) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. If the buffer contains primary amines, perform buffer exchange into PBS.

  • Prepare Biotinylation Reagent Stock Solution:

    • Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[12]

  • Calculate the Volume of Biotin Reagent to Add:

    • Determine the desired molar excess of the biotin reagent. A 20-fold molar excess is a common starting point.

    • Use the following formulas to calculate the required volume:

      • Moles of protein = (Protein concentration in mg/mL * Volume in mL) / (Molecular weight of protein in g/mol )

      • Moles of biotin reagent = Moles of protein * Desired molar excess

      • Volume of biotin reagent = Moles of biotin reagent / Concentration of biotin stock solution

  • Biotinylation Reaction:

    • Add the calculated volume of the biotin reagent stock solution to the protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).

    • Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester.[12]

  • Remove Excess Biotin:

    • Purify the biotinylated antibody from excess, unreacted biotin and quenching buffer using a desalting column or dialysis against PBS.

Protocol 2: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.[16][17]

Materials:

  • Biotinylated protein sample

  • Unlabeled control protein sample

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation:

    • Filter the protein samples through a low-protein-binding 0.22 µm syringe filter to remove any large, extraneous particles.[18]

    • Ensure the sample is free of air bubbles.

  • Data Acquisition:

    • Pipette the sample into a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

    • Set the instrument parameters (e.g., temperature, number of acquisitions) and initiate the measurement.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile.

    • Compare the size distribution of the biotinylated protein to the unlabeled control. An increase in the average hydrodynamic radius and/or the appearance of larger species is indicative of aggregation.[1]

    • The Polydispersity Index (PDI) provides a measure of the heterogeneity of the sample. A higher PDI in the biotinylated sample compared to the control suggests a broader size distribution, which can be a sign of aggregation.[17][18]

Protocol 3: Detection of High Molecular Weight Aggregates using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size, providing a quantitative method to detect and measure protein monomers, dimers, and larger aggregates.[19][20]

Materials:

  • Biotinylated protein sample

  • Unlabeled control protein sample

  • HPLC or FPLC system with a UV detector

  • Size-exclusion column appropriate for the molecular weight range of the protein and its potential aggregates

  • Mobile phase (e.g., PBS)

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection:

    • Filter the protein samples through a 0.22 µm filter.

    • Inject a defined volume of the unlabeled control protein onto the column and record the chromatogram. This will establish the elution time of the monomeric protein.

  • Analysis of Biotinylated Sample:

    • Inject the same volume of the biotinylated protein sample and record the chromatogram.

  • Data Analysis:

    • Compare the chromatograms of the biotinylated and unlabeled samples.

    • The appearance of new peaks eluting earlier than the monomer peak indicates the presence of soluble, higher molecular weight aggregates.[20]

    • The area under each peak can be used to quantify the percentage of monomer, dimer, and other aggregates in the sample.

Visualizations

Biotinylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_quenching 3. Quenching cluster_purification 4. Purification cluster_analysis 5. Analysis Protein Protein in Amine-Free Buffer Reaction_Mix Incubation (RT or 4°C) Protein->Reaction_Mix Biotin_Reagent NHS-Ester Biotin (dissolved in DMSO) Biotin_Reagent->Reaction_Mix Quench Add Quenching Buffer (e.g., Tris) Reaction_Mix->Quench Purification Desalting/Dialysis Quench->Purification Final_Product Purified Biotinylated Protein Purification->Final_Product Analysis Aggregation Analysis (DLS/SEC) Final_Product->Analysis

Caption: Workflow for a standard amine-reactive biotinylation experiment.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Protein Aggregation Observed? Over_Biotinylation Over-Biotinylation Start->Over_Biotinylation Yes Hydrophobicity Reagent Hydrophobicity Start->Hydrophobicity Yes Buffer_Issues Suboptimal Buffer (pH, Competing Amines) Start->Buffer_Issues Yes Concentration High Protein Concentration Start->Concentration Yes No_Aggregation Successful Biotinylation Start->No_Aggregation No Optimize_Ratio ↓ Biotin:Protein Ratio Over_Biotinylation->Optimize_Ratio Use_PEG_Biotin Use PEGylated Biotin Hydrophobicity->Use_PEG_Biotin Optimize_Buffer Optimize Buffer pH & Use Amine-Free Buffer Buffer_Issues->Optimize_Buffer Lower_Concentration ↓ Protein Concentration Concentration->Lower_Concentration

Caption: Troubleshooting logic for addressing protein aggregation during biotinylation.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Biotinylated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for non-specific binding issues encountered when using biotinylated antibodies.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you identify and resolve sources of non-specific binding in your experiments.

Issue 1: High background staining across the entire sample (e.g., tissue section, blot, or ELISA plate).

Q: Why am I observing a uniformly high background signal in my assay?

A: This is a common issue that can arise from several factors, often related to endogenous biotin (B1667282) in the sample or problems with the blocking or washing steps.

Potential Causes & Solutions:

  • Endogenous Biotin: Many tissues, particularly the liver, kidney, spleen, heart, and brain, contain significant amounts of endogenous biotin, which can be bound by streptavidin or avidin (B1170675), leading to high background.[1][2][3]

    • Solution: Implement an avidin/biotin blocking step before applying the primary antibody.[1][4][5] This is a two-step process: first, incubate the sample with an excess of avidin to saturate the endogenous biotin. Second, incubate with free biotin to block any remaining biotin-binding sites on the avidin.[1][6]

  • Insufficient Blocking: Inadequate blocking can leave sites on the sample or solid phase (e.g., ELISA plate) open for non-specific attachment of antibodies or detection reagents.[7][8]

    • Solution: Optimize your blocking procedure. Increase the incubation time and consider trying different blocking agents.[9][10] For biotin-based systems, avoid using non-fat dry milk as it contains endogenous biotin.[11] Bovine Serum Albumin (BSA) or casein-based blockers are often better alternatives.[10]

  • Inadequate Washing: Insufficient washing between steps can leave unbound antibodies or detection reagents behind, contributing to high background.[9]

    • Solution: Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific interactions.[12][13]

  • High Antibody Concentration: Using overly concentrated primary or biotinylated secondary antibodies increases the likelihood of low-affinity, non-specific binding.[9][14][15]

    • Solution: Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies.[7][14]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol is designed to block endogenous biotin in tissue sections for immunohistochemistry (IHC) but can be adapted for other applications like Western blotting or ELISA.[6]

  • After your standard protein-based blocking step (e.g., with normal serum or BSA), incubate the sample with an avidin solution (e.g., 0.05% avidin in PBS) for 15 minutes at room temperature.[1]

  • Rinse briefly with your wash buffer (e.g., PBS).[1]

  • Incubate the sample with a biotin solution (e.g., 0.005% biotin in PBS) for 15 minutes at room temperature.[1] This step is crucial to saturate the multiple biotin-binding sites on the avidin molecule.[6]

  • Rinse thoroughly with wash buffer.[1]

  • Proceed with the primary antibody incubation step of your main protocol.[1]

To confirm if endogenous biotin is the issue, you can run a control where you apply the streptavidin-conjugate directly to the sample without any primary or secondary antibodies. If you see a signal, endogenous biotin is likely present.[1][5]

Protocol 2: Optimizing Blocking Buffers

  • Prepare several different blocking buffers to test (e.g., 5% BSA in TBS-T, 1% Casein in TBS-T, and a commercial protein-free blocker).

  • Divide your sample into sections (e.g., different strips of a Western blot membrane or sets of wells in an ELISA plate).

  • Apply a different blocking buffer to each section and incubate for at least 1 hour at room temperature or overnight at 4°C.

  • Proceed with the rest of your standard protocol, keeping all other variables constant.

  • Compare the signal-to-noise ratio for each blocking buffer to determine the most effective one for your specific assay.

Data Presentation

Table 1: Common Blocking Agents for Biotin-Based Assays

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)1-5%A common and effective choice. Ensure it is biotin-free.[10][16]
Casein0.5-1%Can sometimes provide lower backgrounds than BSA and is recommended for biotin-avidin systems.[10]
Normal Serum5-10%Use serum from the same species as the secondary antibody to block non-specific binding of the secondary.[9]
Fish Gelatin0.1-0.5%Can be an alternative to BSA or casein.
Commercial BlockersVariesOften contain proprietary formulations that can be very effective. Protein-free options are available to avoid cross-reactivity.[17]

Frequently Asked Questions (FAQs)

Q1: What is the difference between avidin and streptavidin, and which one should I use?

A1: Both avidin (from egg white) and streptavidin (from Streptomyces avidinii) are tetrameric proteins that bind biotin with very high affinity.[18][19] However, streptavidin is generally preferred for most applications because it is not glycosylated and has a near-neutral isoelectric point (pI), which results in significantly lower non-specific binding compared to avidin.[18][20] Avidin's carbohydrate moieties can bind to lectins in tissues, and its high pI can cause electrostatic interactions, both leading to background signal.[4][20]

Q2: Can the streptavidin itself be a source of non-specific binding?

A2: Yes, although less common than with avidin, streptavidin can sometimes cause non-specific binding.[21][22] Some streptavidin variants contain an RYD sequence that can mimic the RGD motif found in proteins that bind to cell surface receptors, potentially causing background in certain applications.[20] Using a modified version like NeutrAvidin, which is deglycosylated avidin, can further reduce non-specific binding.[18]

Q3: My tissue sections are drying out during incubation steps. Could this cause high background?

A3: Yes, allowing tissue sections to dry out can lead to high background staining, often appearing more intense at the edges of the tissue.[2][9] It is crucial to keep the sections in a humidified chamber during all incubation steps to prevent this.[2][9]

Q4: I'm still seeing high background after performing an endogenous biotin block. What else could be the cause?

A4: If an endogenous biotin block doesn't resolve the issue, consider these other possibilities:

  • Endogenous Enzyme Activity: If you are using an enzyme-conjugated streptavidin (like HRP or AP), endogenous enzymes in your sample could be reacting with the substrate.[2][14] You can block endogenous peroxidase activity with a hydrogen peroxide treatment and endogenous alkaline phosphatase with levamisole.[3][14]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in your sample.[9][15] Run a control without the primary antibody to check for this.[9][14] Using a pre-adsorbed secondary antibody can help minimize this issue.[9][14]

  • Over-amplification: If you are using an amplification method like the Avidin-Biotin Complex (ABC) technique, the signal may be too high. Try reducing the amount of amplification reagent used.[9]

Q5: Should I be concerned about biotin in my blocking buffer?

A5: Absolutely. If you are using a biotin-based detection system, you must avoid blocking buffers that contain biotin. Non-fat dry milk is a common blocker but naturally contains biotin and should not be used in these assays.[3][11] Always opt for biotin-free BSA, casein, or specialized commercial blocking buffers.[10][16]

Visualizations

Diagrams

Troubleshooting_Workflow start High Background Observed check_endogenous Run Endogenous Biotin Control (Streptavidin-HRP + Substrate only) start->check_endogenous endogenous_present High Background Persists? check_endogenous->endogenous_present Yes check_secondary Run Secondary Antibody Control (No Primary Antibody) check_endogenous->check_secondary No block_endogenous Perform Avidin/Biotin Block endogenous_present->block_endogenous Yes endogenous_present->check_secondary No block_endogenous->check_secondary secondary_issue Background Present? check_secondary->secondary_issue optimize_secondary Optimize Secondary Ab Concentration Use Pre-adsorbed Secondary secondary_issue->optimize_secondary Yes optimize_blocking Optimize Blocking (Buffer type, Time, Temp) secondary_issue->optimize_blocking No optimize_secondary->optimize_blocking optimize_washing Optimize Washing Steps (Increase volume, duration, add detergent) optimize_blocking->optimize_washing optimize_primary Titrate Primary Antibody optimize_washing->optimize_primary solution Problem Resolved optimize_primary->solution

Caption: Troubleshooting workflow for non-specific binding.

Endogenous_Biotin_Blocking cluster_tissue Tissue Sample endogenous_biotin Endogenous Biotin biotin Step 2: Add Excess Free Biotin endogenous_biotin->biotin Free biotin saturates remaining avidin sites avidin Step 1: Add Excess Avidin avidin->endogenous_biotin Avidin binds to endogenous biotin result Blocked Sample biotin->result

Caption: Mechanism of the two-step endogenous biotin block.

References

Technical Support Center: Optimizing Biotin-PEG8-NHS Ester to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of Biotin-PEG8-NHS ester to protein for effective conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: The optimal molar ratio is protein-dependent and requires empirical determination. However, a common starting point is a 10:1 to 40:1 molar excess of biotin (B1667282) to protein.[1] For antibodies, a 20-fold molar excess when the protein concentration is 1-10 mg/mL typically results in the incorporation of 4-6 biotin molecules per antibody.[2][3] For more dilute protein solutions, a higher molar excess may be necessary to achieve the same level of biotinylation.[4][5]

Q2: What are the ideal reaction conditions for biotinylation with an NHS ester?

A2: The reaction is most efficient at a pH between 7 and 9.[6][7] A common buffer choice is phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[4][5] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they compete with the target protein for reaction with the NHS ester, thereby reducing labeling efficiency.[2][8] The reaction can be carried out for 30-60 minutes at room temperature or for 2 hours on ice.[2][3][9]

Q3: How should I prepare and handle the this compound?

A3: this compound is sensitive to moisture.[2][8] It should be stored at -20°C with a desiccant.[2][7][8] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation.[2][8] Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF immediately before use.[2][4][5][8] Aqueous solutions of the reagent are not recommended for storage due to the hydrolysis of the NHS ester.[8]

Q4: How can I determine the degree of biotinylation?

A4: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to quantify the number of biotin molecules incorporated per protein molecule.[10][11][12][13] This colorimetric assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.[10][12][13] This change in absorbance is proportional to the amount of biotin in the sample.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Biotin Labeling Inactive NHS ester: The this compound may have hydrolyzed due to moisture.[14][15]Always use fresh, anhydrous DMSO or DMF to prepare the biotin stock solution immediately before use.[4][5] Ensure the reagent vial has warmed to room temperature before opening.[2]
Presence of competing amines: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the protein for the NHS ester.[8][15]Perform a buffer exchange into an amine-free buffer like PBS before starting the biotinylation reaction.[2][4]
Incorrect pH: The reaction pH may be too low for efficient conjugation.Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.[8]
Protein Precipitation during or after Labeling Over-biotinylation: Excessive modification of lysine (B10760008) residues can alter the protein's isoelectric point and solubility, leading to precipitation.[14][16]Reduce the molar excess of the biotin reagent in the reaction.[14] You can also try shorter reaction times.[14]
Hydrophobicity of biotin: The addition of multiple biotin molecules can increase the overall hydrophobicity of the protein, causing it to precipitate.[17]Consider using a Biotin-PEG-NHS ester with a longer PEG spacer to increase the hydrophilicity of the conjugate. The PEG8 spacer in your current reagent already enhances water solubility.[6][18] Lowering the salt concentration of the buffer may also help.[17]
Protein instability: The protein itself may be unstable under the reaction conditions.Optimize buffer conditions, such as pH and salt concentration, to maintain protein stability.
Inconsistent Biotinylation Results Inaccurate quantification of reactants: Errors in determining the protein or biotin reagent concentration can lead to variability.Accurately determine the protein concentration before the reaction. Prepare the biotin stock solution carefully and use it immediately.
Incomplete removal of excess biotin: Residual free biotin can interfere with downstream applications and quantification assays.[11]Ensure complete removal of unreacted biotin using methods like dialysis or desalting columns.[2][11][19]

Experimental Protocols

General Protocol for Protein Biotinylation
  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using dialysis or a desalting column.[2][4]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[4][5]

  • Reaction Setup: Add the calculated amount of the 10 mM biotin stock solution to your protein solution. A common starting point is a 20-fold molar excess for a 2 mg/mL protein solution.[4][5]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][3]

  • Quenching (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer like Tris to a final concentration of about 50 mM.

  • Purification: Remove excess, unreacted biotin using a desalting column, dialysis, or size-exclusion chromatography.[20] This step is crucial for accurate downstream quantification and applications.[11]

Quantification of Biotinylation using the HABA Assay
  • Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500).[11][12]

  • Add Biotinylated Protein: Add a known amount of your purified biotinylated protein to the HABA/Avidin solution and mix.

  • Measure Final Absorbance: Once the reading stabilizes, measure the absorbance at 500 nm again.[11]

  • Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹) to calculate the moles of biotin.[12][13]

  • Determine Molar Ratio: Calculate the molar ratio of biotin to protein by dividing the moles of biotin by the moles of protein added to the assay.[11]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_cleanup Purification & Analysis start Start: Protein in Amine-Free Buffer prep_biotin Prepare fresh Biotin-PEG8-NHS in DMSO/DMF reaction Incubate Protein + Biotin Reagent (e.g., 1h at RT or 2h on ice) start->reaction Add Biotin Reagent (e.g., 20x molar excess) quench Quench Reaction (Optional, e.g., Tris buffer) reaction->quench purify Remove Excess Biotin (Desalting/Dialysis) quench->purify quantify Quantify Biotinylation (HABA Assay) purify->quantify end End: Purified Biotinylated Protein quantify->end

Caption: Experimental workflow for protein biotinylation.

troubleshooting_guide cluster_low_labeling Low/No Labeling cluster_precipitation Protein Precipitation problem Problem Encountered cause1 Inactive Reagent problem->cause1 Check cause2 Competing Amines problem->cause2 Check cause3 Incorrect pH problem->cause3 Check cause4 Over-biotinylation problem->cause4 Check cause5 Increased Hydrophobicity problem->cause5 Check solution1 Use fresh reagent; Allow vial to warm up cause1->solution1 Solution solution2 Buffer exchange to PBS cause2->solution2 Solution solution3 Adjust pH to 7.2-8.5 cause3->solution3 Solution solution4 Reduce molar excess; Shorter reaction time cause4->solution4 Solution solution5 Use longer PEG spacer; Lower salt concentration cause5->solution5 Solution

Caption: Troubleshooting common biotinylation issues.

References

Navigating the Nuances of Biotin-PEG8-NHS Ester Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging biotinylation in their experimental workflows, the stability of reagents is paramount to achieving reproducible and reliable results. This technical support center provides a comprehensive guide to understanding and managing the stability of dissolved Biotin-PEG8-NHS ester, a common reagent for attaching biotin (B1667282) to primary amines on proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for dissolved this compound?

A1: The primary cause of instability for dissolved this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3] The NHS ester is highly reactive towards nucleophiles, and in the presence of water, it will hydrolyze, rendering the reagent incapable of reacting with its intended primary amine target. This hydrolysis reaction is the main pathway of degradation.

Q2: How does pH affect the stability of dissolved this compound?

A2: The pH of the solution is a critical factor influencing the rate of hydrolysis. The NHS ester is more stable at acidic pH and becomes increasingly unstable as the pH becomes more alkaline.[1][3] While the reaction with primary amines is most efficient at a slightly alkaline pH (typically 7.2-8.5), the competing hydrolysis reaction is also significantly accelerated in this range.[4]

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: To minimize hydrolysis, it is crucial to dissolve this compound in anhydrous (water-free) organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][6] Stock solutions prepared in high-quality, anhydrous solvents can be stored for a limited time at low temperatures.[5][6] Aqueous solutions of the reagent are not stable and should be prepared immediately before use.[6]

Q4: What are the optimal storage conditions for both solid and dissolved this compound?

A4:

  • Solid Form: The solid, powdered form of this compound is relatively stable and should be stored at -20°C or colder, protected from moisture and light.[7][8] It is advisable to store it in a desiccator.

  • Dissolved Form (Stock Solutions): If you need to prepare a stock solution, dissolve the reagent in anhydrous DMF or DMSO.[5][6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and the introduction of moisture. These aliquots should be stored at -20°C or -80°C.[5][9] A stock solution of a similar compound, Biotin-PEG12-NHS ester, is reported to be stable for up to one month at -20°C and six months at -80°C.[9]

Q5: How can I assess the activity of my dissolved this compound?

A5: The activity of an NHS ester reagent can be qualitatively assessed by measuring the amount of released N-hydroxysuccinimide (NHS) after intentional, rapid hydrolysis with a base.[1] The NHS leaving group has a characteristic absorbance at 260-280 nm.[1] By comparing the absorbance of the reagent solution before and after base treatment, you can determine if the reagent is still active. An active reagent will show a significant increase in absorbance after hydrolysis.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biotinylation of the target molecule. 1. Hydrolyzed this compound: The reagent may have degraded due to exposure to moisture or improper storage.[2][3] 2. Presence of primary amines in the buffer: Buffers such as Tris or glycine (B1666218) will compete with the target molecule for the NHS ester.[6] 3. Incorrect reaction pH: The pH may be too low for efficient reaction with the primary amines on the target molecule.1. Use a fresh vial of the reagent or test the activity of the current stock. Always prepare aqueous solutions immediately before use.[6] 2. Perform a buffer exchange of your sample into an amine-free buffer like phosphate-buffered saline (PBS) at pH 7.2-8.0.[6] 3. Ensure the reaction buffer is at the optimal pH range of 7.2-8.5 for efficient conjugation.[4]
Inconsistent biotinylation results between experiments. 1. Variable reagent activity: The stock solution may be degrading over time due to repeated use and exposure to moisture. 2. Inconsistent reaction conditions: Variations in incubation time, temperature, or pH can lead to different levels of biotinylation.1. Aliquot the stock solution into single-use vials to ensure consistent reagent quality for each experiment.[5] 2. Standardize your protocol by carefully controlling all reaction parameters.
Precipitation of the protein during biotinylation. 1. High degree of biotinylation: Over-modification of the protein can alter its solubility properties. 2. Solvent incompatibility: Adding a large volume of organic solvent (from the reagent stock) to the aqueous protein solution can cause precipitation.1. Reduce the molar excess of the this compound in the reaction. 2. Ensure the volume of the organic solvent used to dissolve the NHS ester does not exceed 10% of the total reaction volume.[10]

Quantitative Data on NHS Ester Stability

Condition Parameter Value Source
Aqueous Solution (pH 7.0, 0°C) Half-life4-5 hours[4]
Aqueous Solution (pH 8.6, 4°C) Half-life10 minutes[4]
Aqueous Solution (pH 8.0, Room Temp) Half-life~210 minutes[11]
Aqueous Solution (pH 8.5, Room Temp) Half-life~180 minutes[11]
Aqueous Solution (pH 9.0, Room Temp) Half-life~125 minutes[11]
Stock in Anhydrous DMSO/DMF (-20°C) Estimated StabilityUp to 1 month[9]
Stock in Anhydrous DMSO/DMF (-80°C) Estimated StabilityUp to 6 months[9]

Disclaimer: The half-life data is based on general NHS esters or structurally similar molecules and should be considered as an approximation for this compound.

Experimental Protocols

Protocol 1: General Protein Biotinylation

This protocol provides a general procedure for biotinylating a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Assessing the Reactivity of this compound

This protocol allows for a qualitative assessment of the activity of your NHS ester reagent.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a Reagent Solution: Dissolve 1-2 mg of this compound in 1 mL of the amine-free buffer. If not fully soluble, first dissolve in a minimal amount of anhydrous DMSO or DMF and then dilute with the buffer.

  • Initial Absorbance Reading: Measure the absorbance of the solution at 260 nm. This is your A_initial.

  • Base Hydrolysis: To the cuvette, add 50 µL of 0.5 N NaOH. Mix quickly by inverting the cuvette.

  • Final Absorbance Reading: Immediately measure the absorbance at 260 nm again. This is your A_final.

  • Interpretation: A significantly higher A_final compared to A_initial indicates that the NHS ester was active and has been hydrolyzed by the base, releasing the NHS group. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

Visualizations

Hydrolysis_Pathway Biotin_PEG_NHS This compound (Active) Hydrolyzed_Product Hydrolyzed Biotin-PEG8 (Inactive) Biotin_PEG_NHS->Hydrolyzed_Product + H2O (Hydrolysis) NHS N-Hydroxysuccinimide Biotin_PEG_NHS->NHS Released during hydrolysis or aminolysis Troubleshooting_Workflow Start Low Biotinylation Efficiency Check_Reagent Is the Biotin-PEG8-NHS Ester solution fresh? Start->Check_Reagent Check_Buffer Is the reaction buffer amine-free (e.g., PBS)? Check_Reagent->Check_Buffer Yes Prepare_Fresh Prepare fresh reagent solution immediately before use. Check_Reagent->Prepare_Fresh No Check_pH Is the reaction pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Buffer_Exchange Perform buffer exchange into an amine-free buffer. Check_Buffer->Buffer_Exchange No Adjust_pH Adjust buffer pH to the optimal range. Check_pH->Adjust_pH No Success Successful Biotinylation Check_pH->Success Yes Prepare_Fresh->Check_Buffer Buffer_Exchange->Check_pH Adjust_pH->Success

References

impact of amine-containing buffers on biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biotinylation experiments, with a specific focus on the impact of amine-containing buffers.

Frequently Asked Questions (FAQs)

Q1: What is biotinylation and what are its common applications?

A1: Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest, such as a protein, antibody, or nucleic acid.[1][2] This process is widely used in life sciences for various applications, including:

  • Protein detection: In assays like ELISA and Western blotting, biotinylated antibodies or proteins allow for highly sensitive detection.[1][3]

  • Protein purification: The strong and specific interaction between biotin and avidin (B1170675) or streptavidin is utilized for affinity purification of biotin-tagged molecules.[1][3]

  • Cell imaging and labeling: Biotinylation enables the visualization and tracking of molecules in or on cells.[1][3]

  • Drug delivery: The biotin-avidin interaction is being explored for targeted drug delivery systems.[3]

Q2: How does an amine-containing buffer, like Tris, interfere with biotinylation?

A2: The most common biotinylation reagents, N-hydroxysuccinimide (NHS) esters, react with primary amines (-NH2) to form stable amide bonds.[4][5] Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, also contain primary amines.[6][7] These primary amines in the buffer compete with the primary amines on the target molecule (e.g., lysine (B10760008) residues on a protein) for reaction with the NHS-biotin reagent.[6][8] This competition significantly reduces the efficiency of labeling the target molecule.[7]

Q3: Are there any conflicting reports on the interference of Tris buffer in biotinylation?

A3: While the vast majority of protocols and technical guides strongly advise against using Tris buffer for NHS-ester-based biotinylation[4][5][6][8], at least one study has reported that Tris does not significantly interfere with the biotinylation of biomolecules using NHS chemistry.[9][10] However, given the overwhelming consensus on its interfering effects, it is generally recommended to avoid Tris and other primary amine-containing buffers to ensure optimal and reproducible biotinylation results.[11]

Q4: What are the recommended buffers and optimal pH for amine-reactive biotinylation?

A4: To avoid interference, it is crucial to use an amine-free buffer for your biotinylation reaction.[11][12] Recommended buffers include:

  • Phosphate-buffered saline (PBS)[6][11]

  • Bicarbonate/carbonate buffer[6][11]

  • HEPES buffer[6]

The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[6] While the reaction rate increases at a higher pH, the rate of hydrolysis of the NHS ester also increases, which can lower the overall efficiency.

Q5: How can I stop the biotinylation reaction?

A5: The biotinylation reaction can be stopped or "quenched" by adding a reagent that contains primary amines.[11] This quenching agent will react with any excess, unreacted NHS-biotin reagent. Common quenching reagents include:

  • Tris buffer[11]

  • Glycine[11]

  • Ethanolamine[5]

Typically, the quenching reagent is added to a final concentration of 10-100 mM and incubated for 15-30 minutes at room temperature.[11]

Troubleshooting Guide

Issue 1: Low or No Biotin Labeling Detected

If you observe a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Presence of primary amines in the buffer Perform a buffer exchange to an amine-free buffer like PBS before starting the biotinylation reaction.[7]
Inactive NHS-biotin reagent The NHS ester may have hydrolyzed. Use a fresh vial of the reagent. To prevent hydrolysis, store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening.[13] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
Insufficient molar excess of biotin reagent Increase the molar ratio of the biotin reagent to your target molecule. A 10-20 fold molar excess is a common starting point.
Incorrect reaction pH Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[11]

Issue 2: Protein Precipitation During Biotinylation

Possible Cause Suggested Solution
High concentration of organic solvent The biotin reagent is often dissolved in an organic solvent like DMSO or DMF. Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume, to prevent protein precipitation.[11]
Protein instability Your protein may be unstable under the reaction conditions. Try performing the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.[11]
Over-modification of the protein Excessive biotinylation can alter the protein's isoelectric properties, leading to precipitation. Reduce the molar excess of the biotin reagent.[7]

Issue 3: High Background in Downstream Assays

Possible Cause Suggested Solution
Incomplete removal of unreacted biotin Excess, unreacted biotin can interfere with downstream applications. Ensure thorough purification of the biotinylated protein using methods like dialysis or gel filtration (desalting columns).[11]
Non-specific binding Optimize washing steps in your downstream assay (e.g., ELISA, Western blot) to reduce non-specific interactions.[14]

Experimental Protocols

Protocol 1: Buffer Exchange for Protein Samples

This protocol describes the removal of amine-containing buffers from a protein sample using a desalting spin column.

Materials:

  • Protein sample in an amine-containing buffer (e.g., Tris)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting spin column (e.g., Sephadex G-25)[11]

  • Microcentrifuge

Procedure:

  • Column Equilibration: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired amine-free buffer.

  • Sample Application: Carefully apply your protein sample to the center of the packed resin bed in the desalting column.

  • Centrifugation: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The larger, biotinylated protein will pass through the column, while the smaller buffer components will be retained in the resin.

  • Collection: The purified protein sample is collected in the collection tube.

  • Repeat (Optional): For highly concentrated amine buffers, a second round of buffer exchange may be necessary.

Protocol 2: General Protocol for Protein Biotinylation with an NHS Ester

This protocol provides a general guideline for biotinylating a protein using an amine-reactive NHS-ester biotin reagent.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[11]

  • NHS-ester biotin reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[11]

  • Method for removing excess biotin (e.g., dialysis tubing or desalting column)[11]

Procedure:

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.[11]

  • Calculate Molar Excess: Determine the desired molar excess of the biotin reagent to the protein. A 10-20 fold molar excess is a common starting point.[11]

  • Biotinylation Reaction: Add the calculated volume of the biotin reagent stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[15]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-100 mM. Incubate for an additional 15-30 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted biotin by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[11]

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup Protein Protein in Amine Buffer Buffer_Exchange Buffer Exchange (e.g., Desalting Column) Protein->Buffer_Exchange Amine_Free_Protein Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Buffer_Exchange->Amine_Free_Protein Add_Biotin Add NHS-Ester Biotin Reagent Amine_Free_Protein->Add_Biotin Incubate Incubate (RT or 4°C) Add_Biotin->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify (Dialysis/Desalting) Quench->Purify Final_Product Biotinylated Protein Purify->Final_Product

Caption: Standard workflow for protein biotinylation.

Amine_Buffer_Interference cluster_protein Target Protein cluster_buffer Amine-Containing Buffer NHS_Biotin NHS-Ester Biotin Protein_Amine Primary Amine (-NH2 on Lysine) NHS_Biotin->Protein_Amine Desired Reaction Buffer_Amine Primary Amine (-NH2 on Tris) NHS_Biotin->Buffer_Amine Competing Reaction Desired_Reaction Successful Biotinylation Competing_Reaction Reduced Efficiency

Caption: Interference of amine buffers in biotinylation.

Troubleshooting_Logic Start Low Biotinylation Efficiency Check_Buffer Is the buffer amine-free? Start->Check_Buffer Check_Reagent Is the biotin reagent fresh? Check_Buffer->Check_Reagent Yes Solution_Buffer Perform buffer exchange Check_Buffer->Solution_Buffer No Check_Molar_Ratio Is the molar ratio of biotin sufficient? Check_Reagent->Check_Molar_Ratio Yes Solution_Reagent Use fresh reagent Check_Reagent->Solution_Reagent No Check_pH Is the pH between 7.2-8.5? Check_Molar_Ratio->Check_pH Yes Solution_Molar_Ratio Increase molar ratio Check_Molar_Ratio->Solution_Molar_Ratio No Solution_pH Adjust pH Check_pH->Solution_pH No

Caption: Troubleshooting logic for low biotinylation.

References

Validation & Comparative

A Head-to-Head Comparison: Quantifying Biotinylation with HABA Assay vs. Fluorescence-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for quantifying the degree of biotinylation. This guide provides a detailed comparison of the traditional HABA assay and modern fluorescence-based techniques, supported by experimental data and protocols.

The covalent attachment of biotin (B1667282) to proteins and other macromolecules is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to immunoassays. Accurate quantification of the degree of biotinylation is critical for ensuring the reproducibility and success of these downstream applications. This guide provides an in-depth comparison of two primary methods for this purpose: the colorimetric 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay and the more recent fluorescence-based assays.

Principle of the Assays

The HABA assay is an indirect, colorimetric method that relies on the displacement of the HABA dye from an avidin-HABA complex.[1][2][3] HABA binds to avidin (B1170675), forming a complex with a distinct absorbance at 500 nm.[1][2][4] Due to the exceptionally high affinity of biotin for avidin (Kd ≈ 10⁻¹⁵ M), which is significantly stronger than the HABA-avidin interaction (Kd ≈ 10⁻⁶ M), biotin readily displaces HABA from the complex.[4][5] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[2][4][5]

Fluorescence-based methods offer a more sensitive alternative. A common approach also utilizes the HABA dye, but in this case, HABA acts as a quencher. A fluorescently-labeled avidin is pre-complexed with HABA, which quenches the fluorescence signal.[6] When a biotinylated sample is introduced, the biotin displaces HABA, leading to a de-quenching effect and a subsequent increase in fluorescence intensity that is directly proportional to the biotin concentration.[6][7][8] Another fluorescence-based method involves the enhancement of fluorescence of a streptavidin-fluorescein isothiocyanate (FITC) conjugate upon binding to biotin.[9]

Quantitative Data Summary

The choice between the HABA assay and fluorescence-based methods often depends on the specific requirements of the experiment, such as the required sensitivity and the amount of sample available. The following table summarizes the key quantitative performance metrics of each method.

FeatureHABA AssayFluorescence-Based Assay
Principle Colorimetric (Absorbance Decrease)Fluorometric (Fluorescence Increase)
Detection Range Micromolar (e.g., 2-16 µM)[4]Picomolar (e.g., 10-60 pmol)[7][10]
Sensitivity LowerHigher[7][8][11]
Sample Volume ~100 µL~10 µL[7][8][10]
Speed 5-10 minutes~5 minutes[7][10]
Interferences Potassium-containing buffers[4][12], Steric hindrance from bulky proteins can lead to underestimation[9][13]Albumin (BSA) can interfere with HABA:avidin binding[7], Chromophoric proteins absorbing near the dye's excitation/emission wavelengths[7]
Instrumentation Spectrophotometer or plate readerFluorescence plate reader

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both the HABA assay and a fluorescence-based biotinylation quantification assay.

HABA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis HABA_Avidin Prepare HABA/Avidin Solution Add_HABA_Avidin Add HABA/Avidin to Cuvette/Plate HABA_Avidin->Add_HABA_Avidin Measure_A500_initial Measure Initial Absorbance at 500 nm Add_HABA_Avidin->Measure_A500_initial Add_Sample Add Biotinylated Sample Measure_A500_initial->Add_Sample Incubate Incubate Briefly Add_Sample->Incubate Measure_A500_final Measure Final Absorbance at 500 nm Incubate->Measure_A500_final Calculate_deltaA500 Calculate ΔA500 Measure_A500_final->Calculate_deltaA500 Determine_Biotin Determine Biotin Concentration Calculate_deltaA500->Determine_Biotin

HABA Assay Experimental Workflow

Fluorescence_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Fluorescent_Reporter Prepare Fluorescent Reporter (e.g., Fluorescent Avidin-HABA) Add_Reporter Add Fluorescent Reporter to all wells Fluorescent_Reporter->Add_Reporter Standards Prepare Biotin Standards Add_Standards_Samples Pipette Standards and Samples into Microplate Standards->Add_Standards_Samples Add_Standards_Samples->Add_Reporter Incubate Incubate for 5 minutes Add_Reporter->Incubate Measure_Fluorescence Measure Fluorescence (e.g., Ex/Em 494/520 nm) Incubate->Measure_Fluorescence Standard_Curve Generate Standard Curve Measure_Fluorescence->Standard_Curve Determine_Biotin Determine Biotin Concentration in Samples Standard_Curve->Determine_Biotin

Fluorescence Assay Experimental Workflow

Detailed Experimental Protocols

HABA Assay Protocol (Microplate Format)

This protocol is a generalized procedure based on commercially available kits.[1][4][5]

Materials:

  • HABA/Avidin mixture

  • Biotinylated protein sample (with free biotin removed by dialysis or gel filtration)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture in PBS according to the manufacturer's instructions.

  • Assay Setup:

    • Add 180 µL of the HABA/Avidin solution to each well of the microplate.

    • Prepare a blank well containing 180 µL of HABA/Avidin solution and 20 µL of the same buffer used for the sample.

  • Sample Addition: Add 20 µL of your biotinylated protein sample to the wells. It is recommended to test several dilutions of your sample to ensure the reading falls within the linear range of the assay.

  • Incubation: Mix the plate gently on a plate shaker for 30-60 seconds.

  • Measurement: Read the absorbance at 500 nm (A₅₀₀).

  • Calculation:

    • Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀ (blank) - A₅₀₀ (sample).

    • The concentration of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹. The moles of biotin per mole of protein can then be determined from the biotin concentration and the known protein concentration.

Fluorescence-Based Assay Protocol (Microplate Format)

This protocol is a generalized procedure based on commercially available kits.[7][8][10]

Materials:

  • Fluorescent Reporter (e.g., DyLight Reporter - a premix of fluorescent avidin and HABA)

  • Biocytin (B1667093) standards

  • Biotinylated protein sample (with free biotin removed)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • 96-well black opaque microplate

  • Fluorescence microplate reader (e.g., capable of excitation at 494 nm and emission at 520 nm)

Procedure:

  • Prepare Biotin Standards: Prepare a dilution series of biocytin standards in PBS, typically ranging from 0 to 100 pmol per well.

  • Sample Preparation: Dilute the biotinylated protein sample in PBS to ensure the biotin concentration falls within the range of the standard curve.

  • Assay Setup:

    • Pipette 10 µL of each standard and unknown sample into separate wells of the black microplate.

  • Reporter Addition: Add 90 µL of the DyLight Reporter solution to each well.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em 494/520 nm).

  • Data Analysis:

    • Subtract the fluorescence reading of the blank (0 pmol biotin standard) from all other readings.

    • Plot a standard curve of fluorescence intensity versus the amount of biocytin (pmol).

    • Determine the amount of biotin in the unknown samples by interpolating their fluorescence values from the standard curve.

    • Calculate the moles of biotin per mole of protein.

Method Comparison and Recommendations

The choice between the HABA and fluorescence-based assays hinges on the specific needs of your research.

Comparison cluster_attributes Key Attributes HABA HABA Assay Sensitivity Sensitivity HABA->Sensitivity Lower Sample_Volume Sample Volume HABA->Sample_Volume Larger Cost Cost (Instrumentation) HABA->Cost Lower (Spectrophotometer) Accuracy Accuracy HABA->Accuracy Prone to underestimation due to steric hindrance Fluorescence Fluorescence Assay Fluorescence->Sensitivity Higher Fluorescence->Sample_Volume Smaller Fluorescence->Cost Higher (Fluorometer) Fluorescence->Accuracy Generally more accurate

Comparison of HABA and Fluorescence Assays

Choose the HABA assay when:

  • You have a relatively large amount of sample.

  • High sensitivity is not a critical requirement.

  • You have ready access to a spectrophotometer but not a fluorescence plate reader.

  • You are performing routine, qualitative checks of biotinylation.

Choose a fluorescence-based assay when:

  • You have limited sample material.[7][8]

  • High sensitivity and accuracy are paramount for your downstream applications.[7][11]

  • You need to quantify low levels of biotinylation.

  • You have access to a fluorescence plate reader.

References

A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analysis of biotinylated proteins and peptides is a cornerstone of modern proteomics. From mapping protein-protein interactions using proximity labeling techniques like BioID to identifying cell surface proteins, biotinylation is a versatile tool.[1] However, the subsequent mass spectrometry (MS) analysis presents unique challenges that necessitate a careful selection of enrichment and analysis strategies.[2]

This guide provides an objective comparison of common and advanced methods for the enrichment and mass spectrometric analysis of biotinylated peptides, supported by experimental data. We will delve into detailed protocols and workflows to help you navigate the complexities and optimize your experimental outcomes.

Part 1: A Comparative Overview of Enrichment Strategies

The success of a biotin-based proteomics experiment hinges on the effective enrichment of low-abundance biotinylated molecules away from a complex biological background. The strong, near-covalent bond between biotin (B1667282) and avidin (B1170675) proteins (like streptavidin and neutravidin) is both a blessing and a curse; it allows for stringent purification but makes the subsequent elution of captured molecules for MS analysis notoriously difficult.[3][4] This has led to the development of several distinct enrichment workflows.

Here, we compare three prominent strategies: the conventional on-bead digestion method, the innovative Direct Detection of Biotin-containing Tags (DiDBiT) approach, and anti-biotin antibody-based enrichment.

  • Conventional On-Bead Digestion: In this traditional workflow, whole biotinylated proteins are first captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are digested into peptides directly on the beads.[5] A major drawback of this method is the co-digestion of the streptavidin from the beads, which can lead to significant contamination and suppression of signals from the peptides of interest during MS analysis.[3][6] Furthermore, the biotinylated peptides themselves often remain tightly bound to the beads, leading to poor recovery.[5]

  • Direct Detection of Biotin-containing Tags (DiDBiT): To overcome the limitations of the conventional method, the DiDBiT strategy reverses the initial steps. The entire protein lysate is digested into peptides before enrichment.[2][5] This peptide mixture is then incubated with NeutrAvidin beads. Because the sample complexity is reduced to the peptide level, enrichment is often more efficient.[5] Most importantly, this workflow significantly increases the yield and direct detection of the biotin-tagged peptides themselves, which are eluted from the beads using a stringent organic buffer.[5][7]

  • Anti-Biotin Antibody Enrichment: As an alternative to the avidin-biotin interaction, this method uses anti-biotin antibodies conjugated to beads to capture biotinylated peptides.[8][9] A key advantage is that the captured peptides can often be eluted under milder, acidic conditions, which is less likely to damage the peptides and is more compatible with subsequent liquid chromatography-mass spectrometry (LC-MS).[10] This approach has been shown to enable unprecedented enrichment of biotinylated peptides from complex mixtures, allowing for large-scale detection of biotinylation sites.[11]

Performance Comparison of Enrichment Strategies

The choice of enrichment strategy can dramatically impact the number of identified biotinylated peptides and proteins. Experimental data consistently demonstrates that newer methods offer substantial improvements over the conventional on-bead digestion approach.

Enrichment StrategyKey FeatureIdentified Biotinylated PeptidesIdentified Biotinylated ProteinsPurity/EfficiencyKey Challenges
Conventional (On-Bead Digestion) Proteins captured, then digested on beads.LowLowLow purity due to streptavidin contamination and non-specific binders.[3][5]Streptavidin peptide contamination; Poor recovery of biotinylated peptides.[5][6]
DiDBiT Proteins digested, then peptides captured.10,715 (from NHS-biotin labeled HEK cells)[2]2,185 (from NHS-biotin labeled HEK cells)[2]>85% of identified peptides are biotin-labeled.[5]Requires stringent, organic-based elution not suitable for whole proteins.[5]
Tamavidin 2-REV (Reversible Avidin) Engineered avidin with reversible biotin binding.Over 2-fold more identified peptides than conventional methods.[12][13]N/AHigh purity (~95% of identified peptides were biotinylated).[13]Lower abundance requires large starting amounts of cellular proteins.[12]
Anti-Biotin Antibody Uses antibody instead of streptavidin for capture.Enables large-scale detection of biotinylation sites.[11]HighElution is milder (low pH), but antibody specificity can vary.[10][11]Potential for lower efficiency compared to streptavidin-based resins.[11]

Data compiled from studies on HEK cells and RAW264.7 macrophages.[2][5][11][12][13]

Part 2: Mass Spectrometry Fragmentation Techniques for Biotinylated Peptides

Once biotinylated peptides are enriched and introduced into the mass spectrometer, they must be fragmented to determine their amino acid sequence and pinpoint the exact site of biotinylation. The choice of fragmentation technique is critical for generating informative spectra.[1][8]

  • Collision-Induced Dissociation (CID): The most common fragmentation method, CID involves accelerating ions and colliding them with an inert gas.[14] While effective for standard tryptic peptides, it can sometimes lead to the loss of labile post-translational modifications.

  • Higher-Energy Collisional Dissociation (HCD): Performed in the HCD cell of Orbitrap mass spectrometers, this technique uses higher collision energies, resulting in different fragmentation patterns.[15] HCD is known to be highly effective for doubly charged peptides and often produces high-resolution, information-rich spectra, making it a preferred method in many proteomics experiments.[14][16]

  • Electron-Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, which induces fragmentation along the peptide backbone.[17] A key advantage of ETD is its ability to preserve labile modifications that can be lost during CID or HCD. It is particularly effective for peptides with charge states higher than 2+.[14]

Comparison of Fragmentation Techniques
Fragmentation MethodPrincipleBest Suited ForPreservation of PTMsCommon Instrument Platforms
CID Collision with inert gas (low energy).General purpose, doubly charged peptides.Moderate; labile groups can be lost.Ion Trap, Triple Quadrupole, Q-TOF.[15]
HCD Collision with inert gas (higher energy).Doubly charged peptides; generating high-resolution fragment ions.[14]Good; generally better than CID for labile PTMs.[17]Orbitrap mass spectrometers.[15]
ETD Electron transfer to multiply charged ions.Peptides with high charge states (3+ and higher); labile PTMs.[14]Excellent; cleaves the backbone while preserving most modifications.[17]Ion Trap, Orbitrap, FT-ICR.[15]

Part 3: Visualizing the Workflows

To better understand the practical differences between these methods, the following diagrams illustrate the key steps in the enrichment workflows and a representative biological pathway that can be studied using these techniques.

G cluster_0 Conventional On-Bead Digestion cluster_1 DiDBiT Workflow conv_start Biotinylated Protein Lysate conv_enrich Capture Proteins on Streptavidin Beads conv_start->conv_enrich conv_wash Wash Beads conv_enrich->conv_wash conv_digest On-Bead Digestion (e.g., Trypsin) conv_wash->conv_digest conv_elute Elute Peptides conv_digest->conv_elute conv_ms LC-MS/MS conv_elute->conv_ms didbit_start Biotinylated Protein Lysate didbit_digest In-Solution Digestion (e.g., Trypsin) didbit_start->didbit_digest didbit_enrich Capture Peptides on NeutrAvidin Beads didbit_digest->didbit_enrich didbit_wash Wash Beads didbit_enrich->didbit_wash didbit_elute Elute Peptides (High Organic) didbit_wash->didbit_elute didbit_ms LC-MS/MS didbit_elute->didbit_ms

Caption: Comparison of Conventional vs. DiDBiT workflows.

G cluster_0 Streptavidin/Avidin Enrichment cluster_1 Anti-Biotin Antibody Enrichment strep_start Biotinylated Peptide Mixture strep_enrich Bind to Avidin Beads strep_start->strep_enrich strep_wash Stringent Wash strep_enrich->strep_wash strep_elute Harsh Elution (e.g., High Organic/TFA) strep_wash->strep_elute strep_ms LC-MS/MS strep_elute->strep_ms ab_start Biotinylated Peptide Mixture ab_enrich Bind to Anti-Biotin Antibody Beads ab_start->ab_enrich ab_wash Wash ab_enrich->ab_wash ab_elute Mild Elution (e.g., Low pH) ab_wash->ab_elute ab_ms LC-MS/MS ab_elute->ab_ms

Caption: Avidin vs. Antibody peptide enrichment workflows.

G cluster_0 Proximity Labeling (e.g., BioID) cluster_1 Downstream Signaling Cascade Bait Bait Protein- BirA* Fusion Prey Proximal Prey Protein Bait->Prey Interaction MAPKKK MAPKKK Prey->MAPKKK Activates Biotin ATP + Biotin Biotin->Bait MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Phosphorylates Response Cellular Response TF->Response

Caption: Pathway analysis via proximity labeling.

Part 4: Experimental Protocols

Detailed and optimized protocols are crucial for reproducibility and success. Below are methodologies for the DiDBiT and Anti-Biotin Antibody enrichment strategies.

Protocol 1: DiDBiT Enrichment of Biotinylated Peptides

This protocol is adapted from the method described by Schiapparelli et al. (2014).[5]

  • Cell Lysis and Protein Precipitation:

    • Lyse cells labeled with a biotinylation reagent (e.g., NHS-biotin) in a suitable lysis buffer.

    • Precipitate total protein from the lysate using a standard method such as methanol/chloroform or acetone (B3395972) precipitation.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

  • Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 45 minutes at 55°C.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup and Enrichment:

    • Desalt the peptide mixture using a C18 Sep-Pak cartridge.

    • Lyophilize the cleaned peptides.

    • Resuspend the peptides in PBS and incubate with pre-washed NeutrAvidin agarose (B213101) beads for 2 hours at room temperature with rotation.

    • Wash the beads extensively to remove non-biotinylated peptides:

      • 2x with PBS

      • 2x with 1 M NaCl

      • 2x with 50 mM ammonium (B1175870) bicarbonate

      • 2x with ultrapure water

  • Elution and Sample Preparation for MS:

    • Elute the bound biotinylated peptides from the beads by incubating with an elution buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid) for 10 minutes.[5] Repeat the elution 3-5 times and pool the eluates.

    • Dry the pooled eluates in a vacuum centrifuge.

    • Resuspend the final peptide sample in a buffer suitable for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Protocol 2: Anti-Biotin Antibody-Based Peptide Enrichment (BioSITe)

This protocol is adapted from the method described by Udeshi et al.[8][9]

  • Protein Digestion:

    • Prepare a peptide digest from your biotinylated sample as described in steps 1 and 2 of the DiDBiT protocol.

    • Ensure the peptide mixture is thoroughly desalted and lyophilized.

  • Immunoaffinity Purification:

    • Resuspend the lyophilized peptides in an appropriate immunoprecipitation (IP) buffer.

    • Add anti-biotin antibody-conjugated agarose beads to the peptide solution.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for the capture of biotinylated peptides.

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads multiple times with IP buffer and then with ultrapure water to remove non-specifically bound peptides.

  • Elution and Sample Preparation for MS:

    • Elute the captured biotinylated peptides from the antibody beads using a low-pH elution buffer, such as 0.1% TFA or 0.2% formic acid. Incubate for 5-10 minutes at room temperature.

    • Collect the eluate. A second elution can be performed to maximize yield.

    • Desalt the eluted peptides using a C18 StageTip or similar device.

    • Dry the sample in a vacuum centrifuge and reconstitute in a buffer compatible with your LC-MS/MS system.

Conclusion

The mass spectrometric analysis of biotinylated peptides is a powerful but technically demanding field. While conventional streptavidin-based, on-bead digestion workflows are still used, evidence strongly supports the adoption of newer strategies. The DiDBiT method, which involves pre-digestion of proteins, significantly enhances the yield and direct detection of biotinylated peptides.[2][5] Similarly, anti-biotin antibody-based enrichment offers a valuable alternative with the benefit of milder elution conditions.[11]

For fragmentation, a combination of HCD and ETD, where the instrument intelligently selects the best method based on precursor charge and m/z, can provide the most comprehensive data.[14] By carefully selecting and optimizing both the enrichment and analysis methods, researchers can significantly improve the depth and quality of their biotin-based proteomics data, leading to more robust and insightful biological discoveries.

References

Preserving Function: A Researcher's Guide to Validating Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of a protein is a powerful tool for detection, purification, and immobilization. However, the covalent attachment of biotin (B1667282) carries the inherent risk of altering the protein's structure and, consequently, its biological function. Therefore, rigorous validation is not just a recommendation but a critical step to ensure the reliability and reproducibility of experimental data.[1]

This guide provides a comprehensive comparison of key methods to validate the functionality of biotinylated proteins. We will delve into the principles, protocols, and comparative performance of widely used assays, including Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and direct Streptavidin-Binding Assays. Furthermore, we will explore essential preliminary steps, such as quantifying the degree of biotinylation, and discuss alternative, non-biotin-dependent functional validation techniques.

The First Step: Quantifying Biotin Incorporation

Before assessing the functionality of a biotinylated protein, it is crucial to determine the molar ratio of biotin to the protein. Over-biotinylation can lead to steric hindrance and loss of function, while under-biotinylation can result in inefficient detection or capture.[2] Two common methods for this quantification are the HABA assay and fluorescent-based assays.

HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to estimate the amount of biotin incorporated into a protein.[3][4] The assay is based on the displacement of HABA from the avidin-HABA complex by the biotin present in the sample, leading to a decrease in absorbance at 500 nm.[3][4]

Fluorescent Biotin Quantitation

Fluorescent assays offer a more sensitive alternative to the HABA assay.[5][6] These assays are typically based on the displacement of a quencher-labeled ligand from a fluorescently-labeled avidin (B1170675) molecule by the biotinylated protein.[7] This displacement results in an increase in fluorescence, which is proportional to the amount of biotin.[6][7]

Core Functional Validation Assays: A Head-to-Head Comparison

Once the degree of biotinylation is known, the next critical step is to verify that the protein's biological activity is retained. The choice of assay depends on the protein's function, but the most common approaches for assessing binding interactions are ELISA, SPR, and streptavidin plate-binding assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based immunoassay to quantify the binding of a biotinylated protein to its target.[8][9] In a typical setup, the target protein is immobilized on a microplate well, and the biotinylated protein is added. The binding is then detected using enzyme-conjugated streptavidin, which catalyzes a colorimetric or chemiluminescent reaction.[9][10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.[8][11] In a typical SPR experiment involving a biotinylated protein, streptavidin is immobilized on the sensor chip surface, which then captures the biotinylated protein.[12] The binding partner (analyte) is then flowed over the surface, and the association and dissociation rates are measured by detecting changes in the refractive index at the sensor surface.[11]

Streptavidin-Binding Assays

A direct streptavidin-binding assay performed on a streptavidin-coated plate is a straightforward method to confirm that the biotin tag is accessible and capable of binding to streptavidin.[13][14] While this assay confirms successful biotinylation and accessibility of the biotin tag, it does not directly measure the biological function of the protein itself in terms of its interaction with its specific binding partner.

Quantitative Comparison of Functional Validation Assays

FeatureELISASurface Plasmon Resonance (SPR)Streptavidin-Binding Assay
Principle Enzyme-linked immunoassay for endpoint detection of binding.[8][9]Real-time, label-free detection of binding kinetics based on changes in refractive index.[8][11]Direct binding of biotinylated protein to immobilized streptavidin.[13]
Data Output Endpoint absorbance or luminescence, providing a relative measure of binding.Real-time sensorgram showing association, dissociation, and equilibrium phases; provides kinetic constants (ka, kd, KD).[15]Endpoint signal indicating successful biotin-streptavidin interaction.
Sensitivity High, can be amplified.[16]Very high, capable of detecting low-affinity interactions that might be missed in ELISA.[8][16]High.
Throughput High (96- or 384-well plates).Lower, although some systems offer multiplexing capabilities.[8]High (96- or 384-well plates).
Cost Relatively low cost per sample.Higher instrument and chip costs.Relatively low cost per sample.
Time Hours to days, involves multiple incubation and wash steps.[16]Minutes to hours for a full kinetic analysis.[16]Hours, involves incubation and wash steps.
Label Requirement Requires an enzyme-conjugated streptavidin for detection.[9]Label-free.[8]Requires a detection method for the bound protein (e.g., a labeled antibody).

Experimental Protocols

HABA Assay Protocol
  • Reagent Preparation : Prepare the HABA/Avidin solution according to the manufacturer's instructions. Ensure all free biotin has been removed from the biotinylated protein sample through dialysis or gel filtration.[3][17]

  • Measurement :

    • In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm.[3][17]

    • Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.[3][17]

    • Measure the absorbance at 500 nm again after the reading has stabilized.[3][17]

  • Calculation : The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[3][17]

Direct ELISA Protocol for a Biotinylated Antibody
  • Coating : Coat the wells of a 96-well plate with the antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[10]

  • Blocking : Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[10][18]

  • Sample Incubation : Wash the plate and add serial dilutions of the biotinylated antibody to the wells. Incubate for 1-2 hours at room temperature.[18]

  • Streptavidin-HRP Incubation : Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.[9][10]

  • Detection : Wash the plate and add a suitable substrate (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.[9][10]

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation : Equilibrate a streptavidin-coated sensor chip with running buffer.[12]

  • Ligand Immobilization : Inject the biotinylated protein over the sensor surface to allow its capture by the immobilized streptavidin.[12]

  • Analyte Injection : Inject a series of concentrations of the analyte (the protein's binding partner) over the sensor surface and monitor the binding in real-time.[19]

  • Regeneration : After each analyte injection, regenerate the sensor surface to remove the bound analyte, preparing it for the next injection.

  • Data Analysis : Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15]

Visualizing the Workflow

experimental_workflow cluster_quantification Biotin Quantification cluster_validation Functional Validation HABA HABA Assay ELISA ELISA HABA->ELISA SPR Surface Plasmon Resonance HABA->SPR SA_Binding Streptavidin-Binding Assay HABA->SA_Binding Fluorescent Fluorescent Assay Fluorescent->ELISA Fluorescent->SPR Fluorescent->SA_Binding Biotinylated_Protein Biotinylated Protein Biotinylated_Protein->HABA Determine Biotin:Protein Ratio Biotinylated_Protein->Fluorescent Determine Biotin:Protein Ratio elisa_pathway Antigen 1. Antigen Coating Blocking 2. Blocking Antigen->Blocking Biotin_Ab 3. Add Biotinylated Antibody Blocking->Biotin_Ab Strep_HRP 4. Add Streptavidin-HRP Biotin_Ab->Strep_HRP Substrate 5. Add Substrate Strep_HRP->Substrate Detection 6. Measure Signal Substrate->Detection

References

A Head-to-Head Comparison of Biotin-PEG-NHS Esters: Impact of PEG Spacer Length on Biotinylation Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of proteins and other biomolecules with biotin (B1667282) is a cornerstone of modern life sciences research, enabling a wide array of applications from affinity purification to sophisticated cell signaling studies. The choice of biotinylation reagent is critical, and among the most versatile are the N-hydroxysuccinimide (NHS) esters of biotin linked to a polyethylene (B3416737) glycol (PEG) spacer. The length of this PEG spacer can significantly influence the efficiency and utility of the biotin tag. This guide provides an objective comparison of Biotin-PEG-NHS esters with varying PEG spacer lengths, with a focus on Biotin-PEG8-NHS ester and its shorter and longer counterparts, supported by experimental data and detailed protocols.

Key Performance Characteristics: A Comparative Overview

The inclusion of a PEG spacer between biotin and the NHS ester reactive group offers several advantages over traditional biotin-NHS esters. These include increased hydrophilicity, which reduces the aggregation of labeled proteins, and a flexible spacer arm that minimizes steric hindrance when the biotin binds to avidin (B1170675) or streptavidin.[1][2][3] The length of the PEG spacer is a key variable that can be optimized for specific applications.

FeatureBiotin-PEG4-NHS EsterThis compoundBiotin-PEG12-NHS Ester
Molecular Weight ~588.67 g/mol [2]~764.88 g/mol ~941.09 g/mol
Spacer Arm Length ~29 Å[3]~43.5 Å (estimated)~58 Å (estimated)
Solubility High in aqueous buffers and organic solvents like DMSO and DMF.[2]Very high in aqueous buffers and organic solvents.Excellent in aqueous buffers and organic solvents.
Steric Hindrance Reduced compared to non-PEGylated biotin-NHS.Further reduced, offering greater flexibility for avidin/streptavidin binding.[4]Maximally reduced for applications requiring significant separation between the biotin and the target molecule.[5]
Biotinylation Efficiency Generally high for accessible primary amines.Potentially higher for sterically hindered amine groups due to the longer, more flexible spacer.May offer the highest efficiency for challenging targets, though excessive length could have drawbacks in some contexts.[5]

The Impact of PEG Spacer Length on Performance

The primary function of the PEG spacer is to mitigate steric hindrance, which can be a significant issue when biotin is attached to a bulky protein, potentially impeding its interaction with the binding pocket of avidin or streptavidin.[6]

  • Short PEG Spacers (e.g., PEG4): A Biotin-PEG4-NHS ester provides a significant improvement over non-PEGylated reagents by introducing a hydrophilic and flexible linker.[3] This is often sufficient for labeling accessible primary amines on the surface of many proteins.

  • Intermediate PEG Spacers (e.g., PEG8): A this compound offers a longer and more flexible spacer, which can be advantageous when the target amine groups are located in more sterically hindered environments, such as within protein complexes or near the cell surface. The increased length can allow the biotin moiety to extend further from the protein surface, facilitating more efficient capture by avidin or streptavidin.

  • Long PEG Spacers (e.g., PEG12 and longer): For applications where maximum separation between the biotin and the labeled molecule is desired, such as in proximity labeling assays (BioID) or when using bulky detection reagents, a longer PEG spacer like PEG12 can be beneficial.[5] However, excessively long spacers could potentially lead to increased non-specific interactions in some applications.[5]

Experimental Protocols

To empirically determine the optimal Biotin-PEG-NHS ester for a specific application, a side-by-side comparison is recommended. Below are detailed protocols for protein biotinylation and subsequent analysis.

Protocol 1: Comparative Protein Biotinylation

This protocol outlines a method to label a target protein with Biotin-PEG4-NHS, Biotin-PEG8-NHS, and Biotin-PEG12-NHS esters.

Materials:

  • Protein to be biotinylated (e.g., Bovine Serum Albumin, BSA) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Biotin-PEG4-NHS Ester

  • This compound

  • Biotin-PEG12-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for buffer exchange.

Procedure:

  • Prepare Biotinylation Reagent Stock Solutions: Immediately before use, dissolve each Biotin-PEG-NHS ester in DMF or DMSO to a concentration of 10 mM.

  • Biotinylation Reaction:

    • For each Biotin-PEG-NHS ester, set up a reaction by adding a 20-fold molar excess of the biotinylation reagent to the protein solution.

    • Incubate the reactions for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Remove Excess Biotin: Purify the biotinylated protein from excess, non-reacted biotinylation reagent using a desalting column or dialysis against PBS.

  • Determine Protein Concentration and Degree of Biotinylation:

    • Measure the protein concentration of the purified conjugate using a Bradford assay or by measuring absorbance at 280 nm.

    • Quantify the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit according to the manufacturer's instructions.[7]

Protocol 2: Comparative Analysis by Western Blot

This protocol allows for the visual comparison of the biotinylation efficiency of the different PEG spacers.

Materials:

  • Biotinylated protein samples from Protocol 1.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Streptavidin-HRP conjugate.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • SDS-PAGE: Load equal amounts of each biotinylated protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Western Blot Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a 1:10,000 dilution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and image the blot. Compare the signal intensity for each lane to assess the relative biotinylation efficiency.

Application in Signaling Pathway Analysis: EGFR Trafficking

Biotinylation is a powerful tool for studying the trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR).[1] The choice of PEG spacer length can be critical in these experiments, as it can affect the accessibility of the biotin tag to avidin-based purification methods, especially after the receptor has been internalized into endosomes.

EGFR Signaling and Endocytosis

Upon binding of its ligand (e.g., EGF), the EGFR dimerizes, autophosphorylates, and initiates downstream signaling cascades that regulate cell proliferation, survival, and migration.[8] To attenuate signaling, the activated EGFR is internalized from the cell surface via endocytosis and trafficked to lysosomes for degradation.[1] Studying this process is crucial for understanding both normal cell biology and diseases like cancer where EGFR signaling is often dysregulated.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Internalization Endocytosis Dimerization->Internalization Signaling Downstream Signaling Dimerization->Signaling EarlyEndosome Early Endosome Internalization->EarlyEndosome Recycling Recycling EarlyEndosome->Recycling LateEndosome Late Endosome EarlyEndosome->LateEndosome Recycling->EGFR Lysosome Lysosome (Degradation) LateEndosome->Lysosome

Caption: EGFR Signaling and Trafficking Pathway.

Experimental Workflow for Comparing PEG Spacers in EGFR Trafficking Studies

This workflow allows for the comparison of different Biotin-PEG-NHS esters in their ability to label and facilitate the purification of cell surface and internalized EGFR.

EGFR_Trafficking_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Surface Biotinylation cluster_2 Internalization and Analysis A 1. Plate cells (e.g., A431) B 2. Starve cells A->B C 3. Treat with EGF (or control) B->C D1 4a. Biotin-PEG4-NHS C->D1 D2 4b. Biotin-PEG8-NHS C->D2 D3 4c. Biotin-PEG12-NHS C->D3 E 5. Allow internalization (e.g., 37°C for various times) D1->E D2->E D3->E F 6. Quench and lyse cells E->F G 7. Streptavidin pulldown F->G H 8. Elute and analyze by Western Blot for EGFR G->H

Caption: Workflow for comparing Biotin-PEG-NHS esters in EGFR trafficking.

Conclusion

The choice of PEG spacer length in a Biotin-PEG-NHS ester is a critical parameter that can impact the success of biotinylation and subsequent applications. While a Biotin-PEG4-NHS ester is suitable for many standard applications, longer spacers like those in Biotin-PEG8-NHS and Biotin-PEG12-NHS esters can provide significant advantages in scenarios where steric hindrance is a concern. For researchers working on challenging protein targets or complex biological systems such as receptor trafficking, a systematic comparison of different PEG spacer lengths is highly recommended to optimize experimental outcomes. The protocols and workflows provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions and achieve more reliable and reproducible results.

References

The PEG8 Advantage: A Comparative Guide to Spacer Arms in Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to molecules such as proteins and antibodies, is a cornerstone technique for detection, purification, and immobilization assays. The choice of biotinylation reagent, specifically the nature of its spacer arm, can dramatically influence the outcome of an experiment. This guide provides an objective comparison of biotinylation reagents featuring a Polyethylene (B3416737) Glycol 8 (PEG8) spacer arm against alternatives, supported by experimental data, to inform your selection process.

The spacer arm in a biotinylation reagent is the molecular bridge connecting the biotin moiety to the reactive group that conjugates with the target molecule. Its chemical properties—hydrophilicity, length, and flexibility—are not merely passive features; they actively modulate the performance of the resulting biotinylated molecule.

Key Advantages of a PEG8 Spacer Arm at a Glance

The incorporation of a PEG8 spacer arm confers several distinct advantages over traditional alkyl chain spacers or reagents with shorter or no spacers. These benefits stem from the inherent physicochemical properties of polyethylene glycol.

FeaturePEG8 Spacer ArmAlkyl Chain SpacerNo SpacerAdvantage of PEG8
Solubility High aqueous solubility.[1][2][3][4]Low aqueous solubility (hydrophobic).[5]Dependent on the biotinylated molecule.Enhances the solubility of the biotinylated molecule, preventing aggregation and precipitation, especially for antibodies in solution.[1][6][4]
Steric Hindrance The long, flexible chain minimizes steric hindrance.[1][][8]Can be rigid and contribute to steric hindrance.Significant steric hindrance, potentially blocking the biotin-binding pocket of avidin (B1170675)/streptavidin.Improves accessibility of the biotin moiety to the binding sites of avidin and streptavidin, leading to more efficient capture and detection.[][8]
Non-specific Binding Reduced non-specific binding due to its hydrophilic nature.[9]Hydrophobic nature can increase non-specific interactions with other proteins and surfaces.[5]Prone to non-specific interactions.Results in cleaner assays with lower background noise and higher signal-to-noise ratios.[10][9]
Immunogenicity Biologically inert and non-immunogenic.[4]Can be immunogenic.Not applicable.Suitable for in vivo applications where an immune response is undesirable.[4]
Binding Affinity (Kd) Lower Kd (stronger binding) compared to alkyl spacers.[5]Higher Kd (weaker binding) due to hydrophobicity and steric hindrance.[5]Highest Kd (weakest binding).[5]Facilitates a more stable and robust interaction between the biotinylated molecule and its binding partner.

Quantitative Comparison of Binding Affinity

Experimental data consistently demonstrates the superior performance of PEG spacers in preserving or enhancing the binding affinity of biotinylated molecules. A study comparing the dissociation constant (Kd) of an aptamer-amphiphile with different spacer arms provides a clear quantitative comparison. A lower Kd value signifies a stronger binding interaction.

Spacer ArmDissociation Constant (Kd) in nM
No Spacer25.5 ± 4.5
C12 Alkyl31.8 ± 3.6
C24 Alkyl34.1 ± 2.9
PEG8 12.1 ± 1.5
PEG2411.0 ± 2.1

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.[5][11] As the data indicates, the inclusion of a PEG spacer, particularly the longer PEG8 and PEG24, resulted in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers.[5][11] The hydrophobic nature of the alkyl spacers led to the greatest loss of affinity.[5][11]

Visualizing the Biotinylation Workflow and the PEG8 Advantage

To better understand the practical implications of the PEG8 spacer arm, the following diagrams illustrate the biotinylation workflow and the structural differences between spacer types.

Biotinylation_Workflow cluster_reagents Reagents cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_product Final Product Target_Protein Target Protein (with primary amines) Incubation Incubation (pH 7-9) Target_Protein->Incubation Mix Biotin_Reagent NHS-PEG8-Biotin Biotin_Reagent->Incubation Purification_Step Removal of excess biotin reagent Incubation->Purification_Step Reaction complete Biotinylated_Protein Biotinylated Protein Purification_Step->Biotinylated_Protein Purified

Caption: A typical workflow for protein biotinylation.

Spacer_Arm_Comparison cluster_peg8 PEG8 Spacer Arm cluster_alkyl Alkyl Spacer Arm Biotin_PEG Biotin PEG1 PEG1 Biotin_PEG->PEG1 Flexible & Hydrophilic Chain PEG2 PEG2 PEG1->PEG2 Flexible & Hydrophilic Chain PEG3 PEG3 PEG2->PEG3 Flexible & Hydrophilic Chain PEG4 PEG4 PEG3->PEG4 Flexible & Hydrophilic Chain PEG5 PEG5 PEG4->PEG5 Flexible & Hydrophilic Chain PEG6 PEG6 PEG5->PEG6 Flexible & Hydrophilic Chain PEG7 PEG7 PEG6->PEG7 Flexible & Hydrophilic Chain PEG8 PEG8 PEG7->PEG8 Flexible & Hydrophilic Chain Reactive_Group_PEG Reactive Group PEG8->Reactive_Group_PEG Flexible & Hydrophilic Chain Biotin_Alkyl Biotin C1 C1 Biotin_Alkyl->C1 Rigid & Hydrophobic Chain C2 C2 C1->C2 Rigid & Hydrophobic Chain C3 C3 C2->C3 Rigid & Hydrophobic Chain C4 C4 C3->C4 Rigid & Hydrophobic Chain C5 C5 C4->C5 Rigid & Hydrophobic Chain C6 C6 C5->C6 Rigid & Hydrophobic Chain Reactive_Group_Alkyl Reactive Group C6->Reactive_Group_Alkyl Rigid & Hydrophobic Chain

Caption: Structural comparison of spacer arms.

Steric_Hindrance_Comparison cluster_no_spacer No Spacer cluster_peg8_spacer PEG8 Spacer Streptavidin_NS Streptavidin Biotin_NS Biotin Biotin_NS->Streptavidin_NS Steric Hindrance Protein_NS Protein Protein_NS->Biotin_NS Streptavidin_PEG Streptavidin Biotin_PEG Biotin Biotin_PEG->Streptavidin_PEG Unhindered Binding Protein_PEG Protein Spacer_PEG PEG8 Spacer Protein_PEG->Spacer_PEG Spacer_PEG->Biotin_PEG

Caption: PEG8 spacer reduces steric hindrance.

Detailed Experimental Protocol: Biotinylation of a Purified Antibody using NHS-PEG8-Biotin

This protocol provides a general guideline for the biotinylation of an antibody in solution targeting primary amines. The optimal conditions may need to be determined empirically for each specific application.

Materials:

  • Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). Avoid buffers containing primary amines like Tris or glycine.[6][12]

  • NHS-PEG8-Biotin reagent.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Desalting column or dialysis cassette for buffer exchange.

  • Reaction tubes.

Procedure:

  • Preparation of the Antibody:

    • Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.[12]

  • Calculation of Reagent Molarity:

    • A 20-fold molar excess of the biotin reagent to the antibody is a common starting point for achieving an incorporation of 4-6 biotin molecules per antibody.[6][12] The ratio can be adjusted to achieve the desired level of biotinylation.

    • Calculation:

      • Moles of antibody = (mass of antibody in g) / (molecular weight of antibody in g/mol )

      • Moles of biotin reagent = Moles of antibody x 20

      • Mass of biotin reagent = Moles of biotin reagent x molecular weight of NHS-PEG8-Biotin

  • Reconstitution of NHS-PEG8-Biotin:

    • NHS esters are moisture-sensitive.[6][12] Allow the vial of NHS-PEG8-Biotin to equilibrate to room temperature before opening to prevent condensation.[12]

    • Immediately before use, dissolve the calculated mass of NHS-PEG8-Biotin in a small volume of DMF or DMSO to prepare a stock solution (e.g., 10 mM).[12] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[12]

  • Biotinylation Reaction:

    • Add the calculated volume of the reconstituted NHS-PEG8-Biotin to the antibody solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[12]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][12]

  • Removal of Excess Biotin Reagent:

    • Remove non-reacted and hydrolyzed biotin reagent by dialysis against PBS or by using a desalting column.[12] This step is crucial to prevent interference from free biotin in downstream applications.

  • Storage of Biotinylated Antibody:

    • Store the purified biotinylated antibody under the same conditions as the original, unlabeled antibody. The presence of the PEG8 spacer should reduce the likelihood of aggregation during storage.[6][4]

  • Determination of Biotin Incorporation (Optional but Recommended):

    • The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6][12] This assay relies on the displacement of HABA from avidin by the biotinylated protein, which results in a measurable change in absorbance at 500 nm.[12]

References

A Head-to-Head Comparison of Biotin-PEG8-NHS Ester and Maleimide Chemistries for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin (B1667282) to antibodies is a cornerstone technique in a myriad of life science applications, from immunoassays and affinity purification to targeted drug delivery. The choice of chemical strategy for this conjugation is critical, directly impacting the efficiency of labeling, the preservation of antibody function, and the stability of the final conjugate. This guide provides an in-depth, objective comparison of two of the most prevalent methods: Biotin-PEG8-NHS ester chemistry, which targets primary amines, and maleimide (B117702) chemistry, which targets free thiols.

At a Glance: Key Differences

FeatureThis compound ChemistryMaleimide Chemistry
Target Residue Primary amines (primarily ε-amino group of Lysine, and N-terminal α-amino group)Sulfhydryl/Thiol groups (from Cysteine residues)
Bond Formed Stable amide bondStable thioether bond
Specificity Lower: targets multiple accessible lysines, leading to a heterogeneous product.Higher: targets specific cysteine residues (native or engineered), allowing for site-specific conjugation.
Control over Stoichiometry (DAR) Less precise, resulting in a distribution of biotin-to-antibody ratios.More precise, leading to a more homogeneous product with a defined biotin-to-antibody ratio.
Antibody Pre-processing Generally not required, unless buffer contains primary amines.Often requires reduction of native disulfide bonds or introduction of cysteine residues.
Reaction pH Mildly alkaline (pH 7.2 - 8.5)Near neutral (pH 6.5 - 7.5)
Conjugate Stability Amide bond is highly stable.Thioether bond is generally stable, but can be susceptible to retro-Michael addition in the presence of other thiols. Newer generation maleimides show improved stability.

Delving Deeper: A Quantitative Comparison

While direct head-to-head studies using the exact same antibody and biotin payload are limited, data from various studies on antibody-drug conjugates (ADCs) using NHS ester and maleimide chemistries provide valuable insights into the expected performance of each method for biotinylation.

Conjugation Efficiency and Control

The efficiency of conjugation can be assessed by the yield of conjugated antibody and the drug-to-antibody ratio (DAR), which in this context would be the biotin-to-antibody ratio.

ParameterThis compound (via Lysine)Maleimide Chemistry (via Cysteine)Key Insights
Typical Yield Generally high, but can be variable.Can be high with optimized protocols.Both methods can achieve good yields, but maleimide chemistry may require more optimization of the reduction step.
Control over Biotin-to-Antibody Ratio (DAR) Heterogeneous mixture with a range of DARs.[1]Homogeneous product with a more defined DAR.[1]Maleimide chemistry offers superior control over the stoichiometry of the final conjugate.[1]
Typical DAR Achieved Variable, often a statistical distribution (e.g., 0 to 8).[2]Can be precisely controlled (e.g., 2, 4, or 8) depending on the number of available thiols.[2]For applications requiring a specific and uniform number of biotins per antibody, maleimide chemistry is the preferred method.

Data extrapolated from studies on antibody-drug conjugates, which use analogous NHS ester and maleimide chemistries.

Impact on Antibody Activity

The conjugation process can potentially impact the antigen-binding affinity of the antibody.

ParameterThis compound (via Lysine)Maleimide Chemistry (via Cysteine)Key Insights
Potential for Inactivation Higher risk, as lysines can be present in or near the antigen-binding site (Fab region).[1]Lower risk, especially with engineered cysteines located away from the Fab region.Site-specific conjugation using maleimide chemistry is generally considered to better preserve antibody function.[1]
Preservation of Binding Affinity Can be well-preserved with low to moderate DARs.Generally high preservation of binding affinity.Careful optimization of the molar ratio of the biotinylation reagent is crucial for NHS ester chemistry to minimize loss of activity.
Conjugate Stability

The stability of the bond linking biotin to the antibody is critical for the reliability and reproducibility of downstream applications.

ParameterThis compound (Amide Bond)Maleimide (Thioether Bond)Key Insights
In Vitro Stability Highly stable across a wide range of pH and buffer conditions.Generally stable, but can undergo retro-Michael addition in the presence of excess free thiols.The amide bond formed by NHS ester chemistry is considered more chemically robust.
In Vivo (Plasma) Stability Excellent stability.Traditional N-alkyl maleimides can show instability, with potential for deconjugation. N-aryl maleimides exhibit significantly improved plasma stability.For in vivo applications, the choice of maleimide derivative is critical to ensure conjugate stability.

Visualizing the Chemistries and Workflows

To better understand the practical differences between these two conjugation strategies, the following diagrams illustrate the chemical reactions and experimental workflows.

Chemical Reaction Mechanisms

G This compound Reaction with a Primary Amine cluster_0 Reactants cluster_1 Products Antibody-NH2 Antibody-Lysine (-NH2) Conjugate Biotin-PEG8-Antibody (Stable Amide Bond) Antibody-NH2->Conjugate pH 7.2-8.5 Biotin-NHS This compound Biotin-NHS->Conjugate NHS N-hydroxysuccinimide (Byproduct) Biotin-NHS->NHS

Caption: Reaction of this compound with a primary amine on an antibody.

G Maleimide Reaction with a Thiol Group cluster_0 Reactants cluster_1 Product Antibody-SH Antibody-Cysteine (-SH) Conjugate Biotin-Antibody (Stable Thioether Bond) Antibody-SH->Conjugate pH 6.5-7.5 Biotin-Maleimide Biotin-Maleimide Biotin-Maleimide->Conjugate

Caption: Reaction of a maleimide-activated biotin with a thiol group on an antibody.

Comparative Experimental Workflow

G cluster_NHS This compound Workflow cluster_Maleimide Maleimide Workflow NHS_start Start: Antibody in Amine-Free Buffer NHS_reagent Prepare Biotin-PEG8-NHS Ester Solution NHS_start->NHS_reagent NHS_react Incubate Antibody with NHS Ester (pH 7.2-8.5) NHS_reagent->NHS_react NHS_quench Quench Reaction (Optional) NHS_react->NHS_quench NHS_purify Purify Conjugate NHS_quench->NHS_purify NHS_end End: Biotinylated Antibody NHS_purify->NHS_end Mal_start Start: Antibody Solution Mal_reduce Reduce Disulfide Bonds (e.g., with TCEP) Mal_start->Mal_reduce Mal_remove_reducer Remove Reducing Agent Mal_reduce->Mal_remove_reducer Mal_reagent Prepare Biotin-Maleimide Solution Mal_remove_reducer->Mal_reagent Mal_react Incubate Reduced Antibody with Maleimide (pH 6.5-7.5) Mal_reagent->Mal_react Mal_quench Quench Reaction Mal_react->Mal_quench Mal_purify Purify Conjugate Mal_quench->Mal_purify Mal_end End: Biotinylated Antibody Mal_purify->Mal_end

Caption: Comparison of the experimental workflows for NHS ester and maleimide conjugation.

Detailed Experimental Protocols

Protocol 1: Antibody Biotinylation using this compound

Materials:

  • Antibody to be biotinylated

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column for purification

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of biotinylation using methods such as the HABA assay.

Protocol 2: Antibody Biotinylation using Maleimide Chemistry

Materials:

  • Antibody to be biotinylated

  • Biotin-maleimide

  • Reaction Buffer: PBS or HEPES buffer, pH 6.5-7.5, containing EDTA (e.g., 5 mM)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M Cysteine or N-acetylcysteine

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in the Reaction Buffer to a concentration of 2-10 mg/mL.

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds.

  • Removal of Reducing Agent:

    • Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent the TCEP from reacting with the maleimide.

  • Biotin-Maleimide Preparation:

    • Immediately before use, dissolve the Biotin-maleimide in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved Biotin-maleimide to the reduced and purified antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing in the dark.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the biotinylated antibody from excess quenching reagent and unreacted biotin-maleimide using a desalting column equilibrated with a suitable storage buffer.

  • Characterization:

    • Determine the degree of biotinylation using mass spectrometry or other appropriate methods.

Conclusion and Recommendations

The choice between this compound and maleimide chemistry for antibody conjugation is highly dependent on the specific requirements of the application.

  • This compound is a robust and straightforward method for general biotinylation when a high degree of control over the conjugation site and stoichiometry is not essential. It is particularly well-suited for applications such as ELISAs and Western blotting where a polyclonal antibody is used or a heterogeneous population of conjugated monoclonal antibodies is acceptable.

  • Maleimide chemistry is the superior choice for applications that demand a homogeneous product with a defined number of biotins per antibody. This includes the development of antibody-drug conjugates, quantitative imaging studies, and other applications where reproducibility and precise control over the conjugate's properties are paramount. While the protocol is more involved due to the need for a reduction step, the resulting site-specific conjugation and control over the biotin-to-antibody ratio often justify the additional effort.

For drug development professionals, the trend is increasingly towards site-specific conjugation methods like maleimide chemistry to produce well-defined and highly reproducible biotherapeutics.[3] For general research applications, the simplicity and reliability of NHS ester chemistry continue to make it a valuable tool in the molecular biologist's toolbox.

References

A Researcher's Guide to Quantifying Protein Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of leading methods for assessing the degree of biotinylation, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The covalent attachment of biotin (B1667282) to a protein is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification and immunoassays to cellular imaging and targeted drug delivery.[1][2] The success of these applications hinges on the precise control and accurate measurement of the degree of biotinylation, often expressed as the molar ratio of biotin to protein. This guide provides a comparative overview of the most common methods used to quantify protein biotinylation, presenting their principles, performance data, and detailed protocols to aid researchers in selecting the optimal method for their needs.

Comparison of Biotinylation Quantification Methods

Choosing the right method to determine the extent of biotinylation is critical and depends on factors such as the required accuracy, sample amount, available equipment, and throughput needs. Below is a summary of the most widely used techniques.

Method Principle Throughput Sensitivity Key Advantage Key Limitation
HABA Assay Colorimetric; Biotin displaces HABA dye from avidin (B1170675), causing a measurable decrease in absorbance at 500 nm.[3][4][5]HighLow (µM range)Simple, rapid, and uses standard spectrophotometer.[4][6]Prone to underestimation due to steric hindrance; requires large sample amounts.[7][8][9]
Fluorescent Assays Fluorometric; Biotin displaces a quencher (like HABA) from a fluorescently labeled avidin, increasing fluorescence.[10][11]HighHigh (pM to nM range)Significantly more sensitive than HABA and requires less sample.[2]Requires a fluorescence plate reader or spectrofluorometer.[7]
Streptavidin Gel-Shift Assay Electrophoretic; Binding of streptavidin to biotinylated protein causes a mobility shift on SDS-PAGE.[12][13]LowModerateSimple, qualitative confirmation of biotinylation; can be semi-quantitative with densitometry.[13]Not a precise quantitative method; lower throughput.[13]
Mass Spectrometry (MS) Mass analysis; Directly measures the mass shift caused by biotin conjugation to identify and quantify biotinylated peptides.[1][14]Low to MediumVery HighProvides precise location and number of biotin labels; highly accurate.[1]Requires specialized equipment and expertise; complex sample preparation.[14][15]

Quantitative Performance Data

Direct comparison of methods often reveals discrepancies in the calculated biotin-to-protein ratio. The HABA assay, in particular, is known to underestimate the degree of biotinylation when compared to methods that do not rely on the accessibility of the biotin tag for binding to avidin.

Biotinylation Challenge Ratio (Biotin:Protein) Calculated Molar Ratio (ChromaLink™ Method) Calculated Molar Ratio (HABA Assay)
5x4.11.4
10x7.92.5
15x10.13.1
Data adapted from a comparative study on bovine IgG, illustrating the underestimation of the HABA assay. The ChromaLink™ method is a spectrophotometric assay that does not depend on avidin binding.[7]

Experimental Principles and Workflows

Visualizing the workflow of each technique can help in understanding the experimental steps and requirements.

HABA Assay Workflow

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a straightforward colorimetric method. It relies on the displacement of the HABA dye from the avidin-HABA complex by biotin, which has a much higher affinity for avidin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[3][5]

HABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation p1 Prepare HABA/Avidin Solution A1 Measure A500 of HABA/Avidin Solution p1->A1 p2 Prepare Biotinylated Protein Sample (desalt to remove free biotin) A2 Add Biotinylated Protein Sample p2->A2 A1->A2 A3 Incubate and Measure Final A500 A2->A3 C1 Calculate Change in A500 A3->C1 C2 Determine Biotin Concentration C1->C2 C3 Calculate Biotin:Protein Molar Ratio C2->C3

A diagram illustrating the HABA assay workflow.
Streptavidin Gel-Shift Assay

This method provides a visual confirmation of biotinylation. When streptavidin, a 53 kDa tetrameric protein, binds to a biotinylated protein, the resulting complex has a significantly higher molecular weight. This increase in mass leads to a retarded migration or "shift" on an SDS-PAGE gel, which can be visualized after staining. The disappearance of the original protein band can be used to estimate the extent of the reaction.[13][16]

Gel_Shift_Workflow P1 Biotinylated Protein Sample Mix1 Incubate Protein with Streptavidin P1->Mix1 SDS_PAGE Run Samples on SDS-PAGE P1->SDS_PAGE P2 Non-Biotinylated Control Mix2 Incubate Control with Streptavidin P2->Mix2 P3 Excess Streptavidin P3->Mix1 P3->Mix2 Mix1->SDS_PAGE Mix2->SDS_PAGE Stain Stain Gel (e.g., Coomassie) SDS_PAGE->Stain Analyze Analyze Band Shifts (Compare lanes) Stain->Analyze

Workflow for the streptavidin gel-shift assay.
Mass Spectrometry Analysis for Biotinylation

Mass spectrometry offers the most detailed and accurate assessment. A common approach involves digesting the biotinylated protein into peptides, enriching the biotinylated peptides using streptavidin beads, and then analyzing them by LC-MS/MS. This allows for the precise identification of modification sites and the quantification of labeled vs. unlabeled peptides.[1][17] A method known as DiDBiT (Direct Detection of Biotin-containing Tags) improves this process by digesting proteins before enrichment, which increases the yield and detection of biotinylated peptides.[14][18]

MS_Workflow Prot Biotinylated Protein Sample Digest Proteolytic Digestion (e.g., Trypsin) Prot->Digest Enrich Enrich Biotinylated Peptides (Streptavidin Affinity) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis: Identify Biotinylated Peptides & Quantify Ratio LCMS->Data

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Biotin Reagents in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of molecular biology and proteomics, the choice between cleavable and non-cleavable biotin (B1667282) reagents is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to empower informed reagent selection for applications ranging from affinity purification to advanced proteomics.

The fundamental difference between these two classes of reagents lies in the nature of the spacer arm that connects the biotin moiety to the reactive group. Non-cleavable reagents feature a stable, permanent linkage, while cleavable reagents incorporate a linker that can be broken under specific chemical or physical conditions. This distinction dictates the applications for which each is best suited, influencing factors like the recovery of target molecules and the potential for downstream analysis.

At a Glance: Key Differences and Applications

FeatureCleavable Biotin ReagentsNon-Cleavable Biotin Reagents
Linker Type Contains a cleavable bond (e.g., disulfide, acid-labile, photocleavable)Stable, permanent bond
Target Elution Mild, specific cleavage of the linker allows for recovery of the native target molecule.[1]Harsh, denaturing conditions are typically required to disrupt the strong biotin-avidin interaction.
Biotin Interference Biotin is removed from the target molecule after cleavage, preventing interference in downstream applications.Biotin remains attached to the target molecule, which can hinder subsequent analyses or interactions.
Primary Applications Affinity purification of proteins for functional studies, mass spectrometry-based proteomics, reversible immobilization.[1][2]Western blotting, ELISA, immunohistochemistry, affinity purification when target recovery is not critical.
Advantages Recovery of unmodified, functional target molecules; reduced background in mass spectrometry.High stability, simple protocols.[3][4]
Disadvantages Potential for premature cleavage, more complex protocols.[4]Difficulty in eluting the target without denaturation, potential for biotin to interfere with downstream applications.[3]

The Core Distinction: The Linker Arm

The utility of biotin reagents hinges on the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin.[5][6] This robust binding is ideal for capturing and immobilizing target molecules. However, the very strength of this interaction poses a significant challenge when the goal is to recover the captured molecule in its native, functional state.

Non-cleavable reagents create a permanent biotin tag on the target molecule. Eluting the biotinylated molecule from an avidin/streptavidin support requires harsh conditions, such as boiling in SDS-PAGE loading buffer or using extreme pH, which invariably denature the protein of interest. This makes non-cleavable reagents suitable for applications where the final analysis does not require a functional protein, such as in Western blotting or ELISA.

Cleavable reagents , on the other hand, offer an elegant solution to this problem. They possess a linker arm with a built-in "release" mechanism.[1] This allows for the gentle elution of the target molecule by specifically breaking the linker, leaving the biotin moiety still bound to the avidin/streptavidin support. The recovered molecule is thus free of the bulky biotin tag and often retains its native conformation and function.

cluster_non_cleavable Non-Cleavable Biotinylation Workflow cluster_cleavable Cleavable Biotinylation Workflow Target_NC Target Molecule Biotinylated_Target_NC Biotinylated Target Target_NC->Biotinylated_Target_NC Biotinylation Biotin_NC Non-Cleavable Biotin Reagent Biotin_NC->Biotinylated_Target_NC Captured_Complex_NC Captured Complex Biotinylated_Target_NC->Captured_Complex_NC Binding Avidin_Bead_NC Avidin/Streptavidin Bead Avidin_Bead_NC->Captured_Complex_NC Denatured_Target_NC Denatured Target + Biotin Captured_Complex_NC->Denatured_Target_NC Harsh Elution (e.g., boiling, low pH) Target_C Target Molecule Biotinylated_Target_C Biotinylated Target Target_C->Biotinylated_Target_C Biotinylation Biotin_C Cleavable Biotin Reagent Biotin_C->Biotinylated_Target_C Captured_Complex_C Captured Complex Biotinylated_Target_C->Captured_Complex_C Binding Avidin_Bead_C Avidin/Streptavidin Bead Avidin_Bead_C->Captured_Complex_C Native_Target_C Native Target Captured_Complex_C->Native_Target_C Mild Cleavage (e.g., reducing agent, light) cluster_linkers Cleavable Linker Types Biotin Biotin Disulfide Disulfide (-S-S-) Biotin->Disulfide Acid_Labile Acid-Labile (e.g., DADPS) Biotin->Acid_Labile Photocleavable Photocleavable Biotin->Photocleavable Diazo Diazo Biotin->Diazo Dde Dde Biotin->Dde Reactive_Group Reactive Group (e.g., NHS-ester) Disulfide->Reactive_Group Cleavage_Disulfide Reducing Agents (DTT, TCEP) Disulfide->Cleavage_Disulfide Acid_Labile->Reactive_Group Cleavage_Acid Low pH (e.g., Formic Acid) Acid_Labile->Cleavage_Acid Photocleavable->Reactive_Group Cleavage_Photo UV Light Photocleavable->Cleavage_Photo Diazo->Reactive_Group Cleavage_Diazo Sodium Dithionite Diazo->Cleavage_Diazo Dde->Reactive_Group Cleavage_Dde Hydrazine Dde->Cleavage_Dde

References

The Long and Short of It: A Comparative Guide to Biotin-PEG4-NHS and Biotin-PEG8-NHS Esters in Mitigating Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient biotinylation of molecules is a cornerstone of numerous applications, from immunoassays to targeted drug delivery. The choice of biotinylation reagent, specifically the length of the polyethylene (B3416737) glycol (PEG) spacer arm, can significantly impact the accessibility of the biotin (B1667282) moiety to its binding partners, avidin (B1170675) and streptavidin. This guide provides an objective comparison of two commonly used reagents, Biotin-PEG4-NHS ester and Biotin-PEG8-NHS ester, focusing on their roles in reducing steric hindrance, supported by structural data and detailed experimental protocols.

The fundamental principle behind utilizing a PEG spacer in biotinylation reagents is to create physical distance between the biotin molecule and the molecule to which it is being attached. This separation is crucial when the biotin binding site on the target molecule is sterically hindered, or when the biotinylated molecule is large, preventing efficient interaction with avidin or streptavidin. Longer PEG chains are generally considered to provide greater flexibility and a longer reach, thereby more effectively overcoming steric hindrance.[1][2][3][4]

Quantitative Comparison of Biotin-PEG4-NHS and Biotin-PEG8-NHS Esters

FeatureBiotin-PEG4-NHS EsterThis compoundReference(s)
Molecular Weight ~588.67 g/mol ~764.89 g/mol [5][6][7]
Spacer Arm Length ~29 Å~43.1 Å (Calculated)[5][8]
Number of PEG Units 48N/A

The calculated spacer arm length for this compound is based on the addition of four extra ethylene (B1197577) glycol units (approximately 3.5 Å per unit) to the length of the Biotin-PEG4-NHS ester. This significant increase in length is the primary factor contributing to its enhanced ability to overcome steric hindrance.

The Impact of PEG Linker Length on Biotin-Avidin Interaction

The interaction between biotin and avidin (or streptavidin) is one of the strongest non-covalent bonds known in nature. However, this interaction can be significantly impeded by steric hindrance. The inclusion of a flexible, hydrophilic PEG linker between the biotin and the NHS ester, which reacts with primary amines on the target molecule, serves to project the biotin moiety away from the surface of the molecule.

A theoretical study on the binding of streptavidin to biotin with a polymer spacer suggests that longer spacers can lead to the formation of thicker, multi-layered protein structures on a surface.[9][10][11] This indicates that the increased flexibility and reach of a longer PEG chain can accommodate more complex binding events. However, it is also important to consider that an excessively long spacer might, in some contexts, lead to a decrease in the amount of specifically adsorbed streptavidin on a surface.[12]

For most applications, such as ELISAs, western blotting, and affinity purification, where the goal is to maximize signal or capture efficiency, a longer PEG linker like that in this compound is generally advantageous in overcoming steric barriers.

Experimental Protocols

Below are detailed methodologies for protein biotinylation and a subsequent enzyme-linked immunosorbent assay (ELISA) to empirically determine the effectiveness of each linker in a specific application.

Protocol 1: General Protein Biotinylation

This protocol describes a general procedure for biotinylating a protein with either Biotin-PEG4-NHS ester or this compound.

Materials:

  • Protein to be biotinylated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG4-NHS Ester or this compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for buffer exchange

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

  • Prepare the Biotinylation Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 20-fold molar excess of the dissolved biotinylation reagent to the protein solution. For example, for 1 mg of a 150 kDa IgG antibody, you would add a specific calculated amount of the biotin solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, non-reacted biotinylation reagent and byproducts using a desalting column or by dialysis against PBS.

  • Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Comparative ELISA for Steric Hindrance Assessment

This protocol can be used to compare the performance of antibodies biotinylated with Biotin-PEG4-NHS ester and this compound in a sandwich ELISA format.

Materials:

  • 96-well microplate

  • Capture antibody specific for the antigen of interest

  • Antigen

  • Biotinylated detection antibodies (one with PEG4 linker, one with PEG8 linker)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Antigen Incubation: Add serial dilutions of the antigen to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibodies (prepared with either PEG4 or PEG8 linkers) to the wells. Use the same concentration for both antibodies. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Compare the signal-to-noise ratio and the limit of detection for the assays using the two different biotinylated antibodies. A higher signal and lower limit of detection with the this compound-labeled antibody would indicate a more effective reduction of steric hindrance.

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate the conceptual difference between the PEG4 and PEG8 linkers in overcoming steric hindrance.

G cluster_0 Biotin-PEG4-NHS Ester cluster_1 This compound Molecule_A Target Molecule Biotin_A Biotin Molecule_A->Biotin_A PEG4 (~29 Å) Streptavidin_A Streptavidin Biotin_A->Streptavidin_A Hindered Interaction Molecule_B Target Molecule Biotin_B Biotin Molecule_B->Biotin_B PEG8 (~43.1 Å) Streptavidin_B Streptavidin Biotin_B->Streptavidin_B Facilitated Interaction

Caption: Comparison of PEG4 and PEG8 linker lengths in overcoming steric hindrance.

G Start Protein Sample (Amine-Containing Buffer) Buffer_Exchange Buffer Exchange to Amine-Free Buffer (PBS) Start->Buffer_Exchange Reaction Biotinylation Reaction (RT or on ice) Buffer_Exchange->Reaction Prepare_Biotin Prepare Biotin-PEG-NHS Stock Solution (DMF/DMSO) Prepare_Biotin->Reaction Quench Quench Reaction (Tris-HCl) Reaction->Quench Purify Purification (Desalting/Dialysis) Quench->Purify End Biotinylated Protein Purify->End

Caption: Workflow for protein biotinylation using Biotin-PEG-NHS esters.

Conclusion

The choice between Biotin-PEG4-NHS ester and this compound should be guided by the specific requirements of the application and the nature of the molecule being biotinylated. For applications where steric hindrance is a known or potential issue, the longer spacer arm of this compound offers a clear theoretical advantage by providing greater flexibility and reach for the biotin moiety to interact with avidin or streptavidin. While this guide provides a framework for understanding and applying these reagents, empirical testing using the outlined protocols is always recommended to determine the optimal linker length for a given experimental system. The increased molecular weight of the PEG8 variant is a minor consideration compared to the significant potential for improved performance in sterically challenging environments.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a secure and compliant laboratory environment necessitates a thorough understanding of the proper disposal procedures for specialized chemical reagents. This guide provides essential, step-by-step instructions for the safe disposal of Biotin-PEG8-NHS ester, a common amine-reactive biotinylation reagent used in pharmaceutical and scientific research.

Researchers and laboratory personnel must adhere to strict protocols to mitigate risks and ensure compliance with institutional and governmental regulations. The following information is designed to provide clear, actionable guidance for the disposal of this compound, reinforcing a culture of safety and operational excellence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of comprehensive safety information, including handling, storage, and disposal specifics for this compound.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. In case of a spill, avoid creating dust. For solid spills, it is recommended to moisten the material with water to reduce airborne dust before carefully collecting it.[3]

Spill Management: In the event of a spill, ventilate the area and use non-sparking tools for cleanup.[3] The spilled material should be collected in a closed, suitable container for disposal.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with federal, state, and local environmental regulations.[3] The following is a general procedural outline that should be adapted to your institution's specific guidelines.

  • Inactivation of Unused Reagent: Due to its reactivity with primary amines, the N-hydroxysuccinimide (NHS) ester moiety should be hydrolyzed before disposal to reduce its reactivity. This can be achieved by dissolving the this compound in a suitable solvent and adding an excess of an amine-containing buffer (e.g., Tris or glycine) or by adjusting the pH to a basic condition (pH > 8.5) to promote hydrolysis.

  • Collection of Waste:

    • Solid Waste: Collect unreacted, expired, or unwanted this compound in a clearly labeled, sealed container.[4]

    • Liquid Waste: Solutions containing this compound, including washings and inactivated reagent, should be collected in a designated, labeled hazardous waste container. Do not flush to the sewer.[3]

  • Waste Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed chemical waste disposal service.

  • Disposal Manifest: Ensure that all waste is properly documented and manifested according to your institution's and local regulatory requirements before being transferred to the disposal facility.

Summary of Chemical Properties

For quick reference, the key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C33H56N4O14S
Molecular Weight 764.88 g/mol [1][2]
Appearance White waxy solid[1][2]
Storage Conditions ≤ -20 °C[1][2]
Reactivity Reacts with primary amines at pH 7-9[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Safety cluster_handling Waste Handling cluster_disposal Final Disposal sds Consult Safety Data Sheet (SDS) ppe Wear Appropriate PPE sds->ppe Informs inactivate Inactivate Unused Reagent (Hydrolysis/Amine Quench) ppe->inactivate collect_liquid Collect Liquid Waste in Sealed Container inactivate->collect_liquid collect_solid Collect Solid Waste in Sealed Container storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage manifest Complete Waste Manifest storage->manifest disposal Transfer to Licensed Disposal Service manifest->disposal

This compound Disposal Workflow

References

Personal protective equipment for handling Biotin-PEG8-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for Biotin-PEG8-NHS ester, a critical reagent in bioconjugation and drug development. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.

Product Identification and Hazard Summary

  • Product Name: this compound

  • Appearance: White waxy solid.[1][2]

  • Primary Use: An amine-reactive biotinylation reagent for conjugating biotin (B1667282) to proteins, peptides, and other molecules containing primary amines.[3][4][5]

  • Solubility: Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] The hydrophilic PEG spacer enhances solubility in aqueous media once dissolved.[3][4]

Globally Harmonized System (GHS) Classification (Based on Biotin-PEG4-NHS ester) [6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust particles and potential splashes of the dissolved reagent.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust particles. A dust mask may be appropriate if weighing out powder outside a fume hood.

Below is a diagram illustrating the proper sequence for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Figure 1. Recommended PPE Donning and Doffing Sequence.

Handling and Storage Procedures

This compound is sensitive to moisture and should be handled with care to ensure its reactivity.

Storage:

  • Store in a tightly sealed container at -20°C for long-term storage.[1][3][4][7]

  • Keep in a dry, dark place and consider storing under an inert gas like nitrogen or argon.[7]

Handling:

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[7]

  • Weighing: Conduct in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.

  • Dissolving: Dissolve the required amount of this compound in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Reaction Conditions: The NHS ester reacts with primary amines at a pH range of 7-9.[3][4] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule.

Below is a workflow for the proper handling of this compound.

Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_reaction Reaction Store Store at -20°C in a dry, dark place Equilibrate Equilibrate vial to room temperature Weigh Weigh powder in a ventilated area Equilibrate->Weigh Dissolve Dissolve in anhydrous DMSO or DMF Weigh->Dissolve Add Add to protein in amine-free buffer (pH 7-9) Dissolve->Add

Figure 2. Step-by-step handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categories and Disposal Procedures:

Waste TypeDisposal Procedure
Unused/Expired Solid Reagent Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container.
Solutions containing this compound Do not pour down the drain.[7] Collect in a sealed, labeled hazardous waste container. The container should be compatible with organic solvents if DMSO or DMF was used.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory waste stream for chemically contaminated items.

All waste must be disposed of in accordance with federal, state, and local regulations.[7][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Protocol: General Protein Biotinylation

This is a general protocol and may require optimization based on the specific protein and desired degree of biotinylation.

  • Protein Preparation: Dialyze the protein solution against an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Removal of Excess Reagent: Remove unreacted this compound by dialysis or using a desalting column.

  • Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-PEG8-NHS ester
Reactant of Route 2
Reactant of Route 2
Biotin-PEG8-NHS ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。